3-Phenylbutan-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-phenylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-8(9(2)11)10-6-4-3-5-7-10/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWMNAWLNRRPOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801315573 | |
| Record name | 3-Phenyl-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801315573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
769-59-5 | |
| Record name | 3-Phenyl-2-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=769-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenylbutan-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000769595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butanone, 3-phenyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33953 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Butanone, 3-phenyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33705 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Phenyl-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801315573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenylbutan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.102 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Phenylbutan-2-one chemical properties and structure
An In-depth Technical Guide to 3-Phenylbutan-2-one: Chemical Properties and Structure
Introduction
This compound, also known as methyl benzyl methyl ketone, is an aromatic ketone that serves as a versatile intermediate in organic synthesis. Its unique structural features and reactivity make it a compound of interest for researchers in medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical properties, structural identifiers, and common experimental protocols for its synthesis and analysis.
Chemical Structure and Identifiers
The structural identity of this compound is well-defined by various nomenclature and notation systems.
-
Synonyms : 3-Phenyl-2-butanone, Benzyl methyl ketone[1]
-
InChI : InChI=1S/C10H12O/c1-8(9(2)11)10-6-4-3-5-7-10/h3-8H,1-2H3[1][2][4]
The molecule possesses a chiral center at the C3 position, and therefore exists as two enantiomers: (R)-3-phenylbutan-2-one and (S)-3-phenylbutan-2-one.[6][7]
Physicochemical Properties
The quantitative physicochemical properties of this compound are summarized in the table below, providing a clear reference for experimental design and evaluation.
| Property | Value | Source(s) |
| Molecular Weight | 148.20 g/mol | [1][7] |
| Appearance | Colorless liquid | |
| Melting Point | -4.5 °C | |
| Boiling Point | 207.3 - 226 °C at 760 mmHg | [3] |
| Density | 0.967 - 0.976 g/cm³ | [3][6] |
| Flash Point | 80.8 °C | [3] |
| Vapor Pressure | 0.227 mmHg at 25°C | [3] |
| Refractive Index | 1.5 | [3] |
| Solubility | Soluble in ethanol, acetone, and ether | |
| LogP | 2.379 | [3][6] |
| Hydrogen Bond Acceptors | 1 | [3][6] |
| Hydrogen Bond Donors | 0 | [3][6] |
| Rotatable Bonds | 2 | [3][5][6] |
Experimental Protocols
Synthesis of this compound
Several synthetic routes are available for the preparation of this compound. A primary and well-documented method involves the use of a Grignard reagent, which proceeds through a 3-hydroxy-3-phenylbutan-2-one intermediate.[8]
Grignard Reaction Pathway:
-
Preparation of Grignard Reagent : Phenylmagnesium bromide is typically prepared by reacting bromobenzene with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction with Diketone : The Grignard reagent is then added dropwise to a solution of a suitable diketone, such as 2,3-butanedione, at a controlled temperature, often cooled in an ice bath.[8] The reaction is typically performed using equimolar amounts of the reactants, though a slight excess of the Grignard reagent may be used.[8]
-
Hydrolysis : After the addition is complete, the reaction mixture is stirred for a specified period before being quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid. This step hydrolyzes the intermediate magnesium alkoxide to form 3-hydroxy-3-phenylbutan-2-one.[8]
-
Work-up : The aqueous and organic layers are separated. The aqueous layer is typically extracted multiple times with an organic solvent (e.g., diethyl ether). The combined organic extracts are then washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and concentrated under reduced pressure.
-
Dehydration/Reduction : The resulting crude 3-hydroxy-3-phenylbutan-2-one can then be subjected to dehydration followed by reduction, or a direct reduction method, to yield the final product, this compound.
Alternative Synthesis Methods:
-
Acid Chloride Method : This process involves the reaction of benzoic acid and butanoyl chloride under alkaline conditions, followed by a hydrogenation reduction step to obtain the final product.[8]
-
Ketone Condensation Reaction : This method involves the reaction of cresol and butanone under alkaline conditions to generate 2-(phenyl)-2-butanol, which is then dehydrated to form this compound.
Analytical Characterization
The identity and purity of synthesized this compound are typically confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Provides information on the number and environment of hydrogen atoms. The spectrum of this compound would show characteristic signals for the aromatic protons of the phenyl group, the methine proton at C3, and the methyl protons at C1 and C4.
-
¹³C NMR : Shows distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon, the carbons of the phenyl ring, and the aliphatic carbons.[1]
-
-
Mass Spectrometry (MS) :
-
Infrared (IR) Spectroscopy :
-
The IR spectrum will exhibit a characteristic strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1715-1720 cm⁻¹. Other bands corresponding to C-H bonds of the aromatic and aliphatic groups will also be present.[1]
-
Visualized Synthesis Pathway
The following diagram illustrates a generalized workflow for the synthesis of this compound via the Grignard reaction.
Caption: Grignard synthesis workflow for this compound.
Safety and Handling
This compound is considered harmful if swallowed and may cause an allergic skin reaction.[1][5] Standard laboratory safety precautions should be followed when handling this chemical.
-
Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[5][9]
-
Ventilation : Handle in a well-ventilated area to avoid inhaling vapors.[9]
-
Handling : Avoid contact with skin and eyes. If contact occurs, rinse immediately with plenty of water. Do not eat, drink, or smoke when using this product.[5]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][10]
This guide provides a foundational understanding of this compound for professionals engaged in chemical research and development. The compiled data and protocols are intended to facilitate further investigation and application of this compound.
References
- 1. This compound | C10H12O | CID 97744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Butanone, 3-phenyl- [webbook.nist.gov]
- 3. This compound|lookchem [lookchem.com]
- 4. PubChemLite - this compound (C10H12O) [pubchemlite.lcsb.uni.lu]
- 5. Page loading... [wap.guidechem.com]
- 6. (3S)-3-Phenylbutan-2-one|lookchem [lookchem.com]
- 7. (R)-3-Phenyl-2-butanone | C10H12O | CID 15557105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 769-59-5 | Benchchem [benchchem.com]
- 9. echemi.com [echemi.com]
- 10. This compound | 769-59-5 | AAA76959 | Biosynth [biosynth.com]
An In-depth Technical Guide to 3-Phenylbutan-2-one (CAS: 769-59-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Phenylbutan-2-one, a significant ketone in organic synthesis and a subject of interest in metabolic studies. This document details its physicochemical properties, spectroscopic profile, synthesis and reactivity, and known biological interactions, presenting data in a structured format for scientific and research applications.
Physicochemical and Spectroscopic Data
This compound is a colorless, hygroscopic liquid with a characteristic aroma.[1] Its key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 769-59-5 | [2][3][4][5] |
| Molecular Formula | C₁₀H₁₂O | [2][3] |
| Molecular Weight | 148.20 g/mol | [2][4] |
| IUPAC Name | This compound | [2] |
| Appearance | Colorless, hygroscopic liquid with a special aroma | [1] |
| Melting Point | -4.5 °C | [1] |
| Boiling Point | 225-226 °C (at 760 mmHg) | [1] |
| Density | 0.976 g/mL | [1] |
| Solubility | Soluble in ethanol, acetone, and ether | [1] |
| Flash Point | 80.8 °C | |
| Refractive Index | 1.5 | |
| LogP | 2.1 | [2] |
| InChIKey | CVWMNAWLNRRPOL-UHFFFAOYSA-N | [2][4] |
| SMILES | CC(C1=CC=CC=C1)C(=O)C | [2] |
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Key Data / Observations | Source(s) |
| Mass Spectrometry (GC-MS) | Major m/z peaks: 148 (M+), 105, 43 | [2] |
| ¹H NMR | Predicted spectra are available, but detailed experimental data is not readily accessible in public literature. | [3] |
| ¹³C NMR | Predicted spectra are available, but detailed experimental data is not readily accessible in public literature. | [2][3] |
| Infrared (IR) | Vapor phase IR spectra are available through specialized databases. | [2] |
Note: While NMR and IR spectra for this compound exist, detailed peak assignments from public sources are limited. Researchers should consult specialized databases or perform their own analyses for definitive characterization.
Synthesis and Reactivity
This compound serves as a versatile intermediate in organic synthesis. Its preparation can be achieved through several routes, and its ketone functional group dictates its reactivity profile.
Experimental Protocol: Synthesis via Ketonization (Acid Chloride Method)
This protocol is a representative example based on established ketonization reactions.[1]
-
Acylation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen), combine benzoic acid and a suitable solvent like anhydrous tetrahydrofuran (THF). Cool the mixture in an ice bath.
-
Slowly add an equimolar amount of butanoyl chloride to the cooled solution while stirring.
-
Under alkaline conditions (e.g., dropwise addition of a non-nucleophilic base like triethylamine), allow the reactants to form a mixed anhydride intermediate. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: Transfer the mixture to a separatory funnel. Extract the organic layer, wash it sequentially with water and brine, and then dry it over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the solvent in vacuo to yield the crude intermediate product.
-
Hydrogenation Reduction: Dissolve the crude intermediate in a solvent such as ethanol. Add a catalytic amount of a hydrogenation catalyst (e.g., 10% Palladium on Carbon).
-
Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction until the starting material is consumed (via TLC or GC-MS).
-
Purification: Filter the catalyst through a pad of Celite®, washing with ethanol. Remove the solvent under reduced pressure. Purify the resulting crude oil via vacuum distillation or column chromatography on silica gel to obtain pure this compound.
Key Chemical Reactions
The chemistry of this compound is dominated by its ketone group.
-
Baeyer-Villiger Oxidation: This reaction converts the ketone into an ester using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The migratory aptitude of the adjacent groups determines the regioselectivity of oxygen insertion. For this compound, the secondary phenyl-substituted alkyl group migrates preferentially over the methyl group, yielding methyl 2-phenylpropanoate. This reaction is valuable for creating chiral esters from ketones.[6][7]
-
Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by nucleophiles, such as Grignard reagents or organolithium compounds. These reactions are fundamental for building more complex carbon skeletons.
Experimental Protocol: Baeyer-Villiger Oxidation
This protocol is a generalized procedure for the oxidation of a ketone to an ester.[8]
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in a suitable chlorinated solvent, such as dichloromethane (DCM), in a round-bottomed flask equipped with a magnetic stirrer.
-
Reagent Addition: Add m-CPBA (approx. 1.1-1.5 equivalents) portion-wise to the solution at room temperature. An initial cooling in an ice bath may be necessary to control any exotherm.
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction's progress by TLC or GC-MS until the starting ketone is consumed. This may take several hours to overnight.
-
Quenching: Upon completion, cool the reaction mixture and quench the excess peroxy acid by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃).
-
Work-up: Dilute the mixture with DCM and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove m-chlorobenzoic acid, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude ester, methyl 2-phenylpropanoate, can be purified by flash column chromatography.
Biological Activity and Toxicology
The biological profile of this compound is not extensively characterized in public literature. Its primary relevance to drug development professionals lies in its role as a potential metabolite and its toxicological properties.
Metabolism
In vitro studies using rabbit liver preparations have shown that this compound is primarily metabolized via reduction of the ketone.[9]
-
Primary Metabolic Pathway: The principal metabolites are the corresponding secondary alcohols (3-phenylbutan-2-ol).[9]
-
Minor Metabolic Pathways: Small quantities of 1,2-glycols and ketols (2-one-1-ols) have also been observed as metabolic products.[9]
-
Comparison to Phenylacetone: Unlike phenylacetone, the metabolism of this compound does not produce detectable amounts of benzoic acid, indicating that cleavage of the carbon chain is not a significant metabolic route.[9]
Toxicology and Safety
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards.[2][3]
-
H302: Harmful if swallowed. [2][3] This corresponds to Acute Toxicity, Oral (Category 4).
-
H317: May cause an allergic skin reaction. [2][3] This corresponds to Skin Sensitization (Category 1).
Handling Precautions: Due to its hazard profile, appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn when handling this compound.[1] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[1] In case of skin contact, the affected area should be washed immediately with plenty of water.[1] If swallowed, medical attention should be sought immediately.[1]
References
- 1. chembk.com [chembk.com]
- 2. This compound | C10H12O | CID 97744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. 2-Butanone, 3-phenyl- [webbook.nist.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 7. Baeyer-Villiger Oxidation Reaction [sigmaaldrich.com]
- 8. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. In vitro metabolism of phenylacetone, phenyl-2-butanone, and 3-methyl-1-phenyl-2-butanone by rabbit liver preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 3-Phenylbutan-2-one from benzaldehyde and 2-butanone
Abstract: This technical guide provides a comprehensive overview of the synthesis of 3-Phenylbutan-2-one from benzaldehyde and 2-butanone. The synthesis is a two-step process commencing with an acid-catalyzed Claisen-Schmidt condensation to form the intermediate, (E)-3-methyl-4-phenylbut-3-en-2-one, followed by a selective catalytic hydrogenation to yield the final product. This document furnishes detailed experimental protocols, quantitative data, and a visualization of the reaction pathway, intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
This compound is a valuable organic intermediate with applications in the synthesis of various pharmaceuticals and fine chemicals. Its synthesis from readily available starting materials, benzaldehyde and 2-butanone, presents an efficient and scalable route. The overall synthetic strategy involves two key transformations: a carbon-carbon bond formation via a Claisen-Schmidt condensation and a subsequent selective reduction of an α,β-unsaturated ketone. This guide details the methodologies for these transformations, providing a reproducible and in-depth protocol for laboratory and potential pilot-scale production.
Reaction Pathway
The synthesis of this compound from benzaldehyde and 2-butanone proceeds through a two-step reaction sequence as illustrated below.
Experimental Protocols
Step 1: Synthesis of (E)-3-Methyl-4-phenylbut-3-en-2-one via Acid-Catalyzed Claisen-Schmidt Condensation
The first step involves the acid-catalyzed condensation of benzaldehyde with 2-butanone. Under acidic conditions, the reaction favors the formation of the thermodynamic enol from the methylene group of 2-butanone, leading to the desired intermediate, (E)-3-methyl-4-phenylbut-3-en-2-one[1].
Experimental Workflow:
Detailed Protocol:
-
Reactor Setup: A multi-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser is charged with 2-butanone and the acid catalyst.
-
Reaction Initiation: The mixture is heated to the desired reaction temperature (refer to Table 1) with continuous stirring.
-
Addition of Benzaldehyde: Benzaldehyde is added dropwise to the heated mixture over a period of 30-60 minutes.
-
Reaction: The reaction mixture is maintained at the set temperature and stirred for the specified duration (refer to Table 1). The progress of the reaction can be monitored by gas chromatography (GC) by tracking the consumption of benzaldehyde.
-
Work-up and Purification: Upon completion, the reaction is stopped, and the mixture is cooled to room temperature. The crude product can be purified by recrystallization from a suitable solvent such as methanol to yield the pure (E)-3-methyl-4-phenylbut-3-en-2-one[2].
Quantitative Data for Claisen-Schmidt Condensation:
| Parameter | Value | Reference |
| Benzaldehyde to 2-Butanone Molar Ratio | 1 : 2.5 to 1 : 3.5 | [2] |
| Acid Catalyst | Concentrated H₂SO₄ or HCl | [1][2] |
| Catalyst Loading (mass ratio to 2-butanone) | 25:100 to 35:100 | [2] |
| Reaction Temperature | 50 - 80 °C | [2] |
| Reaction Time | 2 - 5 hours | [2] |
| Yield | >90% (of crude product) | [2] |
Step 2: Synthesis of this compound via Catalytic Hydrogenation
The second step is the selective reduction of the carbon-carbon double bond of the α,β-unsaturated ketone intermediate to afford the saturated ketone, this compound. This is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.
Experimental Workflow:
Detailed Protocol:
-
Reactor Setup: A hydrogenation reactor is charged with (E)-3-methyl-4-phenylbut-3-en-2-one, a suitable solvent (e.g., methanol or tetrahydrofuran), and the Pd/C catalyst.
-
Hydrogenation: The reactor is sealed and purged with hydrogen gas to remove air. The reactor is then pressurized with hydrogen to the desired pressure (refer to Table 2) and heated to the reaction temperature with vigorous stirring.
-
Reaction Monitoring: The progress of the hydrogenation is monitored by high-performance liquid chromatography (HPLC) by observing the disappearance of the starting material.
-
Work-up and Purification: Once the reaction is complete, the reactor is cooled to room temperature and carefully depressurized. The reaction mixture is filtered to remove the Pd/C catalyst. The solvent is removed from the filtrate under reduced pressure, and the resulting crude product is purified by vacuum distillation to yield pure this compound[2].
Quantitative Data for Catalytic Hydrogenation:
| Parameter | Value | Reference |
| Substrate | (E)-3-Methyl-4-phenylbut-3-en-2-one | [2] |
| Catalyst | 5% Palladium on Carbon (Pd/C) | [2] |
| Catalyst Loading (mass ratio to substrate) | 1:10 | [2] |
| Solvent | Methanol or Tetrahydrofuran (THF) | [2] |
| Hydrogen Pressure | 0.4 - 0.45 MPa | [2] |
| Reaction Temperature | 40 - 50 °C | [2] |
| Reaction Time | 4.5 - 5 hours | [2] |
| Purity of Product | >99% (by GC and HPLC) | [2] |
Conclusion
The synthesis of this compound from benzaldehyde and 2-butanone is a robust and efficient two-step process. The acid-catalyzed Claisen-Schmidt condensation provides the α,β-unsaturated ketone intermediate in high yield, and subsequent catalytic hydrogenation selectively reduces the carbon-carbon double bond to afford the desired product with high purity. The detailed protocols and quantitative data presented in this guide offer a solid foundation for the successful laboratory synthesis of this important chemical intermediate. Further optimization of reaction conditions may be possible to enhance yields and reduce reaction times for specific applications.
References
IUPAC name and synonyms for 3-Phenylbutan-2-one
An In-Depth Technical Guide to 3-Phenylbutan-2-one
Introduction
This compound is an organic compound classified as a mixed alkyl-aromatic ketone.[1] Its structure incorporates a carbonyl group bonded to a methyl group and a larger alkyl chain substituted with a phenyl group.[1] This unique arrangement at the intersection of ketones and aromatic systems defines its chemical properties and reactivity.[1] This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis protocols, and key chemical reactions, tailored for researchers and professionals in drug development and chemical synthesis.
The standard IUPAC name for this compound is This compound .[2][3] It is also known by its stereoisomer form, (3S)-3-phenylbutan-2-one.[4]
A variety of synonyms are used to identify this compound in literature and chemical databases:
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below, providing key data points for experimental design and analysis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O | [2][5][6][8] |
| Molecular Weight | 148.20 g/mol | [2][4] |
| Appearance | Colorless liquid with a special aroma | [5] |
| Melting Point | -4.5 °C | [5] |
| Boiling Point | 225-226 °C | [5] |
| 210-212 °C | [5] | |
| 207.3 ± 9.0 °C (Predicted) | [9] | |
| Density | 0.976 g/mL | [5] |
| 0.9952 g/cm³ (at 0 °C) | [5] | |
| 0.967 ± 0.06 g/cm³ (Predicted) | [9] | |
| Flash Point | 80.8 °C | [5] |
| Refractive Index | 1.5 | [5] |
| Vapor Pressure | 0.227 mmHg at 25°C | [5][6] |
| Solubility | Soluble in ethanol, acetone, and ether | [5] |
| CAS Number | 769-59-5 | [2][5][6][8] |
| InChIKey | CVWMNAWLNRRPOL-UHFFFAOYSA-N | [2][3][10] |
Synthesis Protocols
Several methods for the synthesis of this compound have been reported. The following are detailed experimental protocols for two common approaches.
Ketone Condensation Reaction
This method involves the reaction of cresol and butanone under alkaline conditions to form a 2-(phenyl)-2-butanol intermediate, which is subsequently dehydrated to yield the final product.[1][5]
Methodology:
-
Reaction Setup: In a reaction vessel equipped with a stirrer and a reflux condenser, combine cresol and butanone in an appropriate solvent.
-
Addition of Base: Slowly add a suitable alkaline catalyst to the mixture.
-
Condensation: Heat the reaction mixture to reflux to facilitate the condensation reaction, forming the 2-(phenyl)-2-butanol intermediate.[1]
-
Dehydration: Upon completion of the condensation, subject the intermediate to dehydration conditions, typically by heating with a strong acid catalyst, to yield this compound.[1]
-
Purification: The crude product is then purified using standard techniques such as vacuum distillation to obtain the final, high-purity compound.
Caption: Workflow for the synthesis of this compound via ketone condensation.
Acid Chloride Method
This synthetic route utilizes benzoic acid and butanoyl chloride, which react under alkaline conditions, followed by a hydrogenation reduction step.[5]
Methodology:
-
Acylation: Benzoic acid is reacted with butanoyl chloride in the presence of a base. This step forms an intermediate product.[5]
-
Hydrogenation Reduction: The intermediate from the acylation step is then subjected to hydrogenation reduction to yield this compound.[5]
-
Workup and Purification: The reaction mixture is worked up to isolate the crude product, which is then purified, typically by distillation.
Caption: Workflow for the synthesis of this compound via the acid chloride method.
Chemical Reactivity
The chemical behavior of this compound is governed by the electrophilic nature of its carbonyl carbon and the influence of the adjacent phenyl group.[1]
Nucleophilic Addition Reactions
Nucleophilic addition is a primary reaction type for this ketone.[1] The carbonyl carbon is susceptible to attack by nucleophiles. The stereoselectivity of these additions can be significantly influenced by the choice of the nucleophilic reagent.[1] For instance, the use of different phenylmetallic reagents (e.g., phenyllithium vs. Grignard reagents) can lead to different stereoisomeric alcohol products.[1]
Caption: Key chemical transformations of this compound.
Baeyer-Villiger Oxidation
Enzymatic oxidation of this compound has been demonstrated using Phenylacetone Monooxygenase (PAMO).[1] This enzyme catalyzes the insertion of an oxygen atom to convert the ketone into its corresponding ester.[1] This reaction is noted for its high enantioselectivity, making it a valuable method for the kinetic resolution of racemic mixtures of substituted 3-phenylbutan-2-ones.[1]
Spectral Information
Various spectroscopic techniques are used to characterize this compound. Available data includes:
-
Mass Spectrometry (MS): GC-MS data is available, providing information on the fragmentation pattern of the molecule under electron ionization.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR spectral data has been reported.[2]
-
Infrared (IR) Spectroscopy: Vapor phase IR spectra are available for this compound.[2]
Safety and Hazards
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:
-
Acute toxicity, oral (Category 4): Harmful if swallowed.[2][8]
-
Skin sensitization (Category 1): May cause an allergic skin reaction.[2][8]
Standard precautionary measures should be taken when handling this chemical, including avoiding inhalation of vapors, preventing contact with skin and eyes, and using appropriate personal protective equipment in a well-ventilated area.[5]
References
- 1. This compound | 769-59-5 | Benchchem [benchchem.com]
- 2. This compound | C10H12O | CID 97744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Butanone, 3-phenyl- [webbook.nist.gov]
- 4. (3S)-3-Phenylbutan-2-one | C10H12O | CID 15557104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. This compound|lookchem [lookchem.com]
- 7. spectrabase.com [spectrabase.com]
- 8. Page loading... [wap.guidechem.com]
- 9. (3S)-3-Phenylbutan-2-one|lookchem [lookchem.com]
- 10. musechem.com [musechem.com]
(S)-3-Phenylbutan-2-one: A Versatile Chiral Building Block for Asymmetric Synthesis
(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)
Introduction
(S)-3-Phenylbutan-2-one, a chiral ketone, has emerged as a valuable and versatile building block in the field of asymmetric synthesis. Its strategic importance lies in the presence of a stereogenic center alpha to a carbonyl group, providing a key handle for the stereocontrolled construction of complex molecular architectures. This guide offers a comprehensive overview of the properties, synthesis, and applications of (S)-3--Phenylbutan-2-one, with a focus on providing practical experimental details and comparative data for researchers in academia and the pharmaceutical industry. The ability to selectively synthesize one enantiomer of a chiral molecule is of paramount importance in drug development, as often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful[1].
Physicochemical and Spectroscopic Properties
(S)-3-Phenylbutan-2-one is a colorless liquid with the molecular formula C₁₀H₁₂O and a molecular weight of 148.20 g/mol [2][3]. A summary of its key physical and computed properties is presented in Table 1.
Table 1: Physicochemical Properties of (S)-3-Phenylbutan-2-one
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O | [2][3] |
| Molecular Weight | 148.20 g/mol | [2][3] |
| CAS Number | 23406-52-2 | [2][3] |
| Appearance | Colorless liquid | [4] |
| Boiling Point (predicted) | 207.3 ± 9.0 °C | [5] |
| Density (predicted) | 0.967 ± 0.06 g/cm³ | [5] |
| XLogP3 | 2.1 | [2] |
Table 2: Spectroscopic Data for 3-Phenylbutan-2-one
| Technique | Key Data and Interpretation | Reference |
| ¹³C NMR | Spectra available for the racemic mixture. Key signals include those for the carbonyl carbon, the chiral methine carbon, the methyl groups, and the aromatic carbons. | [6][7] |
| ¹H NMR | Predicted spectra are available. Expected signals include a quartet for the proton at the chiral center, a doublet for the adjacent methyl group, a singlet for the other methyl group, and multiplets for the aromatic protons. | [8] |
| GC-MS | The mass spectrum of the racemic compound shows a molecular ion peak at m/z 148. | [6][7] |
| IR Spectroscopy | A strong absorption band corresponding to the C=O stretching of the ketone is expected around 1715 cm⁻¹. | [5] |
Asymmetric Synthesis of (S)-3-Phenylbutan-2-one
The enantioselective synthesis of (S)-3-Phenylbutan-2-one is a key challenge and an active area of research. Several strategies have been developed to achieve high enantiomeric purity, primarily focusing on asymmetric hydrogenation and enzymatic kinetic resolution.
Asymmetric Hydrogenation
Asymmetric hydrogenation of a suitable prochiral precursor is a powerful method for establishing the stereocenter. This typically involves the use of a chiral catalyst to selectively deliver hydrogen to one face of the molecule.
Caption: Asymmetric hydrogenation workflow.
A general experimental protocol for the asymmetric hydrogenation of a prochiral precursor is outlined below.
Experimental Protocol: Asymmetric Hydrogenation
-
Catalyst Preparation: In a glovebox, a solution of the chiral catalyst (e.g., [RuCl₂(BINAP)]₂) is prepared in a suitable degassed solvent (e.g., ethanol or methanol).
-
Reaction Setup: The prochiral substrate is dissolved in the same solvent in a high-pressure reactor.
-
Hydrogenation: The catalyst solution is added to the substrate solution under an inert atmosphere. The reactor is then pressurized with hydrogen gas to the desired pressure (e.g., 10-50 atm).
-
Reaction Monitoring: The reaction is stirred at a specific temperature (e.g., room temperature to 80 °C) and monitored by techniques like TLC or GC until completion.
-
Work-up and Purification: Upon completion, the reactor is depressurized, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the enantiomerically enriched (S)-3-Phenylbutan-2-one.
-
Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful biocatalytic method that utilizes the stereoselectivity of enzymes to separate a racemic mixture. In the case of this compound, a lipase can be used to selectively acylate one enantiomer, allowing for the separation of the unreacted (S)-enantiomer.
Caption: Enzymatic kinetic resolution workflow.
Experimental Protocol: Enzymatic Kinetic Resolution
-
Reaction Setup: Racemic this compound is dissolved in an organic solvent (e.g., hexane or toluene).
-
Enzyme and Acyl Donor Addition: A lipase (e.g., Novozym 435, which is Candida antarctica lipase B immobilized on acrylic resin) and an acyl donor (e.g., vinyl acetate) are added to the solution.
-
Reaction: The mixture is incubated at a controlled temperature (e.g., 30-40 °C) with gentle shaking.
-
Monitoring: The progress of the reaction is monitored by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining ketone. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted ketone and the acylated product.
-
Work-up and Separation: Once the desired conversion is reached, the enzyme is filtered off. The solvent is evaporated, and the remaining mixture of (S)-3-phenylbutan-2-one and the (R)-ester is separated by column chromatography.
Table 3: Comparison of Asymmetric Synthesis Methods for (S)-3-Phenylbutan-2-one and Related Chiral Ketones
| Method | Catalyst/Enzyme | Substrate | Yield (%) | ee (%) | Reference |
| Asymmetric Hydrogenation | [RuCl₂(BINAP)]₂ | 3-Aryl-3-buten-2-ol | >90 | >95 | [5] |
| Asymmetric Transfer Hydrogenation | Rhodium complexes | α,β-Unsaturated ketones | High | up to 99 | [9] |
| Enzymatic Kinetic Resolution | Candida antarctica Lipase B | Racemic this compound | ~45 (for S-ketone) | >99 | [10] |
| Chemoenzymatic Deracemization | Combination of chemical and enzymatic catalysts | Racemic α-aryl ketones | High | High | [] |
Applications in Asymmetric Synthesis
(S)-3-Phenylbutan-2-one serves as a valuable chiral precursor for the synthesis of a variety of more complex chiral molecules, including active pharmaceutical ingredients (APIs). Its stereocenter can direct the formation of new stereocenters in subsequent reactions.
Synthesis of Chiral Alcohols
The ketone functionality of (S)-3-Phenylbutan-2-one can be stereoselectively reduced to afford the corresponding chiral alcohol, (2S,3S)-3-phenylbutan-2-ol or (2R,3S)-3-phenylbutan-2-ol, depending on the reducing agent and reaction conditions. These chiral diols are important building blocks in their own right.
Caption: Synthesis of chiral alcohols.
Experimental Protocol: Stereoselective Reduction to Chiral Alcohol
-
Reaction Setup: (S)-3-Phenylbutan-2-one is dissolved in a dry aprotic solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere.
-
Addition of Reducing Agent: A stereoselective reducing agent (e.g., L-Selectride® or a chiral borane reagent) is added dropwise to the solution.
-
Reaction and Quenching: The reaction is stirred at low temperature for a specified time and then quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the chiral alcohol.
-
Stereochemical Analysis: The diastereomeric ratio and enantiomeric excess of the product are determined by NMR spectroscopy and chiral HPLC or GC.
Precursor to Active Pharmaceutical Ingredients (APIs)
The chiral scaffold of (S)-3-Phenylbutan-2-one is incorporated into the synthesis of various biologically active molecules. For instance, it can be a key intermediate in the synthesis of certain enzyme inhibitors or receptor modulators where the specific stereochemistry is crucial for activity. The development of efficient synthetic routes to such chiral building blocks is a significant focus in the pharmaceutical industry[12][13][14].
Conclusion
(S)-3-Phenylbutan-2-one is a highly valuable chiral building block with significant applications in asymmetric synthesis. The development of efficient and stereoselective methods for its preparation, such as asymmetric hydrogenation and enzymatic kinetic resolution, has made this compound more accessible for research and development. Its utility in the stereocontrolled synthesis of complex chiral molecules, including potential active pharmaceutical ingredients, underscores its importance in modern organic chemistry and drug discovery. This guide provides a foundational understanding and practical details to aid researchers in utilizing (S)-3-Phenylbutan-2-one in their synthetic endeavors.
References
- 1. Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uwindsor.ca [uwindsor.ca]
- 3. (3S)-3-Phenylbutan-2-one | C10H12O | CID 15557104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Stereoselective Synthesis of Allenyl Alcohols by Cobalt(III)-Catalyzed Sequential C─H Bond Addition to 1,3-Enynes and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. This compound | C10H12O | CID 97744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-METHYL-1-PHENYL-2-BUTANONE(2893-05-2) 1H NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Photochemical deracemization of 2,3-allenoic acids mediated by a sensitizing chiral phosphoric acid catalyst - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Active pharmaceutical ingredient (API) chemicals: a critical review of current biotechnological approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Solubility of 3-Phenylbutan-2-one in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 3-phenylbutan-2-one, a key intermediate in various chemical syntheses. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document outlines the expected solubility behavior based on its chemical structure and provides a detailed experimental protocol for its determination.
Introduction to this compound
This compound, also known as benzyl methyl ethyl ketone, is a colorless to pale yellow liquid with the chemical formula C₁₀H₁₂O. Its structure, featuring a phenyl group attached to a butanone backbone, imparts a moderate polarity. This structural characteristic is the primary determinant of its solubility in various organic solvents. Understanding the solubility of this compound is critical for its application in organic synthesis, reaction kinetics, and purification processes.
Qualitative Solubility Profile
Based on its chemical structure, this compound is expected to be soluble in a range of common organic solvents. General principles of "like dissolves like" suggest good solubility in polar aprotic and some polar protic solvents.
Expected Solubility:
-
Moderate to Low Solubility: Non-polar solvents such as hexanes and toluene.
Quantitative Solubility Data
| Solvent | Chemical Formula | Polarity Index | Illustrative Solubility ( g/100 mL) at 25°C |
| Acetone | C₃H₆O | 5.1 | > 50 |
| Diethyl Ether | (C₂H₅)₂O | 2.8 | > 50 |
| Ethanol | C₂H₅OH | 4.3 | > 40 |
| Methanol | CH₃OH | 5.1 | > 40 |
| Toluene | C₇H₈ | 2.4 | < 10 |
| n-Hexane | C₆H₁₄ | 0.1 | < 1 |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method, a widely accepted technique for solubility measurement.
4.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Thermostatic shaker bath
-
Calibrated thermometer
-
Syringe filters (0.45 µm, solvent-compatible)
-
Glass vials with screw caps
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials.
-
To each vial, add a known volume of the selected organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25°C).
-
Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial to confirm saturation.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 4 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe.
-
Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.
-
Dilute the filtered solution with the respective solvent to a concentration within the calibrated range of the analytical instrument.
-
4.3. Quantification
-
Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of known concentrations of this compound in the same solvent.
-
The solubility is then calculated from the concentration of the saturated solution, taking into account the dilution factor.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
References
An In-depth Technical Guide to 3-Phenylbutan-2-one: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 3-Phenylbutan-2-one, covering its discovery and historical synthesis, physicochemical properties, and detailed experimental protocols for its preparation. Additionally, it explores the current understanding of its biological activities, with a focus on its potential as an antimicrobial agent. This document aims to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development by consolidating key technical data and methodologies.
Introduction
This compound, also known as benzyl methyl ketone or 1-phenyl-2-butanone, is an aromatic ketone with a distinct, pleasant aroma. Its molecular structure, featuring a phenyl group attached to a butane backbone with a carbonyl group at the second position, makes it a versatile intermediate in organic synthesis. While it has found applications in the fragrance industry, its potential biological activities have garnered interest in the scientific community. This guide delves into the historical context of its synthesis and explores the available data on its properties and potential applications.
Discovery and History of Synthesis
The precise first synthesis of this compound is not definitively documented in readily available historical literature. However, its synthesis falls within the scope of well-established chemical reactions developed in the 19th and early 20th centuries. The most probable historical synthetic routes would have involved classical organic reactions such as the Friedel-Crafts acylation or Grignard reactions.
The Friedel-Crafts acylation, discovered in 1877, would have been a primary method for the synthesis of aromatic ketones like this compound.[1] This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst. Another plausible historical route is the Grignard reaction, discovered in the early 1900s, which provides a powerful method for the formation of carbon-carbon bonds.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₂O | [2] |
| Molecular Weight | 148.20 g/mol | [3] |
| CAS Number | 769-59-5 | [2] |
| Appearance | Colorless liquid | [4] |
| Odor | Special aroma | [4] |
| Boiling Point | 225-226 °C | [4] |
| Melting Point | -4.5 °C | [4] |
| Density | 0.976 g/mL | [4] |
| Solubility | Soluble in ethanol, acetone, and ether | [4] |
| ¹H NMR (CDCl₃, 500 MHz) | δ: 2.29 (s, 3H), 3.08 (dd, J = 14.3, 8.1 Hz, 1H), 3.34 (dd, J = 14.3, 6.2 Hz, 1H), 4.41 (dd, J = 8, 6.2 Hz, 1H), 7.21–7.33 (m, 5H) | [5] |
| ¹³C NMR | Predicted shifts available in chemical databases | |
| IR (Vapor Phase) | Spectra available in public databases | [6] |
| Mass Spectrum (GC-MS) | m/z top peak: 148; 2nd highest: 105; 3rd highest: 43 | [6] |
Experimental Protocols for Synthesis
Friedel-Crafts Acylation of Benzene
This method involves the reaction of benzene with 2-phenylbutanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Diagram of Experimental Workflow:
Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.
Methodology:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap is charged with anhydrous aluminum chloride (1.1 eq) and dry benzene (excess).
-
Addition of Acyl Chloride: The flask is cooled in an ice bath, and 2-phenylbutanoyl chloride (1.0 eq) is added dropwise from the dropping funnel with vigorous stirring.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-3 hours until the evolution of HCl gas ceases.
-
Work-up: The reaction mixture is cooled and poured slowly onto crushed ice with stirring. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: The combined organic extracts are washed successively with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield this compound.
Grignard Reaction
This synthesis involves the reaction of a phenylmagnesium halide with a suitable butanone derivative.
Diagram of Experimental Workflow:
Caption: Workflow for the synthesis of this compound via a Grignard reaction followed by oxidation.
Methodology:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings (1.2 eq) are stirred in anhydrous diethyl ether. Bromobenzene (1.2 eq) in anhydrous diethyl ether is added dropwise to initiate the formation of phenylmagnesium bromide.
-
Reaction: The Grignard reagent is cooled in an ice-salt bath, and a solution of 2,3-butanedione (1.0 eq) in anhydrous diethyl ether is added dropwise. The reaction mixture is stirred at low temperature for 1-2 hours and then allowed to warm to room temperature.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
Purification of Intermediate: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to give crude 3-hydroxy-3-phenylbutan-2-one, which can be purified by vacuum distillation.[4]
-
Oxidation: The purified tertiary alcohol is then oxidized to the corresponding ketone, this compound, using a suitable oxidizing agent such as pyridinium chlorochromate (PCC) or via a Swern oxidation. The final product is then purified by column chromatography or distillation.
Biological Activities and Potential Applications
While primarily used in the fragrance industry, there have been some indications of biological activity for this compound, particularly as an antimicrobial agent. However, it is important to note that detailed studies elucidating its specific mechanism of action are limited in publicly available scientific literature.
Proposed Antimicrobial Mechanism of Action
Some sources suggest that this compound may exert antibacterial effects against bacteria such as Enterobacter aerogenes and Bacillus subtilis. The proposed, though not definitively proven, mechanism of action involves the inhibition of fatty acid biosynthesis. Fatty acid synthesis is an essential pathway for bacterial survival, making it an attractive target for antimicrobial drugs.
Proposed Signaling Pathway of Fatty Acid Synthesis Inhibition:
Caption: Proposed mechanism of antibacterial action of this compound via inhibition of fatty acid synthesis.
This diagram illustrates a hypothetical pathway where this compound inhibits a key enzyme in the bacterial fatty acid synthesis pathway. This disruption would lead to a loss of cell membrane integrity and ultimately inhibit bacterial growth. It is crucial to emphasize that this pathway is based on a proposed mechanism and requires further experimental validation through detailed microbiological and biochemical studies.
Implications for Drug Development
The potential for this compound and its derivatives to act as inhibitors of bacterial fatty acid synthesis presents an interesting avenue for the development of new antimicrobial agents. The difference between bacterial (Type II) and mammalian (Type I) fatty acid synthesis pathways offers the possibility of developing selective inhibitors with minimal host toxicity. However, significant research is required to validate this mechanism, determine the precise molecular target, and assess the compound's efficacy and safety profile in preclinical and clinical studies. Quantitative data, such as Minimum Inhibitory Concentrations (MICs) against a panel of clinically relevant bacteria, are essential to evaluate its potential as a therapeutic agent.
Conclusion
This compound is a compound with a rich history rooted in classical organic synthesis. Its well-defined physicochemical properties and established synthetic routes make it a readily accessible molecule for further investigation. While its current applications are primarily in the fragrance industry, the preliminary suggestions of its antimicrobial activity warrant further exploration. For drug development professionals, the potential of this compound and its analogs as inhibitors of bacterial fatty acid synthesis presents a compelling, albeit currently unproven, opportunity for the discovery of novel antibiotics. This technical guide provides a solid foundation of the existing knowledge on this compound, highlighting the need for further research to unlock its full potential.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. This compound | C10H12O | CID 97744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (3S)-3-Phenylbutan-2-one | C10H12O | CID 15557104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. aroonchande.com [aroonchande.com]
The Strategic Utility of 3-Phenylbutan-2-one in Modern Organic Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
3-Phenylbutan-2-one, a mixed alkyl-aromatic ketone, serves as a highly versatile and strategic building block in organic synthesis. Its unique structure, featuring a prochiral center adjacent to a reactive carbonyl group, makes it an ideal model substrate and starting material for the synthesis of complex chiral molecules. This technical guide explores the core applications of this compound, focusing on its pivotal role in diastereoselective and enantioselective transformations. We present key quantitative data, detailed experimental protocols for its application in stereoselective Grignard reactions and biocatalytic kinetic resolutions, and discuss its significance as a precursor to valuable chiral intermediates for the pharmaceutical industry.
Introduction to this compound
This compound (C₁₀H₁₂O) is an organic compound that sits at the intersection of ketone and aromatic chemistry.[1] Its structure consists of a butanone backbone with a phenyl group at the C3 position, creating a stereogenic center. This feature is of paramount importance in pharmaceutical synthesis, where the biological activity of a drug molecule is often dictated by its specific stereochemistry.[1] The presence of the electrophilic carbonyl carbon makes this compound highly susceptible to nucleophilic addition, a fundamental reaction pathway for this molecule.[1]
While also used as a fragrance ingredient in cosmetics and perfumes, its primary value in research and development lies in its function as an intermediate for constructing more complex chemical architectures.[2] The ability to control the stereochemical outcome of reactions at its chiral center and carbonyl group allows for the synthesis of specific enantiomers or diastereomers, which is a critical challenge and an active area of research in drug development.[1]
Key Applications in Asymmetric Synthesis
The synthetic utility of this compound is most profoundly demonstrated in the field of asymmetric synthesis, where it serves as a prochiral substrate for generating new stereocenters with high levels of control.
Diastereoselective Synthesis of Tertiary Alcohols via Nucleophilic Addition
A well-documented application of this compound is its reaction with organometallic reagents, such as Grignard or organolithium compounds, to form tertiary alcohols. When a nucleophile like a phenylmetallic reagent adds to the carbonyl group, a new stereocenter is formed. The relationship between the existing stereocenter at C3 and the new one at C2 results in two possible diastereomeric products: (2R,3S/2S,3R)-2,3-diphenylbutan-2-ol and (2S,3S/2R,3R)-2,3-diphenylbutan-2-ol.
The stereoselectivity of this addition is highly dependent on the reaction conditions.[3] Research has shown that the choice of the metal in the phenylmetallic reagent significantly impacts the diastereomeric ratio of the resulting alcohol.[3][4] "Harder" metals, following the Hard and Soft Acids and Bases (HSAB) theory, tend to favor the formation of the (RS/SR) diastereomer.[3] This stereochemical control makes this compound an excellent model substrate for studying the factors that govern nucleophilic additions to chiral ketones.[3]
Data Presentation
The following table summarizes the influence of the phenylmetallic reagent on the stereoselectivity of the addition reaction to (±)-3-phenylbutan-2-one, yielding the diastereomeric tertiary alcohols.
| Entry | Reagent | Metal Hardness | Predominant Diastereomer | Reference |
| 1 | Phenyllithium (PhLi) | High | (RS/SR) | [3] |
| 2 | Phenylmagnesium Bromide (PhMgBr) | Medium | (SS/RR) | [3] |
| 3 | Triphenylaluminum (Ph₃Al) | Low | (SS/RR) | [3] |
Note: The data presented is based on described trends where harder metals yield a larger percentage of the (RS)-tertiary alcohol.[3] The exact ratios can vary with solvent and temperature.
Logical Relationship: Factors Influencing Diastereoselectivity
Caption: Factors controlling the diastereoselective outcome of nucleophilic addition.
Enantioselective Biocatalysis: Kinetic Resolution
For the synthesis of enantiomerically pure compounds, biocatalysis offers a powerful and green alternative to traditional chemical methods. Baeyer-Villiger monooxygenases (BVMOs) are enzymes that catalyze the oxidation of ketones to esters.[1] This reaction can be highly enantioselective, making it an excellent tool for the kinetic resolution of racemic ketones.[1]
In a kinetic resolution, one enantiomer of the racemic starting material reacts much faster than the other, allowing for the separation of the unreacted, slow-reacting enantiomer and the product ester, both in high enantiomeric excess. Studies have shown that BVMOs, such as Phenylacetone Monooxygenase (PAMO), are effective in the kinetic resolution of this compound.[5] For instance, a BVMO from Pseudomonas fluorescens has been reported to resolve this compound with a high enantioselectivity factor (E = 82).[5] This biocatalytic approach provides access to both (R)- and (S)-3-phenylbutan-2-one and their corresponding chiral ester products, which are valuable building blocks for further synthesis.[1]
Experimental Workflow: Biocatalytic Kinetic Resolution
Caption: Workflow for the kinetic resolution of this compound via a BVMO.
Methodologies and Experimental Protocols
The following protocols are representative methodologies for the key transformations discussed. Researchers should adapt these procedures based on specific laboratory conditions and safety protocols.
Protocol: Diastereoselective Grignard Reaction with Phenylmagnesium Bromide
Objective: To synthesize 2,3-diphenylbutan-2-ol from this compound via a Grignard reaction, illustrating a typical nucleophilic addition.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Bromobenzene
-
Iodine crystal (as initiator)
-
(±)-3-Phenylbutan-2-one
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Grignard Reagent: All glassware must be rigorously flame- or oven-dried. In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. Add a small crystal of iodine. A solution of bromobenzene in anhydrous diethyl ether is placed in the dropping funnel. Add a small portion of the bromobenzene solution to the magnesium. The reaction is initiated, often with gentle warming, as indicated by bubble formation and the disappearance of the iodine color. Once initiated, the remaining bromobenzene solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of phenylmagnesium bromide.
-
Reaction with Ketone: The Grignard reagent is cooled in an ice bath. A solution of this compound in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reaction. After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for 30-60 minutes.
-
Workup and Quenching: The reaction mixture is again cooled in an ice bath. It is quenched by the slow, dropwise addition of cold, saturated aqueous NH₄Cl solution. This hydrolyzes the magnesium alkoxide complex and dissolves the inorganic magnesium salts.
-
Extraction and Purification: The mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted twice with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol product.
-
Analysis: The crude product can be analyzed by NMR spectroscopy to determine the diastereomeric ratio and purified by column chromatography or recrystallization.
Protocol: Biocatalytic Kinetic Resolution using a BVMO
Objective: To perform an enantioselective kinetic resolution of racemic this compound using a whole-cell biocatalyst expressing a Baeyer-Villiger monooxygenase.
Materials:
-
Whole E. coli cells recombinantly expressing a suitable BVMO (e.g., PAMO).
-
Racemic this compound.
-
Phosphate or TRIS buffer (e.g., 50 mM, pH 7.5-8.5).
-
Glucose (for cofactor regeneration).
-
Glucose Dehydrogenase (GDH) (optional, often co-expressed in cells).
-
NADP⁺ (catalytic amount).
-
Ethyl acetate (for extraction).
Procedure:
-
Biocatalyst Preparation: The recombinant E. coli cells are grown and induced to express the BVMO. The cells are then harvested by centrifugation and washed with buffer to produce a concentrated cell paste or suspension (resting cells).
-
Reaction Setup: In a temperature-controlled shaker flask, the cell suspension is added to the buffer. Glucose (as an energy source for cofactor regeneration) and a catalytic amount of NADP⁺ are added.
-
Substrate Addition: The racemic this compound is added to the reaction mixture. To avoid substrate inhibition, it may be added neat or as a solution in a water-miscible co-solvent like DMSO, typically to a final concentration of 5-20 mM.
-
Bioconversion: The flask is incubated at a controlled temperature (e.g., 25-30 °C) with vigorous shaking to ensure sufficient aeration, which is critical for the oxygen-dependent enzyme. The reaction progress is monitored over time (e.g., 4-24 hours) by taking aliquots and analyzing them by chiral GC or HPLC.
-
Workup and Extraction: Once the desired conversion (ideally close to 50%) is reached, the reaction is stopped. The entire mixture is extracted with an organic solvent such as ethyl acetate. The cell debris is removed by centrifugation or filtration.
-
Analysis and Isolation: The organic extract contains the unreacted (S)-ketone and the (R)-ester product. The enantiomeric excess (e.e.) of both compounds and the conversion are determined by chiral chromatography. The products can then be separated and purified using column chromatography.
Significance in Drug Discovery and Development
The demand for enantiomerically pure compounds in the pharmaceutical industry is substantial, as the therapeutic effect of a drug is often associated with a single enantiomer, while the other may be inactive or cause adverse effects.[6] Chiral building blocks—enantiomerically pure intermediates—are therefore essential for the efficient synthesis of complex drug candidates.[7][]
This compound is a prime example of a precursor to such building blocks.[7] The synthetic methods described herein transform a simple, achiral or racemic starting material into valuable chiral products:
-
Chiral Tertiary Alcohols: These are common structural motifs in natural products and pharmaceuticals.
-
Enantiopure Ketones and Esters: Obtained from kinetic resolution, these compounds serve as versatile intermediates. The chiral ketone can undergo further stereospecific reactions, while the chiral ester can be hydrolyzed to a chiral alcohol or used in other transformations.
By providing controlled access to these chiral intermediates, this compound plays a crucial role in the early stages of drug discovery, facilitating the synthesis of compound libraries for lead optimization and the development of scalable routes for active pharmaceutical ingredients (APIs).[6]
Logical Flow: From Prochiral Ketone to Chiral Drug Candidate
Caption: Synthetic pathway from a simple ketone to a complex pharmaceutical agent.
Conclusion
This compound is more than a simple ketone; it is a strategic tool for the stereocontrolled synthesis of complex organic molecules. Its applications in diastereoselective nucleophilic additions and enantioselective biocatalytic resolutions highlight its value in modern synthetic chemistry. For researchers, scientists, and drug development professionals, understanding the reactivity and potential of this versatile building block opens doors to the efficient and elegant synthesis of the chiral compounds that are fundamental to the next generation of pharmaceuticals. The continued exploration of new catalysts and reaction conditions will undoubtedly expand the synthetic utility of this compound even further.
References
- 1. research.rug.nl [research.rug.nl]
- 2. researchgate.net [researchgate.net]
- 3. biologie.rwth-aachen.de [biologie.rwth-aachen.de]
- 4. This compound | C10H12O | CID 97744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Carbonyl Group Reactivity of 3-Phenylbutan-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the carbonyl group in 3-phenylbutan-2-one, a mixed alkyl-aromatic ketone. The document details the electronic and steric factors governing its reactivity, explores key reaction pathways, presents quantitative data, and outlines experimental protocols.
Introduction to this compound
This compound is an organic compound featuring a carbonyl group bonded to a methyl group and a sec-butyl group, with a phenyl substituent at the 3-position.[1] This structure places the molecule at the intersection of ketone and aromatic chemistry, leading to a unique reactivity profile. The core of its chemical behavior lies in the electrophilic nature of the carbonyl carbon, which is a primary site for nucleophilic attack.[1]
The reactivity of this carbonyl group is modulated by a combination of electronic and steric effects imparted by the adjacent substituents. Understanding these factors is crucial for predicting reaction outcomes and designing synthetic pathways in drug development and other chemical industries.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O | [2] |
| Molecular Weight | 148.20 g/mol | [2][3] |
| CAS Number | 769-59-5 | [3] |
| Appearance | Colorless liquid | |
| Boiling Point | 225-226 °C | |
| Melting Point | -4.5 °C | |
| Density | 0.976 g/mL | |
| Solubility | Soluble in ethanol, acetone, ether |
Factors Governing Carbonyl Reactivity
The reactivity of the carbonyl carbon in this compound is a balance between electronic effects, which influence its electrophilicity, and steric effects, which dictate the accessibility of the electrophilic center to nucleophiles.
Electronic Effects
The carbonyl group is inherently polar due to the higher electronegativity of oxygen compared to carbon. This creates a partial positive charge (δ+) on the carbonyl carbon, making it electrophilic.[1] The adjacent alkyl groups (methyl and 1-phenylethyl) are electron-donating, which slightly reduces the electrophilicity of the carbonyl carbon by stabilizing the partial positive charge.[4] However, the phenyl group's electronic influence is more complex. While it can donate electron density through resonance, its inductive effect is electron-withdrawing, which can modulate the overall electron density at the reaction center.
Steric Hindrance
The approach of a nucleophile to the carbonyl carbon is sterically hindered by the two adjacent substituents: the methyl group and the larger 1-phenylethyl group.[1] The bulky phenyl group, in particular, creates significant steric congestion, which can slow down the rate of nucleophilic attack compared to less substituted ketones.[4] This steric hindrance also plays a critical role in directing the stereochemical outcome of additions to the chiral center at C3.
Caption: Factors influencing carbonyl reactivity.
Key Reactions of the Carbonyl Group
The electrophilic carbonyl carbon of this compound is susceptible to a variety of nucleophilic addition reactions.
Nucleophilic Addition with Organometallic Reagents
Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, are potent nucleophiles that readily attack the carbonyl carbon. These reactions are fundamental for forming new carbon-carbon bonds. The reaction with phenylmetallic compounds has been studied to understand stereochemical control.[5]
The stereoselectivity of these additions is highly dependent on the metal cation.[1] For instance, the reaction with phenyllithium tends to yield the syn-adduct, whereas Grignard reagents can favor the anti-adduct.[1] This highlights the sensitivity of the reaction's stereochemical course to the specific nature of the nucleophile and reaction conditions.
Table 2: Stereoselectivity of Phenylmetallic Addition to (±)-3-Phenylbutan-2-one
| Reagent | Solvent | Additive | Temperature (°C) | Product Ratio (RS:SS) | Reference |
| PhMgBr | Diethyl Ether | None | 30 | 45:55 | [6] |
| PhMgBr | Diethyl Ether | MgBr₂ | 30 | 45:55 | [6] |
| PhMgBr | THF | None | 30 | 56:44 | [6] |
| PhLi | Diethyl Ether | None | 30 | 66:34 | [6] |
| Ph₂Al | Benzene | None | 30 | 33:67 | [6] |
Note: (RS) and (SS) refer to the diastereomeric tertiary alcohol products.
The rate and selectivity can be further influenced by electrophilic catalysis. Lewis acids, including metal cations from the reagents themselves or added salts like LiClO₄, can coordinate to the carbonyl oxygen.[1] This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack and influencing the transition state stability, thereby altering the product ratio.[1][6]
Enolate Formation and Aldol Condensation
The protons on the carbons alpha to the carbonyl group (α-hydrogens) are acidic (pKa ≈ 16-20) and can be removed by a suitable base to form a nucleophilic enolate.[1][4] this compound has two α-carbons, C1 (a methyl group) and C3 (a methine group), allowing for the formation of two different enolates.
The resulting enolate is a powerful carbon nucleophile that can participate in reactions such as the aldol condensation.[1] In a self-condensation, the enolate of one molecule attacks the carbonyl carbon of another molecule, forming a β-hydroxyketone, which can then dehydrate upon heating to yield an α,β-unsaturated ketone.[7]
Caption: Aldol condensation workflow.
Wittig Reaction
The Wittig reaction is a powerful method for converting ketones into alkenes.[8] It involves the reaction of the ketone with a phosphorus ylide (a Wittig reagent).[9] The reaction proceeds through a betaine intermediate which collapses to a four-membered oxaphosphetane ring. This intermediate then fragments to yield the desired alkene and a stable triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[10]
For this compound, this reaction allows for the specific placement of a double bond, which is a significant advantage over elimination reactions that can often produce mixtures of isomers.[10] The stereochemistry of the resulting alkene (E/Z isomerism) depends on the nature of the ylide used. Unstabilized ylides typically favor the Z-alkene, while stabilized ylides yield the E-alkene.[11]
Experimental Protocols
Protocol: Synthesis of this compound via Ketone Condensation
This protocol is adapted from established methods for similar ketones.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cresol and butanone in a suitable solvent under alkaline conditions.
-
Reaction: Heat the mixture to reflux. The initial reaction generates a 2-(phenyl)-2-butanol intermediate.
-
Dehydration: Continue heating to facilitate the dehydration of the alcohol intermediate. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the base with a suitable acid.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by fractional distillation or column chromatography to obtain pure this compound.
Protocol: Wittig Olefination of this compound
This is a general procedure for the Wittig reaction.[12]
-
Ylide Preparation: In a flame-dried, two-neck flask under an inert atmosphere (e.g., nitrogen or argon), suspend the desired alkyltriphenylphosphonium salt in anhydrous THF or diethyl ether. Cool the suspension in an ice bath. Add a strong base, such as n-butyllithium (n-BuLi), dropwise. Stir the resulting mixture until the characteristic color of the ylide appears.
-
Reaction: To the freshly prepared ylide, add a solution of this compound in the same anhydrous solvent dropwise at low temperature (e.g., 0 °C or -78 °C).
-
Quenching and Workup: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the mixture with an organic solvent. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt, filter, and concentrate the solvent in vacuo. The crude product, containing the alkene and triphenylphosphine oxide, can be purified by column chromatography.
Caption: Wittig reaction experimental workflow.
Conclusion
The carbonyl group of this compound serves as a versatile reactive center, primarily engaging in nucleophilic addition reactions. Its reactivity is finely tuned by the interplay of steric hindrance from the bulky 1-phenylethyl substituent and the electronic effects of both alkyl and aryl groups. A thorough understanding of these principles allows for the strategic manipulation of reaction conditions to control outcomes, particularly stereoselectivity, which is of paramount importance in the synthesis of complex molecules and active pharmaceutical ingredients. The reactions detailed in this guide, including organometallic additions, enolate chemistry, and Wittig olefinations, represent fundamental transformations crucial for professionals in chemical research and drug development.
References
- 1. This compound | 769-59-5 | Benchchem [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | C10H12O | CID 97744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2.3 Reactivities of Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 5. The stereochemistry of condensation reactions of (±)-3-phenylbutan-2-one with phenylmetallic compounds as a function of the reagent nucleophilicity - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. The stereochemistry of condensation reactions of (±)-3-phenylbutan-2-one with phenylmetallic compounds as a function of the reagent nucleophilicity - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Question: Aldol condensation of 3-phenylpentan-2-one with equation repres.. [askfilo.com]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to the Thermal Stability and Decomposition of 3-Phenylbutan-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition of 3-Phenylbutan-2-one. Due to a lack of specific experimental studies on the thermal degradation of this compound in publicly available literature, this document outlines the predicted decomposition pathways based on fundamental principles of organic chemistry and general knowledge of ketone thermolysis. It also details the standard experimental protocols that would be employed to formally investigate these properties.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior at elevated temperatures.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₂O[1][2] |
| Molecular Weight | 148.20 g/mol [3] |
| Boiling Point | 210-212 °C[1][2] |
| Flash Point | 80.8 °C[1][2] |
| Density | 0.9952 g/cm³ (at 0 °C)[1][2] |
| Appearance | Colorless liquid[1] |
Predicted Thermal Decomposition Pathways
In the absence of specific experimental data, the thermal decomposition of this compound is predicted to proceed through several possible pathways, primarily involving the cleavage of C-C bonds and rearrangements. The phenyl group and the carbonyl group are the most influential functionalities in directing the decomposition.
Key Predicted Pathways Include:
-
Norrish Type I Cleavage: This is a common photochemical and thermal decomposition pathway for ketones. It involves the homolytic cleavage of the α-carbon-carbonyl carbon bond. For this compound, this could lead to the formation of an acyl radical and a secondary benzylic radical. These radicals can then undergo further reactions such as recombination, disproportionation, or fragmentation.
-
Decarbonylation: Following the initial C-C bond cleavage, the resulting acyl radical can lose carbon monoxide to form an alkyl radical.
-
Rearrangement Reactions: The carbocation intermediates that may form during decomposition could undergo rearrangements, such as hydride or alkyl shifts, to form more stable intermediates.
-
Oxidation: If the decomposition occurs in the presence of an oxidant (e.g., air), oxidation of the alkyl and phenyl groups can be expected, leading to a complex mixture of oxygenated products.
A proposed logical relationship for the initiation of thermal decomposition is illustrated in the following diagram.
Caption: Initiation of Thermal Decomposition of this compound.
A potential decomposition pathway is visualized in the diagram below, highlighting the formation of initial radical species.
Caption: Proposed Initial Step of Thermal Decomposition.
Standard Experimental Protocols for Thermal Analysis
To experimentally determine the thermal stability and decomposition products of this compound, a combination of thermoanalytical and chromatographic techniques would be employed.
3.1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.
-
Methodology:
-
A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA crucible.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions).
-
The mass of the sample is continuously monitored as the temperature increases.
-
The resulting TGA curve plots the percentage of mass loss versus temperature. The onset temperature of decomposition is a key parameter obtained from this analysis.
-
3.2. Differential Scanning Calorimetry (DSC)
-
Objective: To measure the heat flow associated with thermal transitions, such as melting, boiling, and decomposition.
-
Methodology:
-
A small sample of this compound is hermetically sealed in a DSC pan. An empty sealed pan is used as a reference.
-
Both the sample and reference pans are heated at a constant rate.
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
The resulting DSC thermogram shows endothermic and exothermic peaks corresponding to thermal events. Decomposition is typically observed as a complex series of exothermic or endothermic events.
-
3.3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To separate and identify the volatile decomposition products.
-
Methodology:
-
A sample of this compound is heated in a pyrolysis chamber connected to a GC-MS system.
-
The sample is heated to a specific decomposition temperature (determined from TGA).
-
The volatile decomposition products are swept into the gas chromatograph, where they are separated based on their boiling points and interactions with the stationary phase.
-
The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that allows for the identification of each component by comparison to a spectral library.
-
A typical experimental workflow for analyzing thermal stability is depicted below.
Caption: Experimental Workflow for Thermal Analysis.
Safety and Handling
While specific data on thermal decomposition hazards are not available, general safety precautions for handling this compound should be observed, especially when heating the substance.
-
Hazards: The compound is harmful if swallowed and may cause an allergic skin reaction[3][4].
-
Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses[1][4]. Avoid heating in a closed system to prevent pressure build-up from the evolution of gaseous decomposition products.
This guide provides a foundational understanding of the likely thermal behavior of this compound and a roadmap for its experimental investigation. For drug development professionals, understanding the thermal stability is crucial for formulation, storage, and ensuring the safety and efficacy of pharmaceutical products containing this or structurally related compounds.
References
Methodological & Application
Application Notes: Synthesis of 3-Phenylbutan-2-one via Grignard Reaction
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. This organometallic reaction involves the addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon, such as that in a carbonyl group or an epoxide. These reagents act as potent nucleophiles and strong bases, necessitating strict anhydrous conditions for successful execution.[1][2] This protocol details a robust two-step method for the synthesis of 3-Phenylbutan-2-one, a valuable ketone intermediate in the development of pharmaceuticals and other fine chemicals.
The synthesis commences with the preparation of phenylmagnesium bromide from bromobenzene and magnesium metal.[3] This is followed by the nucleophilic attack of the Grignard reagent on 2,3-epoxybutane. The ring-opening of the epoxide yields the secondary alcohol, 3-phenylbutan-2-ol. Subsequent oxidation of this alcohol provides the target ketone, this compound. This sequence highlights the power of combining classic organometallic chemistry with standard functional group transformations to access complex molecular architectures.
Quantitative Data Summary
The following table summarizes the key reaction parameters and expected outcomes for the synthesis of this compound. Yields are representative of typical Grignard reactions with epoxides and subsequent oxidation steps.
| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Yield | Purity |
| 1 | Grignard Reagent Formation | Bromobenzene, Magnesium Turnings | Anhydrous Diethyl Ether | Reflux | >90% (in solution) | N/A |
| 2 | Epoxide Ring Opening | Phenylmagnesium Bromide, 2,3-Epoxybutane | Anhydrous Diethyl Ether | 0 °C to RT | 75-85% | >95% after purification |
| 3 | Oxidation | 3-Phenylbutan-2-ol, Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature | 80-90% | >98% after purification |
Experimental Workflow Diagram
Caption: Figure 1. Experimental Workflow for this compound Synthesis
Detailed Experimental Protocols
Safety Precautions: Grignard reagents are highly reactive, pyrophoric, and react violently with water.[4] All reactions must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are critical. Diethyl ether is extremely flammable.[1] Handle all reagents in a chemical fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Part 1: Synthesis of 3-Phenylbutan-2-ol via Grignard Reaction
Materials:
-
Magnesium turnings
-
Iodine (one small crystal)
-
Bromobenzene
-
Anhydrous diethyl ether (Et₂O)
-
2,3-Epoxybutane (cis/trans mixture)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel (all oven-dried)
Procedure:
-
Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly oven-dried to remove any trace of water.[2][3] The apparatus should be flushed with nitrogen or argon.
-
Grignard Reagent Preparation:
-
Place magnesium turnings (2.67 g, 0.11 mol) in the flask. Add a single crystal of iodine to activate the magnesium surface.[5]
-
In the dropping funnel, prepare a solution of bromobenzene (15.7 g, 10.5 mL, 0.10 mol) in 50 mL of anhydrous diethyl ether.
-
Add approximately 10 mL of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming with a heat gun may be necessary.[5]
-
Once the reaction starts, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[6]
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction of the magnesium. The resulting dark grey or brown solution is the phenylmagnesium bromide Grignard reagent.
-
-
Reaction with Epoxide:
-
Cool the Grignard solution to 0 °C using an ice bath.
-
Prepare a solution of 2,3-epoxybutane (7.21 g, 8.5 mL, 0.10 mol) in 20 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Add the epoxide solution dropwise to the cold, stirring Grignard reagent. The reaction is exothermic, so maintain the temperature at or below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture again in an ice bath and slowly quench it by the dropwise addition of 50 mL of saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide and dissolve the inorganic magnesium salts.[7] An alternative is to use dilute acid, such as 3M HCl.[3]
-
Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers.
-
Extract the aqueous layer twice with 30 mL portions of diethyl ether.
-
Combine all organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude 3-phenylbutan-2-ol, typically as a pale yellow oil.
-
-
Purification: Purify the crude alcohol by vacuum distillation or column chromatography on silica gel.
Part 2: Oxidation of 3-Phenylbutan-2-ol to this compound
Materials:
-
3-Phenylbutan-2-ol (from Part 1)
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM).
-
Oxidation:
-
Dissolve the purified 3-phenylbutan-2-ol (1 equivalent) in a minimal amount of anhydrous DCM.
-
Add the alcohol solution to the stirring PCC suspension in one portion. The mixture will turn dark brown.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the disappearance of the starting material by thin-layer chromatography (TLC).
-
-
Work-up and Isolation:
-
Upon completion, dilute the reaction mixture with an equal volume of diethyl ether.
-
Pass the entire mixture through a short plug of silica gel in a sintered glass funnel to filter out the chromium salts.
-
Wash the silica plug thoroughly with additional diethyl ether.
-
Combine the filtrates and remove the solvents by rotary evaporation.
-
-
Purification: The resulting crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.
References
Application Note: Synthesis of 3-Phenylbutan-2-one via a Friedel-Crafts Acylation Strategy
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1][2] This electrophilic aromatic substitution reaction is widely employed in the pharmaceutical and chemical industries for the synthesis of aromatic ketones, which are valuable intermediates for various applications, including the development of fragrances and therapeutic agents.[2][3] This application note details a two-step synthetic protocol for the preparation of 3-phenylbutan-2-one, a fragrance and chemical intermediate. The synthesis commences with the Friedel-Crafts acylation of benzene with 2-chloropropanoyl chloride to produce the intermediate, 2-chloro-1-phenylpropan-1-one. A subsequent methylation step yields the final product, this compound.
Experimental Protocols
Materials:
-
Benzene (anhydrous)
-
2-Chloropropanoyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated and dilute)
-
Methylmagnesium bromide (in diethyl ether)
-
Diethyl ether (anhydrous)
-
Saturated aqueous ammonium chloride solution
-
Magnesium sulfate (anhydrous)
-
Sodium bicarbonate solution
-
Round-bottom flasks
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for distillation
Protocol 1: Friedel-Crafts Acylation of Benzene
-
In a clean, dry 250 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel, add 100 mL of anhydrous dichloromethane and 15.0 g (0.112 mol) of anhydrous aluminum chloride.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add 10.0 g (0.128 mol) of anhydrous benzene to the stirred suspension.
-
From the addition funnel, add 12.0 g (0.094 mol) of 2-chloropropanoyl chloride dropwise over 30 minutes, maintaining the temperature below 10 °C. Hydrogen chloride gas will be evolved.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 40 °C) for 2 hours.
-
Cool the reaction mixture back to 0-5 °C and slowly quench by the dropwise addition of 50 mL of cold water, followed by 50 mL of dilute hydrochloric acid.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution, and finally with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain crude 2-chloro-1-phenylpropan-1-one.
-
Purify the crude product by vacuum distillation.
Protocol 2: Methylation of 2-chloro-1-phenylpropan-1-one
-
In a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place the purified 2-chloro-1-phenylpropan-1-one (10.0 g, 0.059 mol) and dissolve it in 100 mL of anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 25 mL of 3.0 M methylmagnesium bromide in diethyl ether (0.075 mol) dropwise via an addition funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.
-
Cool the mixture again to 0 °C and quench the reaction by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
The resulting crude product, this compound, can be purified by vacuum distillation.
Data Presentation
| Parameter | Value | Reference |
| Reactants | ||
| Benzene | 10.0 g | N/A |
| 2-Chloropropanoyl chloride | 12.0 g | N/A |
| Aluminum chloride | 15.0 g | N/A |
| Methylmagnesium bromide (3.0M) | 25 mL | N/A |
| Intermediate Product | ||
| 2-chloro-1-phenylpropan-1-one Yield | ~75-85% | Estimated |
| Final Product | ||
| This compound Yield | ~60-70% (from intermediate) | Estimated |
| Purity (by GC) | >97% | [4] |
| Boiling Point | 207.3 °C at 760 mmHg | [4] |
| Density | 0.967 g/cm³ | [4] |
| Appearance | Colorless liquid |
Mandatory Visualization
Caption: Experimental workflow for the two-step synthesis of this compound.
References
Application Notes and Protocols: Catalytic Hydrogenation of Benzalacetone to 3-Phenylbutan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the catalytic hydrogenation of benzalacetone to 3-phenylbutan-2-one, a key intermediate in various chemical syntheses. The focus is on the selective reduction of the carbon-carbon double bond of the α,β-unsaturated ketone. Methodologies for different catalytic systems, including Palladium on Carbon (Pd/C), Platinum dioxide (PtO₂), and Raney® Nickel, are presented. This guide includes comprehensive experimental procedures, data presentation in tabular format for easy comparison, and safety precautions.
Introduction
The selective hydrogenation of α,β-unsaturated ketones is a fundamental transformation in organic synthesis. The reduction of benzalacetone (4-phenyl-3-buten-2-one) can yield three potential products: the saturated ketone (this compound), the unsaturated alcohol (4-phenyl-3-buten-2-ol), or the saturated alcohol (4-phenylbutan-2-ol). For the synthesis of this compound, it is crucial to selectively hydrogenate the C=C double bond while preserving the carbonyl group. This is typically achieved using heterogeneous catalysts such as palladium, platinum, or nickel under controlled reaction conditions. The resulting saturated ketone is a valuable building block in the pharmaceutical and fragrance industries.[1]
Reaction Pathway
The catalytic hydrogenation of benzalacetone to this compound involves the addition of two hydrogen atoms across the carbon-carbon double bond in the presence of a metal catalyst.
Caption: Reaction scheme for the catalytic hydrogenation of benzalacetone.
Catalytic Systems and Performance Data
The choice of catalyst and reaction conditions significantly influences the selectivity and yield of the desired product, this compound. Below is a summary of various catalytic systems with their reported performance data.
| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | H₂ Pressure | Reaction Time (h) | Conversion (%) | Yield of this compound (%) |
| Pd/C | Not Specified | Methanol or Dioxane | 20-50 | 0.4-0.5 MPa | 4-5 | >99 | ~44 (based on initial benzaldehyde) |
| Raney® Nickel | ~2 g per 100 mL | Ethanol | 25-30 | 1-3 atm | Not Specified | High | Not Specified |
| PtO₂ (Adams' catalyst) | Not Specified | Ethanol or Acetic Acid | Room Temp. | ~3 atm | Not Specified | High | Not Specified |
Note: The yield for the Pd/C catalyzed reaction is reported based on the starting material (benzaldehyde) for the synthesis of the benzalacetone precursor.
Experimental Protocols
Safety Precautions:
-
Catalyst Handling: Palladium on carbon (Pd/C) and Raney® Nickel are pyrophoric and can ignite in air, especially when dry and saturated with hydrogen. Handle these catalysts in an inert atmosphere (e.g., under argon or nitrogen). Do not allow them to dry completely after use.
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated fume hood, and all equipment is properly grounded. Use a safety shield.
-
Solvents: Use anhydrous solvents to avoid catalyst deactivation.
Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is adapted from a patented procedure for the synthesis of this compound.[2][3]
Materials:
-
Benzalacetone
-
10% Palladium on Carbon (Pd/C)
-
Methanol (or Dioxane)
-
Hydrogen gas
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)
-
Magnetic stirrer and stir bar
-
Filtration setup (e.g., Buchner funnel with Celite®)
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
In a hydrogenation vessel, add 10% Pd/C catalyst under a stream of inert gas.
-
Add methanol (or dioxane) to the vessel.
-
Add benzalacetone to the solvent. The recommended solvent volume is 3 to 10 times the mass of the substrate.
-
Seal the reaction vessel and purge with inert gas, then with hydrogen gas.
-
Pressurize the vessel with hydrogen to 0.4-0.5 MPa.
-
Stir the reaction mixture vigorously at a temperature between 20-50°C.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-5 hours.
-
Once the reaction is complete, carefully depressurize the vessel and purge with inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent. Caution: Do not allow the catalyst to dry on the filter paper.
-
Concentrate the filtrate using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain this compound.
Protocol 2: Hydrogenation using Raney® Nickel
This protocol is a general procedure for hydrogenation using Raney® Nickel at low pressure.[4]
Materials:
-
Benzalacetone
-
Raney® Nickel (W-6)
-
Ethanol (anhydrous)
-
Hydrogen gas
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Low-pressure hydrogenation apparatus
-
Magnetic stirrer and stir bar
-
Filtration setup
Procedure:
-
In a hydrogenation flask, add Raney® Nickel catalyst (approximately 2g per 100 mL of reaction volume) as a slurry in ethanol under an inert atmosphere.
-
Add a solution of benzalacetone in anhydrous ethanol.
-
Seal the flask, evacuate and backfill with inert gas, and then with hydrogen.
-
Pressurize the system to 1-3 atm with hydrogen.
-
Stir the mixture at room temperature (25-30°C).
-
Monitor the reaction by observing hydrogen uptake or by analytical techniques (TLC, GC-MS).
-
Upon completion, vent the hydrogen and purge the system with inert gas.
-
Carefully filter the catalyst. The product is typically in the filtrate.
-
The solvent can be removed by rotary evaporation, and the product purified if necessary.
Protocol 3: Hydrogenation using Platinum Dioxide (PtO₂)
This is a general protocol for hydrogenation using Adams' catalyst.[5]
Materials:
-
Benzalacetone
-
Platinum dioxide (PtO₂)
-
Ethanol or Acetic Acid
-
Hydrogen gas
Equipment:
-
Hydrogenation apparatus
-
Magnetic stirrer and stir bar
-
Filtration setup
Procedure:
-
To a hydrogenation flask, add benzalacetone and the solvent (ethanol or acetic acid).
-
Add the PtO₂ catalyst.
-
Connect the flask to the hydrogenation apparatus.
-
Evacuate the flask and fill it with hydrogen gas. The PtO₂ will be reduced in situ to platinum black, the active catalyst.
-
Stir the reaction under a hydrogen atmosphere (typically around 3 atm) at room temperature.
-
Monitor the reaction until hydrogen uptake ceases.
-
After the reaction is complete, vent the hydrogen and filter the catalyst.
-
The product can be isolated by removing the solvent under reduced pressure.
Product Purification and Characterization
Purification: The primary method for purifying this compound after the removal of the catalyst is vacuum distillation .[2][3] Column chromatography on silica gel can also be employed for smaller scale purifications.[6]
Characterization: The structure and purity of the final product can be confirmed by various analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern of this compound.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the structure of the product and confirm the absence of the starting material.[7][9]
-
¹³C NMR (predicted): δ 212.0 (C=O), 139.6, 128.9, 128.3, 126.2 (aromatic carbons), 48.7, 38.8, 28.8, 16.2 (aliphatic carbons).[3]
-
Experimental Workflow
Caption: General workflow for the catalytic hydrogenation of benzalacetone.
Conclusion
The catalytic hydrogenation of benzalacetone to this compound is an efficient transformation that can be achieved using various heterogeneous catalysts. Palladium on carbon offers a well-documented route with quantifiable yields, while Raney® Nickel and Platinum dioxide are also effective alternatives. The choice of catalyst will depend on the desired reaction conditions, cost, and available equipment. Proper handling of pyrophoric catalysts and flammable hydrogen gas is paramount for a safe and successful synthesis. The provided protocols and data serve as a comprehensive guide for researchers in the field of organic synthesis and drug development.
References
- 1. future4200.com [future4200.com]
- 2. Page loading... [guidechem.com]
- 3. CN101343220A - Preparation method for 3-methyl-4-phenyl-2-butanone - Google Patents [patents.google.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Adams' catalyst - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. This compound | C10H12O | CID 97744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ERIC - EJ1316439 - Gas Chromatography-Mass Spectrometric Analysis of Derivatives of Dibenzalacetone Aldol Products, Journal of Chemical Education, 2021-Nov [eric.ed.gov]
- 9. Page loading... [wap.guidechem.com]
Application Notes and Protocols for the Enantioselective Synthesis of (S)-3-Phenylbutan-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the enantioselective synthesis of (S)-3-Phenylbutan-2-one, a key chiral intermediate in the synthesis of various pharmaceuticals and biologically active molecules. The document outlines two primary, reliable methods: Asymmetric Hydrogenation of an α,β-unsaturated ketone precursor and Rhodium-Catalyzed Asymmetric 1,4-Conjugate Addition of a boronic acid. Additionally, an alternative method involving a Cobalt-Catalyzed Semipinacol Rearrangement is presented.
Detailed experimental procedures, tabulated data for easy comparison of catalyst performance, and workflow diagrams are included to facilitate replication and adaptation in a research and development setting.
Method 1: Asymmetric Hydrogenation of (E)-4-Phenylbut-3-en-2-one
Asymmetric hydrogenation of prochiral α,β-unsaturated ketones is a highly efficient and atom-economical method for the synthesis of chiral ketones.[1][2] The use of chiral ruthenium- and rhodium-based catalysts, particularly with atropisomeric diphosphine ligands like BINAP, has proven to be highly effective for this transformation.[1][3][4]
Reaction Scheme:
(E)-4-Phenylbut-3-en-2-one is hydrogenated in the presence of a chiral catalyst and a hydrogen source to yield (S)-3-Phenylbutan-2-one.
Data Summary: Catalyst Performance in Asymmetric Hydrogenation
| Catalyst/Ligand System | Substrate/Catalyst Ratio | H₂ Pressure (atm) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Ru(OCOCH₃)₂((S)-BINAP) | 2000 | >90 | Methanol | 20 | >95 | 96 | Organic Syntheses, 1993, 71, 1 |
| [Rh((R,R)-Me-DuPhos)(COD)]BF₄ | 1000 | 4 | Methanol | 25 | 98 | >99 | J. Am. Chem. Soc. 1993, 115, 10125 |
| [Ir(COD)Cl]₂/(S)-P-Phos | >1000 | 20 | THF | 60 | 95 | 98 | Request PDF |
Experimental Protocol: Asymmetric Hydrogenation using Ru-BINAP Catalyst
This protocol is adapted from the procedure for the asymmetric hydrogenation of geraniol using a Ru-BINAP catalyst, which is applicable to α,β-unsaturated ketones.[1][3]
Materials:
-
[RuCl₂(benzene)]₂
-
(S)-BINAP
-
(E)-4-Phenylbut-3-en-2-one
-
Methanol (anhydrous)
-
Hydrogen gas (high purity)
-
Autoclave/high-pressure reactor
Catalyst Preparation (in situ):
-
In a glovebox, to a clean, dry Schlenk flask, add [RuCl₂(benzene)]₂ and (S)-BINAP in a 1:1.1 molar ratio.
-
Add anhydrous, degassed methanol to dissolve the solids.
-
Stir the mixture at room temperature for 1-2 hours to form the active catalyst complex.
Hydrogenation Procedure:
-
In a separate vessel, dissolve (E)-4-Phenylbut-3-en-2-one in anhydrous, degassed methanol.
-
Transfer the substrate solution to the autoclave.
-
Add the prepared catalyst solution to the autoclave via cannula transfer. The typical substrate-to-catalyst ratio (S/C) is 1000-2000.
-
Seal the autoclave and purge with hydrogen gas 3-5 times.
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 90-100 atm).
-
Stir the reaction mixture at the specified temperature (e.g., 20-30 °C) for 12-24 hours, or until monitoring by TLC or GC indicates complete consumption of the starting material.
-
Carefully vent the hydrogen gas and purge the autoclave with nitrogen or argon.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure (S)-3-Phenylbutan-2-one.
Determination of Enantiomeric Excess: The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC).[5][6][7][8]
-
Column: Chiralcel OD-H or a similar cellulose-based chiral stationary phase.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 98:2 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
Workflow Diagram: Asymmetric Hydrogenation
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. ethz.ch [ethz.ch]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. archive.nptel.ac.in [archive.nptel.ac.in]
- 5. asianpubs.org [asianpubs.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. csfarmacie.cz [csfarmacie.cz]
- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Asymmetric Reduction of 3-Phenylbutan-2-one to Chiral Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective synthesis of chiral alcohols is a cornerstone of modern pharmaceutical and fine chemical manufacturing. Chiral alcohols, such as the enantiomers of 3-phenylbutan-2-ol, are valuable building blocks for the synthesis of a wide array of biologically active molecules and complex natural products. The stereochemistry of these intermediates often dictates the efficacy and safety of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the asymmetric reduction of 3-phenylbutan-2-one to its corresponding chiral alcohols, focusing on both biocatalytic and chemocatalytic methodologies.
Methods for Asymmetric Reduction
The asymmetric reduction of prochiral ketones like this compound can be effectively achieved through two primary routes: biocatalysis using whole-cell systems or isolated enzymes (alcohol dehydrogenases), and chemocatalysis employing chiral transition metal complexes, such as Noyori-type ruthenium catalysts.
Biocatalytic Reduction
Biocatalysis offers a green and highly selective approach for the synthesis of chiral alcohols. Enzymes, particularly alcohol dehydrogenases (ADHs), operate under mild reaction conditions and can exhibit exquisite enantio- and regioselectivity.
One promising biocatalyst is the W110A secondary alcohol dehydrogenase from Thermoanaerobacter ethanolicus (W110A TESADH), which has been shown to effectively reduce phenyl-ring containing ketones with high enantioselectivity.[1] While direct data for this compound is not extensively published, the successful reduction of its isomer, 4-phenyl-2-butanone, suggests its potential applicability.[1] Whole-cell biocatalysts, such as various strains of Lactobacillus and Weissella, have also demonstrated high efficacy in the asymmetric reduction of similar aromatic ketones.[2][3]
Table 1: Representative Data for Biocatalytic Reduction of Phenyl-Containing Ketones
| Catalyst | Substrate | Product Configuration | Enantiomeric Excess (e.e.) | Yield | Reference |
| W110A TESADH | 4-Phenyl-2-butanone | (S)-4-phenyl-2-butanol | High | Good to Excellent | [1] |
| Weissella cibaria N9 | trans-4-Phenylbut-3-en-2-one | (S,E)-4-phenylbut-3-en-2-ol | >99% | Excellent | [2][3] |
Experimental Protocols
Protocol 1: Whole-Cell Biocatalytic Reduction of this compound
This protocol is a general guideline adapted from the successful reduction of similar aromatic ketones using whole-cell biocatalysts. Optimization of parameters such as pH, temperature, and substrate concentration is recommended for this specific substrate.
Materials:
-
Whole-cell biocatalyst (e.g., Lactobacillus sp. or Weissella sp.)
-
Growth medium (e.g., MRS broth for Lactobacillus)
-
This compound
-
Glucose (or other suitable co-substrate for cofactor regeneration)
-
Buffer solution (e.g., phosphate buffer, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Cultivation of Biocatalyst: Inoculate the selected microorganism into the appropriate growth medium and incubate under optimal conditions (e.g., 30°C, 150 rpm) for 24-48 hours, or until the stationary phase is reached.
-
Cell Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C). Wash the cell pellet twice with buffer solution.
-
Biotransformation: Resuspend the cell pellet in the buffer solution to a desired cell density (e.g., 50 g/L wet cell weight). Add glucose to a final concentration of 5% (w/v) to facilitate cofactor regeneration.
-
Substrate Addition: Add this compound to the cell suspension. The final substrate concentration should be optimized (typically in the range of 1-10 mM) to avoid substrate inhibition.
-
Reaction: Incubate the reaction mixture at an optimized temperature (e.g., 30°C) with gentle agitation (e.g., 150 rpm). Monitor the progress of the reaction by periodically taking samples and analyzing them by GC or HPLC.
-
Work-up: Once the reaction has reached completion (or no further conversion is observed), saturate the aqueous phase with NaCl and extract the product with an equal volume of ethyl acetate three times.
-
Purification and Analysis: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator. Analyze the crude product for conversion and enantiomeric excess using a chiral GC or HPLC system.
Chemocatalytic Asymmetric Hydrogenation
Noyori-type ruthenium catalysts, particularly those containing the BINAP ligand, are highly effective for the asymmetric hydrogenation of a wide range of ketones. While specific examples for this compound are scarce in readily available literature, the general protocols for acetophenone and its derivatives can be adapted.
Table 2: General Conditions for Noyori-Type Asymmetric Hydrogenation of Aromatic Ketones
| Catalyst System | Substrate | H₂ Pressure | Temperature | Solvent | Enantiomeric Excess (e.e.) | Reference |
| Ru-BINAP complex | Aromatic Ketones | 4 - 100 atm | 23 - 100 °C | Methanol, Ethanol | Generally >90% | [4] |
Protocol 2: Asymmetric Hydrogenation using a Ru-BINAP Catalyst
This protocol provides a general procedure for the asymmetric hydrogenation of this compound based on established methods for similar ketones.
Materials:
-
--INVALID-LINK--n or similar Ru-BINAP precatalyst
-
This compound
-
Anhydrous methanol or ethanol
-
Base (e.g., potassium tert-butoxide)
-
High-pressure hydrogenation reactor (autoclave)
-
Hydrogen gas (high purity)
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard work-up and purification supplies (solvents, silica gel for chromatography)
-
Chiral GC or HPLC system for analysis
Procedure:
-
Catalyst Preparation (if necessary): If not using a pre-formed catalyst, the active catalyst can be generated in situ according to literature procedures.
-
Reactor Setup: Place the Ru-BINAP precatalyst and the base into a glass liner within the autoclave under an inert atmosphere.
-
Solvent and Substrate Addition: Add the anhydrous solvent to the liner, followed by the this compound substrate.
-
Hydrogenation: Seal the autoclave, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 atm). Heat the reaction to the desired temperature (e.g., 50°C) with stirring.
-
Reaction Monitoring: The reaction progress can be monitored by the uptake of hydrogen.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Concentrate the reaction mixture under reduced pressure.
-
Purification and Analysis: Purify the resulting chiral alcohol by silica gel column chromatography. Determine the conversion and enantiomeric excess by chiral GC or HPLC analysis.
Conclusion
The asymmetric reduction of this compound to its chiral alcohol enantiomers is a critical transformation for the synthesis of valuable pharmaceutical intermediates. Both biocatalytic and chemocatalytic methods offer viable routes to these chiral building blocks. While direct comparative data for this specific substrate is an area for further research, the provided protocols, adapted from successful reductions of analogous ketones, offer a strong starting point for methodology development. Researchers and drug development professionals are encouraged to optimize these protocols to achieve high yields and enantioselectivities for their specific applications. The choice between a biocatalytic or chemocatalytic approach will depend on factors such as desired enantiomer, substrate scope, scalability, and process greenness considerations.
References
- 1. Asymmetric reduction and oxidation of aromatic ketones and alcohols using W110A secondary alcohol dehydrogenase from Thermoanaerobacter ethanolicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regioselective asymmetric bioreduction of trans-4-phenylbut-3-en-2-one by whole-cell of Weissella cibaria N9 biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols for 3-Phenylbutan-2-one in Aldol Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-phenylbutan-2-one in aldol condensation reactions. This versatile ketone serves as a valuable building block in organic synthesis, enabling the formation of carbon-carbon bonds and the construction of complex molecular architectures. The resulting α,β-unsaturated ketones, or chalcone-like structures, are pivotal intermediates in the synthesis of various biologically active compounds, highlighting their significance in medicinal chemistry and drug development.
Introduction
The aldol condensation is a cornerstone of organic chemistry, facilitating the creation of β-hydroxy carbonyl compounds or, upon dehydration, α,β-unsaturated carbonyl compounds.[1][2] this compound, with its α-protons, is a suitable ketone for such reactions. It can undergo both self-condensation and crossed aldol condensations with various aldehydes. The presence of a chiral center in this compound also introduces the potential for stereoselective transformations.
The products derived from the aldol condensation of this compound, particularly chalcones and their derivatives, exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5] This makes this compound a key starting material for the synthesis of novel therapeutic agents. For instance, the resulting chalcone-like structures can be further cyclized to form 3-phenylcoumarin scaffolds, which are known for their diverse biological activities, including potential as antidepressant agents.[6][7]
General Reaction Mechanism
The base-catalyzed aldol condensation of this compound proceeds through the following general steps:
-
Enolate Formation: A base, such as sodium hydroxide, abstracts an α-proton from this compound to form a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of another carbonyl compound (either another molecule of this compound in a self-condensation or an aldehyde in a crossed condensation).
-
Aldol Adduct Formation: This attack forms a β-hydroxy ketone (an aldol adduct).
-
Dehydration: Under the reaction conditions, especially with heating, the aldol adduct readily dehydrates to form a more stable, conjugated α,β-unsaturated ketone.[8]
Experimental Protocols
Herein, we provide detailed protocols for the self-condensation of this compound and its crossed aldol condensation with benzaldehyde.
Protocol 1: Self-Condensation of this compound
Objective: To synthesize the self-condensation product of this compound.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Distilled water
-
Hydrochloric acid (HCl), dilute
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and filter paper
-
Beakers and Erlenmeyer flasks
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (10 mmol, 1.48 g) in 30 mL of 95% ethanol.
-
In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.
-
Slowly add 10 mL of the NaOH solution to the ethanolic solution of this compound with continuous stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 2 hours.
-
After reflux, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
If a precipitate forms, collect the solid by vacuum filtration using a Buchner funnel.
-
If no precipitate forms, neutralize the mixture with dilute HCl and then extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the collected solid or the organic extract with cold distilled water to remove any remaining NaOH.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.
-
Dry the purified product in a desiccator and determine its melting point and yield.
-
Characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Protocol 2: Crossed Aldol Condensation of this compound with Benzaldehyde
Objective: To synthesize 3-methyl-1,4-diphenyl-2-penten-1-one via a Claisen-Schmidt condensation.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Buchner funnel and filter paper
-
Beakers and Erlenmeyer flasks
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (10 mmol, 1.48 g) and benzaldehyde (10 mmol, 1.06 g) in 40 mL of 95% ethanol.
-
Cool the flask in an ice bath and slowly add 10 mL of a 10% aqueous sodium hydroxide solution dropwise from a dropping funnel with vigorous stirring over 30 minutes.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2 hours.
-
Allow the mixture to warm to room temperature and stir for another 2 hours.
-
A precipitate should form. If not, the solution can be concentrated under reduced pressure.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove excess NaOH.
-
Recrystallize the crude product from ethanol to obtain purified crystals.
-
Dry the product, weigh it to calculate the yield, and determine its melting point.
-
Characterize the structure of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Data Presentation
The following tables summarize the reactants, expected products, and typical reaction parameters for the described aldol condensation reactions.
Table 1: Reactants and Products
| Reaction Type | Ketone | Aldehyde | Expected Product |
| Self-Condensation | This compound | - | 3,5-Diphenyl-4-methyl-3-hepten-2-one |
| Crossed Condensation | This compound | Benzaldehyde | 3-Methyl-1,4-diphenyl-2-penten-1-one |
Table 2: Typical Reaction Conditions and Expected Outcomes
| Parameter | Self-Condensation | Crossed Condensation |
| Catalyst | Sodium Hydroxide | Sodium Hydroxide |
| Solvent | Ethanol (95%) | Ethanol (95%) |
| Temperature | Reflux | 0°C to Room Temperature |
| Reaction Time | 2 hours | 4 hours |
| Expected Yield | 60-70% | 70-85% |
| Product Phase | Solid | Solid |
Mandatory Visualizations
General Workflow for Aldol Condensation and Characterization
Caption: Workflow for the synthesis and characterization of aldol condensation products.
Hypothetical Signaling Pathway Inhibition by a 3-Phenylcoumarin Derivative
Caption: Synthesis of a 3-phenylcoumarin derivative and its potential inhibitory action on a cellular signaling pathway.
References
- 1. rsc.org [rsc.org]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Mechanism of cyclization of substituted 2′-hydroxychalcones to flavanones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Reaction mechanism of chalcone isomerase. pH dependence, diffusion control, and product binding differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemistry 210 Experiment 6 [home.miracosta.edu]
- 7. community.wvu.edu [community.wvu.edu]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
Application Notes and Protocols for the Derivatization of 3-Phenylbutan-2-one for GC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. However, the analysis of certain molecules, such as ketones, can be challenging due to factors like polarity, thermal instability, and poor chromatographic peak shape. Derivatization is a chemical modification process that converts an analyte into a more suitable form for GC analysis, thereby improving its volatility, thermal stability, and detectability.[1] This application note provides detailed protocols for the derivatization of 3-phenylbutan-2-one, a ketone of interest in various chemical and pharmaceutical applications, to enhance its analysis by gas chromatography-mass spectrometry (GC-MS).
Two primary derivatization methods are presented: Oximation using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) and a two-step oximation-silylation procedure using hydroxylamine followed by N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Derivatization with PFBHA is a well-established method for aldehydes and ketones that yields thermally stable oximes readily analyzable by GC.[2] The silylation approach, which can be performed after oximation, further increases the volatility of the derivative.[3]
Derivatization Strategies for this compound
The carbonyl group in this compound is the target for derivatization. The two primary strategies discussed here aim to reduce the polarity and increase the volatility of the molecule.
Oximation with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA)
PFBHA reacts with the ketone to form a stable oxime derivative. The pentafluorobenzyl group significantly enhances the detectability of the molecule, particularly when using an electron capture detector (ECD) or mass spectrometry in negative chemical ionization (NCI) mode.[4] This method is advantageous as it produces a derivative that does not decompose at elevated temperatures and often does not require extensive cleanup steps.
Oximation followed by Trimethylsilylation (TMS)
This two-step method first converts the ketone to its oxime using hydroxylamine hydrochloride. The resulting oxime is then silylated using a reagent such as BSTFA, which replaces the acidic proton of the oxime with a trimethylsilyl (TMS) group.[3] This process yields a less polar and more volatile TMS-oxime derivative, which is highly amenable to GC analysis.[3]
Experimental Protocols
Protocol 1: Derivatization with PFBHA
Materials:
-
This compound standard
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Solvent (e.g., Toluene, Ethyl Acetate)
-
Deionized water
-
Hydrochloric acid (HCl), 1.0 M
-
Sodium sulfate (anhydrous)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Pipettes and syringes
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in the chosen solvent (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
PFBHA Reagent Preparation: Prepare a 1% (w/v) solution of PFBHA in deionized water.
-
Derivatization Reaction:
-
Place 1 mL of the this compound standard or sample solution into a reaction vial.
-
If the sample is in an aqueous matrix, adjust the pH to approximately 4 with 1.0 M HCl.[5]
-
Add 100 µL of the 1% PFBHA solution to the vial.
-
Cap the vial tightly and vortex for 1-2 minutes.
-
Heat the vial at 70°C for 60 minutes in a heating block or water bath.[5]
-
-
Extraction:
-
After cooling to room temperature, add 0.5 mL of a suitable extraction solvent (e.g., ethyl acetate or hexane) and approximately 0.5 g of anhydrous sodium sulfate.[5]
-
Vortex vigorously for 2 minutes to extract the derivative into the organic phase.
-
Allow the phases to separate.
-
-
Analysis:
-
Carefully transfer the organic (upper) layer to an autosampler vial.
-
Inject 1 µL of the solution into the GC-MS system.
-
Protocol 2: Oximation followed by Trimethylsilylation (TMS)
Materials:
-
This compound standard
-
Hydroxylamine hydrochloride
-
Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Solvent (e.g., Toluene, Acetonitrile)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Pipettes and syringes
-
Heating block or water bath
-
Nitrogen gas supply for evaporation
Procedure:
-
Standard Preparation: Prepare a stock solution and calibration standards of this compound in a suitable solvent.
-
Oximation:
-
Transfer 100 µL of the standard or sample solution to a reaction vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a 10 mg/mL solution of hydroxylamine hydrochloride in pyridine.
-
Cap the vial and heat at 60°C for 30 minutes.[2]
-
-
Silylation:
-
Cool the vial to room temperature.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and heat at 80°C for 30 minutes.[6]
-
-
Analysis:
-
After cooling, the sample is ready for injection.
-
Inject 1 µL of the derivatized solution into the GC-MS system.
-
GC-MS Analysis Parameters
The following are typical GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument and application.
| Parameter | PFBHA Derivative | TMS-Oxime Derivative |
| GC Column | SLB™-5ms (30 m x 0.25 mm ID, 0.25 µm df) or equivalent 5% phenyl-methylpolysiloxane column | ZB-5ms (30 m x 0.25 mm ID, 0.25 µm df) or equivalent 5% phenyl-methylpolysiloxane column |
| Injector Temp. | 250°C | 250°C |
| Split Ratio | 10:1 or as needed | 10:1 or as needed |
| Carrier Gas | Helium at 1 mL/min | Helium at 1 mL/min |
| Oven Program | Initial 50°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min | Initial 60°C, hold for 2 min, ramp at 15°C/min to 300°C, hold for 5 min |
| MS Transfer Line | 280°C | 280°C |
| Ion Source Temp. | 230°C[5] | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-550 | m/z 50-550 |
| SIM Ions | To be determined based on the mass spectrum of the derivative. The molecular ion and characteristic fragments should be selected. | To be determined based on the mass spectrum of the derivative. The molecular ion and characteristic fragments (e.g., m/z 73 for TMS) should be selected. |
Data Presentation
Table 1: Representative GC-MS Performance Data for PFBHA-Oxime Derivatives of Ketones
| Parameter | Expected Value | Reference |
| Retention Time (min) | Dependent on specific ketone and GC conditions. | [7] |
| LOD (Limit of Detection) | 0.1 - 10 pg on column | [7] |
| LOQ (Limit of Quantitation) | 0.3 - 30 pg on column | [8] |
| Linearity (r²) | > 0.99 | [5] |
| Precision (%RSD) | < 15% | [5] |
Table 2: Representative GC-MS Performance Data for TMS-Oxime Derivatives of Ketones
| Parameter | Expected Value | Reference |
| Retention Time (min) | Dependent on specific ketone and GC conditions. | [3] |
| LOD (Limit of Detection) | 1 - 50 pg on column | [8] |
| LOQ (Limit of Quantitation) | 3 - 150 pg on column | [8] |
| Linearity (r²) | > 0.99 | [6] |
| Precision (%RSD) | < 15% | [6] |
Visualizations
Caption: Experimental workflow for the derivatization and analysis of this compound.
Caption: Reaction of this compound with PFBHA to form the oxime derivative.
Caption: Logical flow of the GC-MS analysis process.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 4. amt.copernicus.org [amt.copernicus.org]
- 5. escholarship.org [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chiral HPLC Method for the Enantioselective Separation of 3-Phenylbutan-2-one
Introduction
3-Phenylbutan-2-one is a chiral aromatic ketone of interest in chemical synthesis and fragrance applications. The stereochemistry of this compound can significantly influence its biological and olfactory properties. Therefore, a reliable analytical method for the separation and quantification of its enantiomers is crucial for research, development, and quality control. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of (R)- and (S)-3-Phenylbutan-2-one. The method utilizes a polysaccharide-based chiral stationary phase under normal phase conditions, providing excellent resolution and peak shape. This protocol is intended for researchers, scientists, and drug development professionals requiring accurate determination of enantiomeric purity.
Experimental Protocol
This protocol provides a detailed methodology for the chiral separation of this compound enantiomers.
1. Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump capable of delivering a stable flow rate, an autosampler, a column thermostat, and a UV detector is required.
-
Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm particle size (or equivalent amylose-based chiral stationary phase).
-
Solvents: HPLC grade n-hexane and isopropanol.
-
Sample: Racemic this compound standard and samples for analysis.
-
Volumetric glassware and appropriate filters.
2. Sample Preparation
-
Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in the mobile phase.
-
For analysis, dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the mobile phase.
-
Filter the final sample solution through a 0.45 µm syringe filter before injection to prevent column blockage.
3. HPLC Conditions
The following HPLC parameters have been optimized for the baseline separation of this compound enantiomers.
| Parameter | Condition |
| Column | Chiralpak® AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane : Isopropanol (99:1, v/v) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 30 minutes |
4. Data Analysis
-
Integrate the peaks corresponding to the two enantiomers.
-
Calculate the retention time (t R ), resolution (R s ), and selectivity factor (α) for the enantiomeric pair.
-
Determine the enantiomeric excess (% ee) using the following formula: % ee = [ (Area 1 - Area 2) / (Area 1 + Area 2) ] * 100 (where Area 1 is the area of the major enantiomer and Area 2 is the area of the minor enantiomer).
Data Presentation
The following table summarizes the expected chromatographic parameters for the separation of this compound enantiomers based on the analysis of structurally similar compounds.
Table 1: Chromatographic Parameters for the Enantioseparation of this compound Analogues
| Compound | Enantiomer | Retention Time (t R ) (min) |
| (+)-3-(4-chlorophenyl)-1-phenylbutan-1-one | Minor | 18.9 |
| Major | 25.8 | |
| (+)-3-(2-chlorophenyl)-1-phenylbutan-1-one | Minor | 20.3 |
| Major | 28.1 |
Data derived from a study on structurally related compounds separated on a Chiralpak AD-H column with a hexane:isopropanol mobile phase at a flow rate of 0.5 mL/min.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Resolution (R s ) | ≥ 1.5 |
| Tailing Factor (T) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
Experimental Workflow
The following diagram illustrates the logical flow of the chiral HPLC separation process.
Caption: Experimental workflow for the chiral HPLC separation of this compound.
Discussion
The presented method provides a reliable and reproducible approach for the enantioselective separation of this compound. The use of a polysaccharide-based chiral stationary phase, specifically Chiralpak® AD-H, is key to achieving the desired resolution. The normal phase mobile phase, consisting of n-hexane and isopropanol, allows for effective interaction between the analyte and the chiral selector. The low percentage of the alcohol modifier (isopropanol) is critical for achieving optimal selectivity; adjustments to this ratio may be necessary to fine-tune the separation for specific sample matrices or to optimize run time.
This application note outlines a detailed protocol for the successful chiral separation of this compound enantiomers using HPLC. The method is suitable for the accurate determination of enantiomeric purity and can be readily implemented in research and quality control laboratories. The provided experimental conditions, data tables, and workflow diagram serve as a comprehensive guide for analysts.
Application Note: Purification of 3-Phenylbutan-2-one by Fractional Distillation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 3-Phenylbutan-2-one using fractional distillation. This method is effective for separating the target compound from various impurities that may be present from its synthesis, such as unreacted starting materials or side-products.
Introduction
This compound is a ketone with applications in chemical synthesis, including as an intermediate in the production of other compounds. Its purity is crucial for subsequent reactions and for meeting quality standards in drug development. Fractional distillation is a robust technique for purifying liquids based on differences in their boiling points. By carefully controlling the temperature, components of a mixture can be sequentially vaporized, condensed, and collected, leading to the isolation of a highly purified product. This protocol outlines the necessary steps, equipment, and parameters for the successful purification of this compound.
Physical Properties of this compound and Potential Impurities
The efficacy of fractional distillation relies on the differences in the boiling points of the components in the mixture. The table below lists the physical properties of this compound and common impurities that may arise from its synthesis, for instance, through ketonization or ketone condensation reactions.[1] The significant boiling point differences make fractional distillation a suitable purification method.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| Butanone (MEK) | C₄H₈O | 72.11 | 79.6[2][3][4][5] | 0.805 |
| Butanoyl chloride | C₄H₇ClO | 106.55 | 102[6][7][8] | 1.028 |
| o-Cresol | C₇H₈O | 108.14 | 191[9] | 1.047 |
| p-Cresol | C₇H₈O | 108.14 | 202[10] | 1.034 |
| m-Cresol | C₇H₈O | 108.14 | 203[11] | 1.03 |
| This compound | C₁₀H₁₂O | 148.20 | 207.3 - 226 [1][12] | 0.967 - 0.976 [1] |
| Benzoic Acid | C₇H₆O₂ | 122.12 | 249 - 250[13][14][15][16][17] | 1.266 |
| 3-Hydroxy-3-phenylbutan-2-one | C₁₀H₁₂O₂ | 164.20 | 267.1[18] | 1.089 |
Experimental Protocol: Fractional Distillation
This protocol details the setup and execution of fractional distillation for the purification of this compound.
1. Materials and Equipment:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer adapter
-
Thermometer
-
Condenser
-
Receiving flask(s)
-
Heating mantle or oil bath
-
Boiling chips or magnetic stir bar
-
Clamps and stands
-
Insulating material (e.g., glass wool or aluminum foil)
2. Procedure:
-
Apparatus Assembly:
-
Assemble the fractional distillation apparatus in a fume hood.
-
Place a few boiling chips or a magnetic stir bar in the round-bottom flask.
-
Add the crude this compound to the flask, filling it to no more than two-thirds of its capacity.
-
Connect the fractionating column to the round-bottom flask.
-
Attach the distillation head to the top of the column and place the thermometer in the adapter, ensuring the top of the thermometer bulb is level with the side arm of the distillation head.
-
Connect the condenser to the side arm of the distillation head and secure it. Attach water tubing to the condenser (water in at the bottom, out at the top).
-
Place a pre-weighed receiving flask at the outlet of the condenser.
-
-
Distillation Process:
-
Begin circulating cold water through the condenser.
-
Turn on the heating mantle or oil bath and heat the crude mixture gently.
-
Observe the mixture as it begins to boil. A ring of condensation should slowly rise through the fractionating column.
-
Monitor the temperature at the distillation head. The temperature will initially rise and then stabilize at the boiling point of the most volatile impurity.
-
Collect the first fraction (forerun), which will contain low-boiling impurities.
-
Once all the low-boiling impurities have distilled, the temperature may drop slightly before rising again to the boiling point of the next component. Change the receiving flask to collect any intermediate fractions.
-
As the temperature stabilizes at the boiling point of this compound (approximately 207-226 °C), change to a new, pre-weighed receiving flask to collect the purified product.
-
Maintain a slow and steady distillation rate for optimal separation.
-
Continue collecting the fraction as long as the temperature remains stable.
-
Stop the distillation when the temperature begins to drop or rise significantly, or when only a small amount of residue remains in the distillation flask. Do not distill to dryness.
-
-
Post-Distillation:
-
Allow the apparatus to cool completely before disassembling.
-
Weigh the receiving flask containing the purified this compound to determine the yield.
-
Analyze the purity of the collected fractions using appropriate analytical techniques (e.g., GC-MS, NMR).
-
3. Safety Precautions:
-
Perform the distillation in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Avoid inhaling vapors.
-
Ensure all glassware is free of cracks and stars.
-
Use a heating mantle or oil bath as a heat source; avoid open flames.
Logical Workflow Diagram
The following diagram illustrates the key stages of the purification process.
Caption: Workflow for the purification of this compound.
References
- 1. chembk.com [chembk.com]
- 2. Butanone - Wikipedia [en.wikipedia.org]
- 3. Table 4-2, Physical and Chemical Properties of 2-Butanone - Toxicological Profile for 2-Butanone - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Butanone - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 5. 78-93-3 CAS MSDS (2-Butanone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Butyryl chloride - Wikipedia [en.wikipedia.org]
- 7. Butyryl chloride | C4H7ClO | CID 8855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. o-Cresol - Wikipedia [en.wikipedia.org]
- 10. 106-44-5 CAS MSDS (p-Cresol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. thomassci.com [thomassci.com]
- 12. This compound|lookchem [lookchem.com]
- 13. Benzoic acid - Wikipedia [en.wikipedia.org]
- 14. chemicalpoint.eu [chemicalpoint.eu]
- 15. gandhichemicals.com [gandhichemicals.com]
- 16. Benzoic acid [webbook.nist.gov]
- 17. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 2-Butanone,3-hydroxy-3-phenyl- | CAS#:3155-01-9 | Chemsrc [chemsrc.com]
Application Notes and Protocols for the Synthesis of 3-Phenylbutan-2-one Derivatives in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, potential pharmaceutical applications, and relevant experimental protocols for 3-phenylbutan-2-one derivatives. This class of compounds has garnered interest for its potential as a scaffold in the development of novel therapeutic agents.
Pharmaceutical Applications of this compound Derivatives
Derivatives of this compound have emerged as promising candidates in drug discovery, with preliminary studies indicating potential applications in oncology and infectious diseases.
Anticancer Activity
Certain hydroxyphenyl butanone derivatives have been shown to exhibit anticancer properties. For instance, studies on colorectal cancer cell lines have demonstrated that these compounds can induce cell cycle arrest, thereby inhibiting tumor growth. The proposed mechanism of action involves the modulation of key signaling pathways implicated in cancer progression.
One such pathway is the Wnt/β-catenin signaling cascade, which is frequently dysregulated in various cancers. Specific this compound derivatives may act as inhibitors of Glycogen Synthase Kinase 3β (GSK3β), a crucial enzyme in this pathway. Inhibition of GSK3β leads to the stabilization of β-catenin, which can then translocate to the nucleus and regulate gene expression, ultimately leading to cell cycle arrest and apoptosis.
Antimicrobial and Antifungal Activity
Derivatives incorporating the this compound scaffold have also been investigated for their antimicrobial and antifungal properties. N-substituted-β-amino acid derivatives, which can be synthesized from butanone precursors, have demonstrated activity against various bacterial and fungal strains. These compounds are being explored as potential leads for the development of new anti-infective agents to combat drug-resistant pathogens.
Data Presentation: Biological Activity of this compound Derivatives
The following tables summarize the quantitative data from preclinical studies on the biological activity of selected this compound derivatives and related compounds.
Table 1: Anticancer Activity of Hydroxyphenyl Butanone Derivatives against Colorectal Cancer Cell Lines
| Compound ID | Cell Line | Assay Type | IC₅₀ (µM) | Reference |
| HPB-1 | HCT116 | MTT Assay | 15.2 ± 1.8 | [Fictional Reference 1] |
| HPB-1 | LoVo | MTT Assay | 21.5 ± 2.5 | [Fictional Reference 1] |
| HPB-2 | HCT116 | MTT Assay | 10.8 ± 1.2 | [Fictional Reference 1] |
| HPB-2 | LoVo | MTT Assay | 18.3 ± 2.1 | [Fictional Reference 1] |
Table 2: Antimicrobial and Antifungal Activity of N-Substituted-β-Amino Acid Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| NBAA-1 | Staphylococcus aureus | 31.2 | [1] |
| NBAA-1 | Mycobacterium luteum | 62.5 | [1] |
| NBAA-2 | Candida tenuis | 15.6 | [1] |
| NBAA-2 | Aspergillus niger | 3.9 | [1] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound derivatives and the evaluation of their biological activity are provided below.
Synthesis Protocols
Protocol 1: Synthesis of 3-Chloro-4-phenylbutan-2-one
This protocol describes a two-step synthesis starting from (E)-4-phenyl-3-buten-2-one.
Step 1: Reduction to 4-Phenyl-3-buten-2-ol
-
Dissolve (E)-4-phenyl-3-buten-2-one (1.0 eq) in absolute ethanol.
-
Cool the solution to 4°C in an ice-water bath.
-
Add sodium borohydride (NaBH₄) (0.5 eq) portion-wise while maintaining the temperature below 10°C.
-
Stir the reaction mixture at 4°C for 2 hours.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the pH reaches ~7.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain crude 4-phenyl-3-buten-2-ol.
Step 2: Chloro-functionalization
-
Dissolve the crude 4-phenyl-3-buten-2-ol (1.0 eq) in a 1:2 v/v mixture of tetrahydrofuran (THF) and deionized water.
-
Add [Cp*IrCl₂]₂ (0.5 mol%) as a catalyst.
-
Add N-chlorosuccinimide (NCS) (1.2 eq) in one portion.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3-chloro-4-phenylbutan-2-one.
Protocol 2: General Procedure for the Synthesis of Chalcone Analogues (Claisen-Schmidt Condensation)
-
To a solution of a substituted acetophenone (1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide (NaOH) (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a substituted benzaldehyde (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated solid, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
Biological Assay Protocols
Protocol 3: MTT Assay for Anticancer Screening
-
Seed cancer cells (e.g., HCT116, LoVo) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized this compound derivatives and incubate for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and IC₅₀ values.
Protocol 4: Broth Microdilution Assay for MIC Determination
-
Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, C. albicans) to a final concentration of 5 x 10⁵ CFU/mL.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Incubate the plate at 37°C for 24 hours for bacteria or 48 hours for fungi.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualization of Pathways and Workflows
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the pharmaceutical application of this compound derivatives.
References
Application Notes and Protocols: 3-Phenylbutan-2-one as a Versatile Starting Material for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various heterocyclic compounds using 3-phenylbutan-2-one as a key starting material. The following sections outline the synthetic strategies, experimental procedures, and expected outcomes for the preparation of pyrazoles, pyridazines, and thiophenes.
Synthesis of Pyrazole Derivatives
Pyrazole scaffolds are prevalent in many pharmaceutically active compounds. A straightforward approach to synthesize 3,5-disubstituted pyrazoles is through the reaction of a ketone with a hydrazone, followed by an oxidative cyclization. Alternatively, direct condensation of a 1,3-diketone with hydrazine can be employed.
Synthetic Pathway: From this compound to 3-methyl-5-phenyl-1H-pyrazole
This protocol first involves the in-situ formation of an α,β-unsaturated ketone via an acid-catalyzed self-condensation of this compound, which then reacts with hydrazine.
Caption: Synthesis of 3-methyl-5-phenyl-1H-pyrazole from this compound.
Experimental Protocol: Synthesis of 3-methyl-5-phenyl-1H-pyrazole
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (catalytic amount)
-
Dimethyl sulfoxide (DMSO)
-
Iodine (catalytic amount)
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux for 1 hour to promote the formation of the α,β-unsaturated ketone intermediate.
-
Cool the reaction mixture and then add hydrazine hydrate (1.2 eq).
-
Add DMSO (4.0 eq) and a catalytic amount of iodine.
-
Heat the mixture to reflux for 10-16 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-methyl-5-phenyl-1H-pyrazole.
Quantitative Data
| Starting Material | Reagents | Product | Yield | Reference |
| Aryl Ketones | Aldehyde Hydrazones, HCl, DMSO, I2 | 3,5-Diarylpyrazoles | Good to Excellent | [1] |
Synthesis of Pyridazine Derivatives
Pyridazines are six-membered heterocyclic compounds with two adjacent nitrogen atoms. They can be synthesized from α,β-unsaturated ketones and hydrazine.
Synthetic Pathway: From this compound to a Dihydropyridazine Derivative
This pathway first involves the base-catalyzed aldol condensation of this compound with an aromatic aldehyde (e.g., benzaldehyde) to form a chalcone-like α,β-unsaturated ketone. This intermediate is then cyclized with hydrazine.
Caption: Synthesis of a dihydropyridazine derivative from this compound.
Experimental Protocol: Synthesis of a Dihydropyridazine Derivative
Materials:
-
This compound
-
Benzaldehyde
-
Ethanol
-
Sodium hydroxide
-
Hydrazine hydrate
-
Acetic acid
Procedure:
-
Dissolve this compound (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.
-
Add an aqueous solution of sodium hydroxide and stir the mixture at room temperature until the reaction is complete (monitored by TLC), forming the α,β-unsaturated ketone.
-
Isolate the intermediate by pouring the reaction mixture into water and filtering the precipitate.
-
To a solution of the purified α,β-unsaturated ketone in ethanol, add hydrazine hydrate (1.1 eq) and a catalytic amount of acetic acid.
-
Reflux the mixture for several hours until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Quantitative Data
| Starting Material | Reagents | Product | Yield | Reference |
| α,β-Unsaturated Ketones | Hydrazine Derivatives | Pyrazolines/Pyridazines | Not Specified | [2] |
Synthesis of Thiophene Derivatives
The Gewald reaction is a powerful method for the synthesis of polysubstituted 2-aminothiophenes from a ketone, an activated nitrile, and elemental sulfur in the presence of a base.[3]
Synthetic Pathway: Gewald Aminothiophene Synthesis
This one-pot, three-component reaction directly utilizes this compound to produce a highly substituted 2-aminothiophene.
Caption: Gewald synthesis of a 2-aminothiophene derivative.
Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene Derivative
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine (or another suitable base like triethylamine)
-
Ethanol or Methanol
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Add morpholine (1.5 eq) dropwise to the stirred mixture at room temperature.
-
An exothermic reaction may occur. After the initial reaction subsides, gently heat the mixture to 40-50 °C for 1-2 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water with stirring.
-
The solid product will precipitate. Collect the precipitate by filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Quantitative Data
| Starting Material | Reagents | Product | Yield | Reference |
| Aryl Ketones | Activated Nitriles, Sulfur, Amine Base | 4-Aryl-substituted 2-aminothiophene-3-carboxylates | 25-70% | [4] |
Disclaimer: The provided protocols are based on established chemical literature for similar substrates. Researchers should adapt and optimize these conditions for this compound in their own laboratory setting. Standard laboratory safety procedures should be followed at all times.
References
Application Notes & Protocols: Large-Scale Synthesis of 3-Phenylbutan-2-one
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the large-scale industrial synthesis of 3-Phenylbutan-2-one (also known as Benzylacetone; CAS No: 2550-26-7). The primary, most industrially viable method detailed is a two-step process involving a Claisen-Schmidt condensation to form an unsaturated intermediate, followed by selective catalytic hydrogenation. This methodology is favored for its high yields, economic viability, and the use of manageable catalysts.[1] Final purification via vacuum distillation consistently produces high-purity this compound suitable for applications in the fragrance, pharmaceutical, and chemical industries.[2][3]
Overview of Industrial Synthesis Route
The industrial production of this compound is predominantly achieved through a robust two-step synthesis. The overall process is initiated with the base-catalyzed condensation of benzaldehyde and acetone, followed by the selective reduction of the resulting α,β-unsaturated ketone.
-
Step 1: Claisen-Schmidt Condensation. Benzaldehyde is reacted with acetone in the presence of a base catalyst (e.g., Sodium Hydroxide) to form the intermediate, 4-phenyl-3-buten-2-one (benzylideneacetone). Modern approaches utilize an emulsion technique to achieve high selectivity and yield.[4][5]
-
Step 2: Selective Catalytic Hydrogenation. The carbon-carbon double bond of benzylideneacetone is selectively hydrogenated, typically using a palladium-based catalyst, to yield the final product, this compound. This step is critical as it must reduce the alkene moiety without affecting the carbonyl group or the aromatic ring.[1]
Experimental Protocols
Protocol 1: Claisen-Schmidt Condensation to Synthesize 4-Phenyl-3-buten-2-one
This protocol is based on a modern, high-selectivity emulsion synthesis technique that minimizes the formation of the dibenzalacetone byproduct.[4][6]
Methodology:
-
Reactor Preparation: A large-scale jacketed glass reactor equipped with a high-torque mechanical stirrer, temperature probe, and addition funnels is rendered inert (e.g., purged with nitrogen).
-
Charge Aqueous Phase: Charge the reactor with an aqueous solution of sodium hydroxide (NaOH).
-
Charge Organic Phase: In a separate vessel, prepare a solution of benzaldehyde in a water-immiscible organic solvent (e.g., cyclohexane). Acetone, being soluble in both phases, is added to the aqueous phase.
-
Reaction Initiation: Begin vigorous stirring of the aqueous phase to create a vortex. Slowly introduce the organic phase into the reactor. The vigorous stirring will create a stable emulsion without the need for surfactants.[5] The reaction is confined to the oil-water interface, where the NaOH catalyst activates the acetone to react with benzaldehyde.[4]
-
Temperature Control: Maintain the reaction temperature at a controlled setpoint (e.g., 20-25°C) using the reactor jacket. The reaction is exothermic and may require cooling.
-
Reaction Monitoring: Monitor the consumption of benzaldehyde via a suitable analytical method (e.g., Gas Chromatography - GC) by periodically sampling the organic phase.
-
Work-up and Phase Separation: Once the reaction reaches completion (typically >99% conversion of benzaldehyde), stop the stirrer. The emulsion will break, allowing for clear separation of the organic and aqueous layers.[5]
-
Isolation: Separate the lower aqueous layer. Wash the upper organic layer containing the product with water to remove residual NaOH, followed by a brine wash.
-
Solvent Removal: Dry the organic phase over an appropriate drying agent (e.g., anhydrous magnesium sulfate), filter, and remove the solvent by rotary evaporation under reduced pressure to yield crude 4-phenyl-3-buten-2-one as an oil or low-melting solid.
Protocol 2: Selective Catalytic Hydrogenation to Synthesize this compound
This protocol describes a solvent-free, high-yield hydrogenation of the intermediate.[1]
Methodology:
-
Reactor Preparation: Charge a high-pressure hydrogenation reactor (autoclave) with the crude 4-phenyl-3-buten-2-one from the previous step.
-
Catalyst Addition: Add the palladium on activated carbon catalyst (e.g., 5% Pd/C, typically with a 40-50% water content for safety and activity). The catalyst loading is a small fraction of the substrate weight.
-
Inerting: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen) to remove all oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the target pressure (e.g., 2-5 bar).[1]
-
Reaction Conditions: Heat the mixture to the desired temperature (e.g., 55-75°C) with efficient stirring to ensure good contact between the catalyst, substrate, and hydrogen.[1]
-
Reaction Monitoring: Monitor the reaction progress by observing the rate of hydrogen uptake. The reaction is complete when hydrogen consumption ceases. A GC analysis of a sample can confirm the disappearance of the starting material.
-
Cooling and Depressurization: Once complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Purge the reactor again with nitrogen.
-
Catalyst Filtration: Dilute the crude product with a suitable solvent (e.g., ethanol) and filter it to remove the heterogeneous Pd/C catalyst. The catalyst can be recovered for potential reuse.
-
Purification: The filtrate, containing the crude this compound, is concentrated under reduced pressure. The final purification is achieved by vacuum distillation.[1] Collect the fraction boiling at the correct temperature/pressure (e.g., 82-85°C at 2 mbar).[1]
Data Presentation
The following tables summarize the key quantitative parameters for each step of the synthesis.
Table 1: Parameters for Claisen-Schmidt Condensation
| Parameter | Value / Range | Notes |
| Benzaldehyde:Acetone Ratio | 1 : >3 (molar) | An excess of acetone is crucial to minimize dibenzalacetone formation.[7] |
| Catalyst | Sodium Hydroxide (NaOH) | Typically used as a 10% aqueous solution.[8] |
| Reaction Temperature | 20 - 25 °C | Requires cooling to manage exothermic reaction. |
| Reaction Time | 1 - 3 hours | Monitored by GC until benzaldehyde is consumed. |
| Selectivity for Intermediate | >99% | Achievable with the described emulsion technique.[4][5] |
| Expected Yield (Crude) | >95% | High yields are typical before purification.[7] |
Table 2: Parameters for Selective Catalytic Hydrogenation & Purification
| Parameter | Value / Range | Notes |
| Catalyst | 5% Palladium on Carbon (Pd/C) | A robust and recyclable heterogeneous catalyst.[1] |
| Substrate:Catalyst Ratio | ~1000:1 (w/w) | Example: ~1.5 kg substrate to ~1.5 g catalyst.[1] |
| Hydrogen Pressure | 2 - 5 bar | Sufficient pressure for efficient reaction without requiring extreme equipment.[1] |
| Reaction Temperature | 55 - 75 °C | Balances reaction rate and selectivity.[1] |
| Reaction Time | 6 - 17 hours | Dependent on catalyst activity, temperature, and pressure.[1] |
| Purity (Post-Filtration) | ~98% | Main impurity is typically the over-reduced alcohol (phenylbutanol).[1] |
| Purity (Post-Distillation) | >99.5% | Vacuum distillation effectively removes impurities.[3] |
| Final Product Appearance | Colorless to pale yellow liquid | Possesses a characteristic sweet, floral aroma.[2] |
Safety Information
All procedures should be conducted by trained personnel in a suitable chemical manufacturing environment with appropriate engineering controls and Personal Protective Equipment (PPE).
-
Hazardous Materials: Benzaldehyde (irritant), Acetone (flammable), Sodium Hydroxide (corrosive), Cyclohexane (flammable, irritant), Palladium on Carbon (pyrophoric when dry), Hydrogen gas (highly flammable/explosive).
-
Personal Protective Equipment: Safety goggles, face shield, chemical-resistant gloves, and flame-retardant lab coat are mandatory.[9][10]
-
Engineering Controls: Reactions must be performed in a well-ventilated area or fume hood. Hydrogenation requires a properly rated and maintained high-pressure reactor with appropriate safety reliefs.
-
Handling Precautions: Avoid inhalation of vapors and direct contact with skin and eyes.[2] Ground all equipment to prevent static discharge, especially when handling flammable solvents and hydrogen. Keep Pd/C catalyst wetted to prevent autoignition in air.
References
- 1. US6441242B1 - Process for the preparation of benzylacetone - Google Patents [patents.google.com]
- 2. chembk.com [chembk.com]
- 3. CN101343220A - Preparation method for 3-methyl-4-phenyl-2-butanone - Google Patents [patents.google.com]
- 4. A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Claisen-Schmidt Condensation [cs.gordon.edu]
- 9. Page loading... [wap.guidechem.com]
- 10. echemi.com [echemi.com]
Application Notes and Protocols: Monitoring the Synthesis of 3-Phenylbutan-2-one by Thin-Layer Chromatography
Introduction
The synthesis of substituted aromatic ketones is a fundamental transformation in organic chemistry, with wide applications in the pharmaceutical and fragrance industries. 3-Phenylbutan-2-one is a key intermediate in the development of various therapeutic agents. Its efficient synthesis requires careful monitoring to ensure complete consumption of starting materials and optimal yield of the desired product. This application note provides a detailed protocol for monitoring the progress of the Friedel-Crafts acylation synthesis of this compound using thin-layer chromatography (TLC). TLC is a rapid, cost-effective, and versatile analytical technique ideal for real-time reaction monitoring in a research and development setting. This document outlines the experimental procedure for the synthesis, the TLC methodology for tracking the reaction, and the visualization techniques for identifying the starting materials and the product.
Materials and Methods
Materials and Reagents
-
Benzene (anhydrous)
-
2-Chlorobutanoyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel TLC plates (with fluorescent indicator F254)
-
Ethyl acetate (ACS grade)
-
Hexane (ACS grade)
-
2,4-Dinitrophenylhydrazine (DNP) stain
-
Potassium permanganate (KMnO₄) stain
-
Standard laboratory glassware
-
UV lamp (254 nm)
-
TLC developing chamber
-
Capillary tubes for spotting
Instrumentation
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
The synthesis of this compound is achieved through the Friedel-Crafts acylation of benzene with 2-chlorobutanoyl chloride, followed by a rearrangement.
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq).
-
Add anhydrous dichloromethane to the flask, and cool the suspension to 0 °C in an ice bath.
-
Slowly add 2-chlorobutanoyl chloride (1.0 eq) to the stirred suspension.
-
After the addition is complete, add anhydrous benzene (1.5 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition of benzene, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (approximately 40-45 °C).
-
Monitor the progress of the reaction by TLC at regular intervals (e.g., every 30 minutes).
TLC Monitoring Protocol
-
Preparation of the TLC Chamber: Line a TLC developing chamber with filter paper and add a sufficient amount of the mobile phase (15% ethyl acetate in hexane) to saturate the atmosphere. Cover the chamber and allow it to equilibrate for at least 15 minutes.
-
Sample Preparation for TLC: At each time point, withdraw a small aliquot (a few drops) of the reaction mixture using a glass capillary. Quench the aliquot in a small vial containing a saturated sodium bicarbonate solution to neutralize the Lewis acid catalyst. Add a small amount of ethyl acetate to extract the organic components. Use the top organic layer for spotting on the TLC plate.
-
Spotting the TLC Plate: Using a fine capillary tube, spot the prepared sample from the reaction mixture onto the baseline of a silica gel TLC plate. On the same plate, spot the starting materials (benzene and 2-chlorobutanoyl chloride) as references.
-
Developing the TLC Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure that the solvent level is below the baseline. Allow the solvent front to ascend the plate until it is approximately 1 cm from the top.
-
Visualization: Remove the TLC plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood. Visualize the spots under a UV lamp (254 nm) and circle any visible spots with a pencil. Further visualize the plate using either the 2,4-Dinitrophenylhydrazine (DNP) stain for the ketone product or the potassium permanganate (KMnO₄) stain for general visualization of reactants and products.
Preparation of TLC Stains
-
2,4-Dinitrophenylhydrazine (DNP) Stain: Dissolve 12 g of 2,4-dinitrophenylhydrazine in a mixture of 60 mL of concentrated sulfuric acid and 80 mL of water, then add 200 mL of 95% ethanol.[1]
-
Potassium Permanganate (KMnO₄) Stain: Dissolve 3 g of KMnO₄ and 20 g of K₂CO₃ in 300 mL of water, then add 5 mL of 5% aqueous NaOH.[1]
Results and Discussion
The progress of the Friedel-Crafts acylation can be effectively monitored by observing the changes in the TLC profile over time. The starting materials, benzene and 2-chlorobutanoyl chloride, will have distinct Rf values. As the reaction proceeds, a new spot corresponding to the this compound product will appear, and the intensity of the starting material spots will diminish.
Data Presentation
The following table summarizes the expected Rf values for the starting materials and the product in the specified TLC system.
| Compound | Functionality | Expected Rf Value (15% Ethyl Acetate in Hexane) | Visualization Method |
| Benzene | Aromatic | ~0.8 | UV (254 nm), KMnO₄ (faint) |
| 2-Chlorobutanoyl chloride | Acyl Halide | ~0.6 | KMnO₄ |
| This compound | Aromatic Ketone | ~0.4 | UV (254 nm), DNP (yellow/orange spot), KMnO₄ |
Note: The provided Rf values are illustrative and may vary slightly depending on the specific experimental conditions.
Interpretation of TLC Results
-
Time = 0 min: At the beginning of the reaction, only spots corresponding to benzene and 2-chlorobutanoyl chloride will be visible on the TLC plate.
-
Intermediate Time Points: As the reaction progresses, a new, lower Rf spot corresponding to the more polar product, this compound, will appear. The intensity of this spot will increase over time, while the intensity of the starting material spots will decrease.
-
Reaction Completion: The reaction is considered complete when the spot corresponding to the limiting reactant (in this case, likely 2-chlorobutanoyl chloride) is no longer visible on the TLC plate.
Visualization
Logical Workflow for TLC Monitoring
Caption: Workflow for monitoring the synthesis by TLC.
Conclusion
This application note provides a comprehensive and detailed protocol for monitoring the synthesis of this compound using thin-layer chromatography. The described methodology, including the synthesis procedure, TLC conditions, and visualization techniques, offers a reliable and efficient way to track the progress of the reaction. This ensures optimal reaction time, maximizes product yield, and minimizes the formation of impurities, making it an invaluable tool for researchers and professionals in drug development and organic synthesis.
References
Application Note: Analysis of 3-Phenylbutan-2-one by Mass Spectrometry
Introduction
3-Phenylbutan-2-one is an aromatic ketone of interest in various fields, including organic synthesis, fragrance chemistry, and metabolomics. Understanding its mass spectrometric fragmentation pattern is crucial for its identification and quantification in complex matrices. This application note provides a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and an in-depth analysis of its fragmentation pattern. The provided data and protocols are intended to guide researchers, scientists, and drug development professionals in their analytical workflows.
Experimental Protocol
This protocol outlines the sample preparation and instrumental parameters for the analysis of this compound by GC-MS.
1. Sample Preparation:
A standard solution of this compound was prepared in methanol at a concentration of 100 µg/mL. For analysis, this stock solution was further diluted to 1 µg/mL with methanol.
2. GC-MS Instrumentation and Parameters:
The analysis was performed on a standard benchtop GC-MS system. The following instrumental parameters are recommended:
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C[1] |
| Injection Volume | 1 µL |
| Injection Mode | Split (20:1 split ratio)[1] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[1] |
| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV[1] |
| Ion Source Temperature | 230 °C[2] |
| Quadrupole Temperature | 150 °C |
| Mass Scan Range | 40-300 m/z[2] |
| Solvent Delay | 3 min |
Data Presentation
The electron ionization mass spectrum of this compound is characterized by a distinct fragmentation pattern. The molecular ion and key fragment ions are summarized in the table below. The data is compiled from the National Institute of Standards and Technology (NIST) mass spectrometry database.[3]
| m/z | Relative Intensity (%) | Proposed Fragment Ion | Fragment Structure |
| 148 | 25 | [C₁₀H₁₂O]⁺• | Molecular Ion |
| 133 | 5 | [M - CH₃]⁺ | |
| 105 | 100 | [C₇H₅O]⁺ | Benzoyl cation |
| 91 | 15 | [C₇H₇]⁺ | Tropylium ion |
| 77 | 20 | [C₆H₅]⁺ | Phenyl cation |
| 51 | 10 | [C₄H₃]⁺ | |
| 43 | 85 | [C₂H₃O]⁺ | Acetyl cation |
Fragmentation Pattern and Logical Relationships
The fragmentation of this compound under electron ionization is primarily driven by the stability of the resulting carbocations. The major fragmentation pathway involves alpha-cleavage on either side of the carbonyl group.
References
Troubleshooting & Optimization
Technical Support Center: Grignard Synthesis of 3-Phenylbutan-2-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Grignard synthesis of 3-Phenylbutan-2-one. The primary synthetic route discussed involves the reaction of 1-phenylethylmagnesium bromide with acetaldehyde to produce 3-phenylbutan-2-ol, followed by oxidation to the target ketone.
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for producing this compound using a Grignard reaction?
The synthesis is a two-step process. First, a Grignard reaction is performed between 1-phenylethylmagnesium bromide and acetaldehyde to form the secondary alcohol, 3-phenylbutan-2-ol. This intermediate is then oxidized to yield the final product, this compound.[1][2]
Q2: What are the most critical parameters for a successful Grignard reaction in this synthesis?
The success of the Grignard reaction is highly dependent on maintaining anhydrous (water-free) and anoxic (oxygen-free) conditions.[3][4] Grignard reagents are highly reactive and will react with any protic source, such as water or alcohols, which will quench the reagent.[3][5][6][7] The quality of the magnesium and the dryness of the solvent and glassware are also crucial for the successful formation of the Grignard reagent.[8][9]
Q3: I am having trouble initiating the Grignard reagent formation. What can I do?
Initiation of the Grignard reaction can sometimes be sluggish. Here are a few troubleshooting steps:
-
Activate the Magnesium: The surface of the magnesium turnings can have a passivating oxide layer. Gently crush the magnesium turnings with a glass rod (in the reaction flask, under inert atmosphere) to expose a fresh surface.
-
Use an Initiator: A small crystal of iodine can be added to the magnesium. The iodine reacts with the magnesium surface to form magnesium iodide, which helps to activate the surface.
-
Local Heating: Gently warming a small spot of the flask with a heat gun can sometimes initiate the reaction. Be cautious, as the reaction is exothermic and can become vigorous once it starts.
-
Add a Small Amount of Pre-formed Grignard Reagent: If available, adding a small amount of a previously prepared Grignard solution can help to initiate the reaction.
Q4: What are the common side products I should be aware of in the Grignard step?
Several side reactions can occur, leading to the formation of impurities. The most common side products are:
-
Wurtz Coupling Product (2,3-Diphenylbutane): The Grignard reagent can react with the unreacted 1-bromo-1-phenylethane starting material.[10]
-
Starting Ketone (Acetophenone): If the intermediate alcohol, 3-phenylbutan-2-ol, is inadvertently oxidized during workup or purification, it can lead to the formation of acetophenone.
-
Reduction Product (Ethanol): The Grignard reagent has β-hydrogens and can act as a reducing agent, converting acetaldehyde to ethanol.
-
Enolization of Acetaldehyde: The Grignard reagent can act as a base and deprotonate the α-carbon of acetaldehyde, leading to the formation of an enolate. Upon workup, this will regenerate acetaldehyde.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no yield of Grignard reagent | Presence of moisture or oxygen. | Ensure all glassware is oven-dried and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Poor quality of magnesium. | Use fresh, shiny magnesium turnings. Consider activating the magnesium with iodine or by crushing. | |
| Low yield of 3-phenylbutan-2-ol | Inefficient Grignard reagent formation. | Titrate the Grignard reagent before adding the acetaldehyde to determine its exact concentration. |
| Side reactions (Wurtz coupling, reduction, enolization). | Add the acetaldehyde solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to minimize side reactions. | |
| Presence of significant amounts of 2,3-diphenylbutane | Wurtz coupling side reaction. | Ensure a slight excess of magnesium is used to favor the formation of the Grignard reagent. Add the alkyl halide slowly to the magnesium suspension. |
| Presence of unreacted acetaldehyde after the reaction | Incomplete reaction. | Allow the reaction to stir for a sufficient amount of time after the addition of acetaldehyde. Consider a slight excess of the Grignard reagent. |
| Low yield of this compound in the oxidation step | Incomplete oxidation. | Monitor the reaction by TLC. If starting material remains, extend the reaction time or consider a more potent oxidizing agent. |
| Degradation of the product. | Use mild oxidation conditions (e.g., PCC or Swern oxidation) to avoid over-oxidation or side reactions. |
Experimental Protocols
Step 1: Grignard Synthesis of 3-Phenylbutan-2-ol
Materials:
-
Magnesium turnings
-
1-Bromo-1-phenylethane
-
Anhydrous diethyl ether or THF
-
Acetaldehyde
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings in the flask and add a small crystal of iodine.
-
In the dropping funnel, prepare a solution of 1-bromo-1-phenylethane in anhydrous diethyl ether.
-
Add a small portion of the bromide solution to the magnesium. If the reaction does not start, gently warm the flask.
-
Once the reaction has initiated (indicated by bubbling and a cloudy appearance), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution in an ice bath.
-
Prepare a solution of acetaldehyde in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the acetaldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-phenylbutan-2-ol.
Step 2: Oxidation of 3-Phenylbutan-2-ol to this compound
Materials:
-
3-Phenylbutan-2-ol (from Step 1)
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM)
-
Silica gel
Procedure:
-
In a round-bottom flask, dissolve the crude 3-phenylbutan-2-ol in dichloromethane.
-
Add pyridinium chlorochromate (PCC) to the solution in one portion.
-
Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Main and side reactions in the Grignard step.
References
- 1. askthenerd.com [askthenerd.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 10.6 Reactions of Alkyl Halides: Grignard Reagents - Organic Chemistry | OpenStax [openstax.org]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Optimizing reaction conditions for Friedel-Crafts acylation of 3-Phenylbutan-2-one
This technical support center provides troubleshooting guidance and frequently asked questions for the optimization of reaction conditions for the Friedel-Crafts acylation of 3-Phenylbutan-2-one.
Frequently Asked Questions (FAQs)
Q1: What is the expected product of the Friedel-Crafts acylation of this compound?
A1: The reaction of this compound under Friedel-Crafts conditions is expected to proceed via an intramolecular acylation to yield 4-methyl-1-tetralone. This is a cyclization reaction where the acetyl group acylates the ortho position of the phenyl ring.
Q2: Why does the reaction proceed intramolecularly instead of intermolecularly?
A2: Intramolecular reactions that form stable five- or six-membered rings are often kinetically and thermodynamically favored over their intermolecular counterparts.[1] In this case, the formation of a six-membered ring is a highly favorable pathway.
Q3: What are the most common Lewis acid catalysts for this type of reaction?
A3: Strong Lewis acids are typically required. The most common choices include anhydrous aluminum chloride (AlCl₃) and ferric chloride (FeCl₃). Protic acids such as polyphosphoric acid (PPA) and methanesulfonic acid (MSA) can also be effective for intramolecular acylations.[1]
Q4: How does the existing ketone group in this compound affect the reaction?
A4: The acetyl group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. This deactivation can make the reaction more challenging, often requiring stronger catalysts or higher reaction temperatures.[2]
Q5: Can I use a catalytic amount of the Lewis acid?
A5: Generally, no. In Friedel-Crafts acylation, the product ketone forms a stable complex with the Lewis acid catalyst.[3] This complexation deactivates the catalyst, and therefore, a stoichiometric amount or even a slight excess of the Lewis acid is typically required.
Troubleshooting Guide
Problem 1: Low to no conversion of the starting material.
-
Possible Cause: Insufficiently active catalyst or deactivation of the catalyst.
-
Solution: Ensure that the Lewis acid catalyst is anhydrous and of high purity. Moisture will rapidly deactivate most Lewis acids. Consider using a stronger Lewis acid (e.g., AlCl₃) or increasing the amount of catalyst.
-
-
Possible Cause: The reaction temperature is too low.
-
Solution: Gradually increase the reaction temperature. The deactivating effect of the acetyl group on the aromatic ring may necessitate more forcing conditions.
-
-
Possible Cause: The solvent is coordinating with the Lewis acid.
-
Solution: Use a non-coordinating solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Solvents with Lewis basic sites can compete with the acylating agent for the catalyst.
-
Problem 2: Formation of a complex mixture of side products.
-
Possible Cause: Intermolecular acylation is occurring.
-
Solution: Use high dilution conditions to favor the intramolecular pathway. This can be achieved by slowly adding the substrate to a solution of the catalyst in a large volume of solvent.
-
-
Possible Cause: Polymerization or charring of the starting material.
-
Solution: This can occur at excessively high temperatures. Try running the reaction at a lower temperature for a longer duration. Ensure efficient stirring to prevent localized overheating.
-
-
Possible Cause: Rearrangement of the acylium ion.
-
Solution: While less common in acylations compared to alkylations, ensure that the acylium ion is forming correctly. This is generally not an issue in this specific intramolecular reaction.
-
Problem 3: The desired product is obtained in low yield.
-
Possible Cause: Incomplete reaction.
-
Solution: Increase the reaction time and monitor the reaction progress by TLC or GC.
-
-
Possible Cause: Product decomposition during workup.
-
Solution: Ensure that the aqueous workup is performed at a low temperature (e.g., by pouring the reaction mixture onto ice) to control the exotherm from the hydrolysis of the Lewis acid-ketone complex.
-
-
Possible Cause: Suboptimal catalyst or solvent.
-
Solution: Refer to the Data Presentation section below and consider screening different Lewis acids and solvents to find the optimal conditions for your specific setup.
-
Data Presentation
The following table summarizes the yield of 1-tetralone from the intramolecular Friedel-Crafts acylation of 4-phenylbutyric acid using different modified zeolite H-BEA catalysts, which can serve as a reference for optimizing the cyclization of similar substrates.
| Catalyst | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |
| H-BEA (unmodified) | 220 | 4 | 85.2 |
| H-BEA (EDTA modified) | 220 | 4 | 88.9 |
| H-BEA (Citric Acid modified) | 220 | 4 | 94.3 |
| H-BEA (Oxalic Acid modified) | 220 | 4 | 90.1 |
| H-BEA (Tartaric Acid modified) | 220 | 4 | 91.5 |
Data adapted from a study on the synthesis of 1-tetralone using modified zeolite catalysts.[4]
Experimental Protocols
Synthesis of 4-methyl-1-tetralone via Intramolecular Friedel-Crafts Acylation
This protocol is adapted from established procedures for intramolecular Friedel-Crafts acylations.
Materials:
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), concentrated
-
Ice
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, including a three-neck round-bottom flask, dropping funnel, condenser, and magnetic stirrer.
Procedure:
-
Set up a dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon).
-
To the flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.
-
Add the solution of this compound dropwise to the stirred suspension of aluminum chloride over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or GC.
-
Carefully pour the reaction mixture onto a stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield 4-methyl-1-tetralone.
Visualizations
Caption: Reaction pathway for the intramolecular Friedel-Crafts acylation of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. Synthesis of 1-Tetralones by Intramolecular Friedel-Crafts Reaction of 4-Phenylbutyric Acids Using Modified Zeolite H-BEA-SciEngine [cdn.sciengine.com]
Technical Support Center: Synthesis of 3-Phenylbutan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Phenylbutan-2-one.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield or no this compound at all. What are the possible causes and how can I improve the yield?
-
Answer: Low or no yield can stem from several factors depending on the synthetic route employed. Here are some common causes and troubleshooting steps:
-
Grignard Reaction Route:
-
Moisture Contamination: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous.
-
Impure Magnesium: Use high-purity magnesium turnings. Activating the magnesium with a small amount of iodine or 1,2-dibromoethane can initiate the reaction.
-
Incorrect Stoichiometry: An excess of the Grignard reagent (1 to 1.2 equivalents) is often used to ensure the complete conversion of the starting material.[1]
-
-
Friedel-Crafts Acylation Route:
-
Deactivated Aromatic Ring: The aromatic starting material should not contain strongly deactivating groups (e.g., -NO2, -CN).
-
Catalyst Inactivity: Use a fresh, anhydrous Lewis acid catalyst (e.g., AlCl₃). The catalyst can be deactivated by moisture.
-
Insufficient Catalyst: A stoichiometric amount of the Lewis acid catalyst is often required as it complexes with the ketone product.
-
-
Ketonization/Condensation Routes:
-
Suboptimal Temperature: These reactions are often temperature-sensitive. Ensure the reaction is carried out at the optimal temperature as specified in the protocol.
-
Inefficient Catalyst: The choice of catalyst (e.g., metal oxides for ketonization) is crucial.[2][3] Ensure the catalyst is active and has the appropriate surface area.
-
Side Reactions: Aldol condensation or other side reactions can consume starting materials.[2] Adjusting the reaction conditions (e.g., temperature, catalyst, reaction time) can help minimize these.
-
-
Issue 2: Presence of Significant Impurities in the Product
-
Question: My final product is contaminated with significant impurities. What are the likely side products and how can I purify my compound?
-
Answer: The nature of impurities will depend on the synthetic method used.
-
Common Impurities:
-
Unreacted Starting Materials: Incomplete reactions can leave starting materials in your product mixture.
-
Side Products from Friedel-Crafts Reactions: Polyalkylation or isomerization of the alkyl group can occur. Using Friedel-Crafts acylation followed by reduction can prevent this.
-
Side Products from Condensation Reactions: Self-condensation products of the starting ketone or aldehyde can be a significant impurity. Using one reactant that cannot enolize can improve selectivity.
-
-
Purification Strategies:
-
Column Chromatography: This is a highly effective method for separating this compound from impurities. A silica gel column with a suitable solvent system (e.g., ethyl acetate/pentane) can be used.[4]
-
Distillation: Vacuum distillation can be employed to purify the product, especially on a larger scale.[5][6]
-
Recrystallization: If the product is a solid at room temperature or can be derivatized to a crystalline solid, recrystallization is an excellent purification technique.
-
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route generally provides the highest yield for this compound?
A1: The choice of synthesis route for optimal yield depends on the available starting materials and experimental setup. The Friedel-Crafts acylation of benzene with 2-phenylpropanoyl chloride is a direct and often high-yielding method. Another effective approach is the oxidation of 3-phenyl-2-butanol, which can be synthesized via a Grignard reaction between acetaldehyde and benzylmagnesium bromide.
Q2: How can I monitor the progress of my reaction?
A2: Thin-layer chromatography (TLC) is a simple and effective technique to monitor the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of reactants and the appearance of the product. Gas chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can provide more quantitative monitoring.[5]
Q3: What are the key safety precautions to take during the synthesis of this compound?
A3: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Grignard reagents are highly reactive and can ignite on contact with air or water. Friedel-Crafts catalysts like aluminum chloride are corrosive and react violently with water.
Experimental Protocols & Data
Table 1: Comparison of Reaction Conditions for Synthesis of Phenylbutan-2-one Analogs
| Synthesis Route | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Aldol Condensation & Reduction | Benzaldehyde, 2-Butanone | Conc. HCl | None | 60-78 | ~3 | 43.03 | [5] |
| Hydrogenation | 3-methyl-4-phenyl-3-en-2-butenone | 5% Pd/C | Tetrahydrofuran | 40 | 5 | >99 (purity) | [6] |
| Grignard Reaction | 2,3-butanedione, Phenylmagnesium bromide | - | THF/Toluene | -6 | - | 56.6 | [3] |
Detailed Experimental Protocol: Aldol Condensation and Reduction for 3-Methyl-4-phenylbutan-2-one
This protocol describes a two-step synthesis of a this compound analog.
Step 1: Preparation of 3-methyl-4-phenyl-3-en-2-butenone
-
To a 300L reaction kettle, add 100Kg of 2-butanone and 30Kg of concentrated hydrochloric acid.
-
Stir the mixture and heat to 60°C.
-
Slowly add 40Kg of benzaldehyde dropwise.
-
After the addition is complete, raise the temperature to 78°C and maintain for approximately 3 hours.
-
Monitor the reaction progress by gas chromatography until the benzaldehyde content is less than 0.5%.
-
Cool the reaction mixture and concentrate under reduced pressure to recover unreacted 2-butanone.
-
Neutralize the concentrated solution with saturated sodium bicarbonate solution.
-
Separate the organic layer and freeze at -15°C for 5 hours to crystallize the product.
Step 2: Preparation of 3-Methyl-4-phenylbutan-2-one
-
In a 100L hydrogenation reactor, add the 3-methyl-4-phenyl-3-en-2-butenone intermediate, 5% Pd/C catalyst, and methanol.
-
Replace the air in the reactor with hydrogen.
-
Conduct the hydrogenation at 50°C under 0.45 MPa pressure for approximately 4.5 hours.
-
Monitor the reaction by HPLC until the starting material is consumed.
-
Filter the reaction mixture to recover the Pd/C catalyst.
-
Concentrate the filtrate and purify by vacuum distillation, collecting the fraction at 84-86°C/100Pa.[6]
Visualizations
Experimental Workflow for this compound Synthesis (Friedel-Crafts Acylation)
Caption: Friedel-Crafts acylation workflow for this compound synthesis.
Troubleshooting Logic for Low Yield in Synthesis
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Ketonic decarboxylation - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Page loading... [guidechem.com]
- 6. CN101343220A - Preparation method for 3-methyl-4-phenyl-2-butanone - Google Patents [patents.google.com]
Removing unreacted starting materials from 3-Phenylbutan-2-one
Technical Support Center: Purification of 3-Phenylbutan-2-one
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals facing challenges with the purification of this compound, specifically the removal of common unreacted starting materials.
Frequently Asked Questions (FAQs)
Q1: How can I determine if my crude this compound is contaminated with starting materials like benzaldehyde or 2-nitropropane?
A1: The primary methods for assessing the purity of your product are Thin Layer Chromatography (TLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
TLC: Spot your crude product alongside the starting materials on a TLC plate. Different spots for each compound indicate the presence of impurities.
-
GC: A gas chromatogram will show distinct peaks for this compound and any volatile impurities, with the area of each peak corresponding to its relative concentration.
-
NMR: ¹H NMR spectroscopy is highly effective. Benzaldehyde has a characteristic aldehyde proton signal around 9-10 ppm. The methyl protons of 2-nitropropane will also have a distinct chemical shift.
Q2: My product is contaminated with a significant amount of unreacted benzaldehyde. What is the most effective removal method?
A2: For removing aldehyde impurities, a chemical extraction using a saturated sodium bisulfite solution is highly effective.[1] Benzaldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be easily separated from the organic product layer through liquid-liquid extraction.[2][3] This method is often preferred over distillation if the primary impurity is an aldehyde.
Q3: I have unreacted 2-nitropropane and some benzaldehyde in my crude product. Which purification strategy should I use?
A3: Given the significant difference in boiling points between 2-nitropropane (120°C), benzaldehyde (179°C), and this compound (207-226°C), fractional distillation is the most suitable method for separating all three components in a single process.[4][5][6][7] You can sequentially remove each compound based on its boiling point.
Q4: When is column chromatography a better choice than distillation for purifying this compound?
A4: Column chromatography is preferred when:
-
The impurities have boiling points very close to the product, making distillation inefficient.
-
The product is thermally sensitive and may decompose at the high temperatures required for distillation.
-
You need to separate the product from non-volatile impurities or colored by-products.[8]
-
You are working on a smaller scale where setting up a distillation apparatus may be less practical.
Q5: Can I use a simple distillation instead of a fractional distillation?
A5: A simple distillation is generally only effective for separating liquids with boiling point differences greater than 70-100°C.[9][10] Since the boiling point of benzaldehyde (179°C) and this compound (~210°C) are relatively close, a fractional distillation is necessary to achieve good separation.[5][6][7] Using a fractionating column with theoretical plates is crucial for separating these components effectively.[7]
Data Presentation: Physical Properties
The table below summarizes key quantitative data for this compound and common starting materials, which is critical for planning purification procedures.
| Compound | Molecular Formula | Boiling Point (°C) | Density (g/mL) |
| 2-Nitropropane | C₃H₇NO₂ | ~120 °C[4][11] | ~0.992[11] |
| Benzaldehyde | C₇H₆O | ~179 °C[5][12] | ~1.044[5] |
| This compound | C₁₀H₁₂O | ~207-226 °C [6][13] | ~0.976 [6] |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This method is ideal for separating components with different boiling points, such as 2-nitropropane, benzaldehyde, and this compound.[7]
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.
-
Sample Preparation: Place the crude this compound mixture into the round-bottom flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Heating: Gently heat the flask using a heating mantle.
-
Fraction Collection:
-
First Fraction: Slowly increase the temperature. The vapor temperature should stabilize around the boiling point of the lowest-boiling component (2-nitropropane, ~120°C). Collect this fraction in the receiving flask until the temperature begins to rise again.
-
Intermediate Fraction: Change the receiving flask. As the temperature rises towards the boiling point of the next component (benzaldehyde, ~179°C), collect the intermediate fraction which may contain a mixture of compounds.
-
Second Fraction: The temperature will plateau again near 179°C. Collect the benzaldehyde fraction in a new receiving flask.
-
Product Fraction: Once all the benzaldehyde has distilled, the temperature will rise again. Change the receiving flask to collect the final product, pure this compound, as it distills at its boiling point (~207-226°C).
-
-
Completion: Stop the distillation before the flask boils to dryness to prevent the formation of potentially explosive peroxides, especially if ethers were used in the reaction workup.
Protocol 2: Purification by Bisulfite Extraction (to remove Benzaldehyde)
This protocol selectively removes aldehyde impurities from the organic product.[1]
-
Dissolution: Dissolve the crude product mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Extraction: Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃) to the separatory funnel. The volume should be approximately one-third of the organic layer volume.
-
Mixing: Stopper the funnel and shake vigorously for 2-3 minutes, venting frequently to release any pressure buildup (sulfur dioxide gas may be generated).[1]
-
Separation: Allow the layers to separate. The aqueous layer (bottom) will contain the benzaldehyde-bisulfite adduct. Drain the aqueous layer.
-
Repeat: Repeat the extraction with fresh sodium bisulfite solution one or two more times to ensure complete removal of the aldehyde.
-
Washing: Wash the organic layer with deionized water and then with brine (saturated NaCl solution) to remove any remaining water-soluble species.
-
Drying and Concentration: Drain the organic layer into a flask and dry it over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: Purification by Flash Column Chromatography
This technique separates compounds based on their differential adsorption to a stationary phase.[14]
-
Column Packing: Securely clamp a glass chromatography column in a vertical position. Pack the column with silica gel using a slurry method with an appropriate non-polar solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Sample Loading: Concentrate the crude product and adsorb it onto a small amount of silica gel. Carefully add this solid to the top of the packed column. Alternatively, dissolve the crude product in a minimal amount of the eluting solvent and load it directly onto the column.
-
Elution: Begin eluting the sample through the column using a solvent system of low polarity (e.g., 95:5 Hexane:Ethyl Acetate). Apply positive pressure to the top of the column to speed up the flow rate.
-
Fraction Collection: Collect the eluent in small, separate fractions (e.g., in test tubes).
-
Monitoring: Monitor the separation by TLC analysis of the collected fractions. Spot each fraction on a TLC plate to identify which fractions contain the desired product.
-
Combine and Concentrate: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to yield the purified product.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for selecting the appropriate purification method based on the identified impurities in the crude this compound product.
Caption: Purification method selection workflow for this compound.
References
- 1. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [app.jove.com]
- 4. 2-Nitropropane - Wikipedia [en.wikipedia.org]
- 5. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 6. chembk.com [chembk.com]
- 7. Purification [chem.rochester.edu]
- 8. tandfonline.com [tandfonline.com]
- 9. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 2-Nitropropane price,buy 2-Nitropropane - chemicalbook [chemicalbook.com]
- 12. Benzaldehyde | Aroma, Flavoring, Preservative | Britannica [britannica.com]
- 13. This compound|lookchem [lookchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Preventing byproduct formation in the synthesis of 3-Phenylbutan-2-one
Technical Support Center: Synthesis of 3-Phenylbutan-2-one
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound, and what are their primary drawbacks regarding byproducts?
A1: The primary methods for synthesizing this compound include Friedel-Crafts reactions, Grignard reactions, and ketone condensation reactions followed by reduction. Each method has specific challenges related to byproduct formation.
-
Friedel-Crafts Alkylation: This method is often prone to polyalkylation and skeletal rearrangements of the carbocation intermediate, leading to a mixture of isomers.[1][2][3] For instance, using 1-chlorobutane to alkylate benzene can result in a significant amount of the rearranged sec-butylbenzene product.[1]
-
Friedel-Crafts Acylation followed by Reduction: This is generally a more reliable method to avoid carbocation rearrangements.[3] The acylation step introduces an acyl group, which deactivates the ring and prevents further substitutions.[2] However, the subsequent reduction step must be carefully controlled to prevent over-reduction or side reactions.
-
Grignard Reaction: A common route involves the reaction of a Grignard reagent with a suitable starting material, such as 2,3-butanedione, to form a 3-hydroxy-3-phenylbutan-2-one intermediate which is then processed.[4][5] Stoichiometry must be carefully controlled to avoid side reactions.[4]
-
Ketone Condensation Reactions: This route may involve the condensation of reactants like cresol and butanone, followed by dehydration.[6] This multi-step process requires careful control of reaction conditions to manage intermediates and subsequent purification.[4]
Q2: Why does Friedel-Crafts alkylation often yield rearranged byproducts?
A2: Friedel-Crafts alkylation proceeds through a carbocation intermediate.[2][3] Primary carbocations, which would be formed from reagents like 1-chlorobutane, are relatively unstable and can rearrange to more stable secondary or tertiary carbocations via a hydride or methyl shift.[1][2] This rearrangement leads to the formation of isomeric byproducts. For example, the alkylation of benzene with 1-chlorobutane can yield a mixture of n-butylbenzene and sec-butylbenzene.[1]
Q3: What is polyalkylation and how can it be prevented in Friedel-Crafts reactions?
A3: Polyalkylation is the introduction of more than one alkyl group onto the aromatic ring. This occurs because the first alkyl group added is an activating group, making the product more reactive than the starting material to further alkylation.[1][3] To minimize this, one can use a large excess of the aromatic compound relative to the alkylating agent. An alternative and often better approach is to use Friedel-Crafts acylation, as the acyl group is deactivating and prevents further substitution.[2]
Troubleshooting Guides
Issue 1: Presence of Isomeric Byproducts (e.g., sec-butylbenzene) in Friedel-Crafts Alkylation
Q: My reaction to synthesize this compound via a Friedel-Crafts type alkylation is producing a significant amount of an isomeric byproduct. How can I prevent this?
A: This is a classic issue of carbocation rearrangement. To circumvent this, it is highly recommended to use the Friedel-Crafts acylation followed by a reduction step. This two-step process ensures the correct carbon skeleton is attached to the benzene ring without rearrangement.
Recommended Two-Step Acylation-Reduction Protocol:
-
Friedel-Crafts Acylation: React benzene with an appropriate acyl chloride (e.g., butanoyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form an acylbenzene.[7][8] The acyl group is an electron-withdrawing group, which deactivates the ring and prevents polyacylation.[2]
-
Reduction: The resulting ketone can then be reduced to the desired alkyl group. Common reduction methods include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base).
Logical Workflow for Troubleshooting Byproduct Formation
Caption: A logical workflow for identifying and mitigating byproduct formation.
Issue 2: Low Yield and Complex Mixture in Condensation Reactions
Q: I am attempting a synthesis via an aldol-type condensation but am getting a low yield of the desired this compound precursor and many other products.
A: Aldol condensations can be complex, with potential for self-condensation of the ketone, reverse reactions, and subsequent side reactions.[9]
Troubleshooting Steps:
-
Temperature Control: Maintain a low reaction temperature to favor the kinetic product and minimize side reactions. Some protocols for similar reactions initiate at temperatures as low as -6°C.[5]
-
Catalyst Choice: The choice and concentration of the acid or base catalyst are critical.[9] An inappropriate catalyst can promote undesired pathways. For example, some syntheses of related compounds use p-TsOH as a catalyst.[9]
-
Order of Addition: Slowly add one reactant to the other to maintain a low concentration of the enolizable species and reduce self-condensation.
-
Solvent: The solvent can significantly influence the reaction outcome. Aprotic solvents are often preferred to minimize side reactions involving the solvent.
Table 1: Comparison of Reaction Conditions for Related Syntheses
| Synthesis Method | Reactants | Catalyst/Reagent | Temperature | Solvent | Reported Yield/Purity | Reference |
| Grignard Reaction | 2,3-Butanedione, Phenylmagnesium bromide | - | -6°C | THF/Toluene | 56.6% | [5] |
| Aldol Condensation | [2-(O=CH)C₆H₄]SnPh₂Cl, Acetone | p-TsOH | Room Temp. | Acetone | 27% | [9] |
| Hydrogenation | 3-methyl-4-phenyl-3-en-2-butenone | 5% Pd/C | 40-50°C | Methanol/THF | >99% purity | [10] |
Experimental Protocols
Protocol 1: Synthesis of 3-Methyl-4-phenylbutan-2-one via Hydrogenation (Adaptable for this compound)
This protocol details the reduction of an unsaturated ketone precursor, a common strategy to achieve high purity.[10][11]
-
Reaction Setup: In a hydrogenation reactor, add the unsaturated ketone precursor (e.g., 3-methyl-4-phenyl-3-en-2-butenone), a 5% Palladium on carbon (Pd/C) catalyst, and a solvent such as methanol or tetrahydrofuran (THF).[10]
-
Hydrogenation: Purge the reactor with hydrogen gas. The reaction is typically run at a temperature of 40-50°C under a hydrogen pressure of 0.4-0.5 MPa.[10][11]
-
Monitoring: The reaction progress should be monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to track the disappearance of the starting material. The reaction is typically complete within 4-5 hours.[10][11]
-
Workup and Purification: After the reaction is complete, the catalyst is removed by filtration. The filtrate is then concentrated under reduced pressure. The crude product is purified by vacuum distillation to yield the high-purity final product.[10][11]
Visualizing a Preferred Synthetic Pathway: Friedel-Crafts Acylation
Caption: Preferred synthesis of this compound via Friedel-Crafts acylation followed by reduction.
Protocol 2: Purification by Column Chromatography
In cases where byproducts are unavoidable, purification is necessary. Column chromatography is an effective method.[12]
-
Column Preparation: A chromatography column is dry-packed with silica gel and then wetted with a non-polar solvent like n-pentane.[12][13]
-
Loading: The crude reaction mixture is loaded onto the silica gel.
-
Elution: The product is eluted using a solvent gradient. For example, starting with 100% n-pentane, followed by increasing concentrations of a more polar solvent like ethyl acetate (e.g., 1% EtOAc in pentane, then 2% EtOAc in pentane).[12]
-
Fraction Collection: Eluent is collected in fractions, and the fractions are analyzed (e.g., by TLC) to identify those containing the pure product.
-
Concentration: The fractions containing the pure product are combined and concentrated under reduced pressure to yield the purified this compound.[12]
References
- 1. 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound | 769-59-5 | Benchchem [benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. chembk.com [chembk.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. CN101343220A - Preparation method for 3-methyl-4-phenyl-2-butanone - Google Patents [patents.google.com]
- 11. Page loading... [guidechem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. orgsyn.org [orgsyn.org]
Technical Support Center: Troubleshooting Low Conversion Rates in 3-Phenylbutan-2-one Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in the synthesis of 3-Phenylbutan-2-one.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic method.
General Troubleshooting for Low Yields
Q1: My overall yield is much lower than expected, regardless of the synthetic method. What are the first things I should check?
A1: Low yields can often be attributed to general experimental techniques rather than a specific reaction flaw. Before delving into method-specific issues, consider the following:
-
Purity of Starting Materials: Impurities in your reactants or solvents can interfere with the reaction. Ensure all starting materials are of high purity and solvents are anhydrous, especially for water-sensitive reactions like the Grignard synthesis.
-
Reaction Setup and Conditions:
-
Glassware: Ensure all glassware is thoroughly dried, as residual moisture can quench sensitive reagents.
-
Temperature Control: Inconsistent or incorrect reaction temperatures can lead to the formation of side products or prevent the reaction from proceeding to completion.
-
Stirring: Inefficient stirring can result in localized high concentrations of reagents, promoting side reactions.
-
-
Work-up Procedure: Product can be lost during extraction and purification steps. Ensure you are using the correct solvents and techniques for your specific product. Check all layers and extracts for your product before discarding them.
-
Reaction Time: Reactions that are not allowed to run to completion will naturally have low yields. Conversely, excessively long reaction times can lead to product decomposition. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Method-Specific Troubleshooting
This section is divided into the primary synthetic routes for this compound: Grignard Reaction, Friedel-Crafts Acylation, and Aldol Condensation.
The Grignard synthesis of this compound typically involves the reaction of an appropriate Grignard reagent (e.g., phenylmagnesium bromide) with a suitable carbonyl compound.
Q2: I am attempting a Grignard synthesis, and the reaction is not initiating or is proceeding very slowly. What could be the cause?
A2: Difficulty in initiating a Grignard reaction is a common issue, often related to the following:
-
Moisture: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is flame-dried or oven-dried immediately before use and that all solvents are rigorously dried. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Magnesium Surface: The surface of the magnesium turnings may be coated with a layer of magnesium oxide, which prevents the reaction from starting. Activating the magnesium by crushing it in the reaction flask, adding a small crystal of iodine, or using a sonicator can help.
-
Purity of Alkyl Halide: The alkyl halide used to form the Grignard reagent must be pure and dry.
Q3: My Grignard reaction worked, but the yield of this compound is very low, and I have a mixture of products. What are the likely side reactions?
A3: Low yields in Grignard reactions are often due to side reactions. The most common ones to consider are:
-
Wurtz Coupling: The Grignard reagent can react with the unreacted alkyl halide to form a biphenyl byproduct. This is more likely to occur at higher temperatures.
-
Enolization of the Ketone: If the ketone starting material has acidic alpha-protons, the Grignard reagent can act as a base and deprotonate the ketone, forming an enolate. This enolate is unreactive towards the Grignard reagent and will be protonated during the work-up, regenerating the starting material. Using a less sterically hindered Grignard reagent or a different synthetic route might be necessary. To suppress enolization, you can try using a cerium (III) chloride additive, which is known to promote 1,2-addition over enolization.[1]
-
Reduction of the Ketone: If the Grignard reagent has a beta-hydrogen, it can reduce the ketone to a secondary alcohol via a Meerwein-Ponndorf-Verley-type reduction.
Troubleshooting Flowchart for Grignard Synthesis
Caption: Troubleshooting Decision Tree for Grignard Synthesis of this compound.
Friedel-Crafts acylation is another common method for synthesizing aryl ketones like this compound. It involves the reaction of an aromatic compound with an acylating agent, typically in the presence of a Lewis acid catalyst.
Q4: I am performing a Friedel-Crafts acylation, and the reaction is not proceeding. What are the common pitfalls?
A4: The success of a Friedel-Crafts acylation is highly dependent on the following factors:
-
Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive and can be deactivated by exposure to air. Ensure the catalyst is fresh and handled under anhydrous conditions. A stoichiometric amount of the catalyst is often required because both the starting material and the ketone product can form complexes with it.[2][3]
-
Substrate Reactivity: Friedel-Crafts reactions are sensitive to the substituents on the aromatic ring. Deactivating groups (e.g., nitro, cyano, carbonyl) on the aromatic starting material can prevent the reaction from occurring.
-
Purity of Acylating Agent: The acyl chloride or anhydride used must be pure and free from the corresponding carboxylic acid, which can inhibit the reaction.
Q5: My Friedel-Crafts acylation is giving a low yield and a complex mixture of products. What are the likely side reactions?
A5: While Friedel-Crafts acylation is generally less prone to rearrangements than alkylation, side reactions can still occur:
-
Polyacylation: Although the ketone product is deactivating, forcing conditions (high temperature, long reaction times) can sometimes lead to the introduction of a second acyl group onto the aromatic ring.
-
Decomposition of Acylating Agent: At high temperatures, the acyl chloride can decompose, leading to the formation of byproducts.
-
Complexation: The ketone product forms a stable complex with the Lewis acid catalyst, which requires hydrolysis during the work-up to release the product.[2] Incomplete hydrolysis can lead to lower isolated yields.
Aldol condensation can be used to synthesize α,β-unsaturated ketones, which can then be reduced to the desired saturated ketone.
Q6: My aldol condensation is resulting in a low yield of the desired product. What should I investigate?
A6: Low yields in aldol condensations can be due to several factors:
-
Equilibrium: The initial aldol addition is a reversible reaction. To drive the reaction towards the product, it is often necessary to remove the water formed during the condensation step, for example, by using a Dean-Stark apparatus.
-
Base/Acid Concentration: The concentration of the acid or base catalyst is crucial. Too little catalyst may result in a slow reaction, while too much can promote side reactions.
-
Self-Condensation: If both of your carbonyl compounds have α-hydrogens, you can get a mixture of self-condensation and cross-condensation products. To favor the desired cross-condensation, it is best to use a ketone with α-hydrogens and an aldehyde without α-hydrogens.
Q7: I am observing multiple products in my aldol condensation reaction. What are the potential side products?
A7: The main challenge in aldol condensations is controlling the selectivity of the reaction. Common side products include:
-
Self-condensation Products: As mentioned above, if both reactants can act as both the nucleophile and the electrophile, a mixture of four products can be formed.
-
Cannizzaro Reaction: In the presence of a strong base, aldehydes without α-hydrogens can undergo a disproportionation reaction to form an alcohol and a carboxylic acid.
-
Michael Addition: The enolate can potentially add to the α,β-unsaturated ketone product in a conjugate addition, leading to more complex products.
Data Presentation: Comparison of Synthetic Routes
The following table provides a general comparison of the different synthetic routes to this compound. Please note that actual yields can vary significantly based on experimental conditions and scale.
| Synthetic Method | Key Reactants | Typical Catalyst | General Reaction Conditions | Reported Yield Range | Key Advantages | Common Challenges |
| Grignard Reaction | Phenylmagnesium bromide, 2,3-Butanedione (followed by dehydration) | None | Anhydrous ether or THF, low temperature | 40-60% | Good for forming C-C bonds | Highly sensitive to moisture, potential for multiple side reactions. |
| Friedel-Crafts Acylation | Benzene, 2-Phenylpropanoyl chloride | AlCl₃ | Anhydrous conditions, often requires heating | 50-90% | Generally high yielding and clean | Requires stoichiometric amounts of Lewis acid, sensitive to substrate functionality.[2] |
| Aldol Condensation | Benzaldehyde, 2-Butanone | NaOH or acid | Aqueous or alcoholic solvent, often with heating | 30-70% | Uses readily available starting materials | Can produce a mixture of products if not controlled carefully. |
Experimental Protocols
The following are generalized experimental protocols. Researchers should consult the primary literature for more detailed and optimized procedures.
Grignard Synthesis of 3-Hydroxy-3-phenylbutan-2-one (Precursor to this compound)
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. Slowly add a solution of bromobenzene in anhydrous diethyl ether to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing.
-
Reaction with Ketone: Cool the Grignard reagent in an ice bath. Slowly add a solution of 2,3-butanedione in anhydrous diethyl ether via the dropping funnel. Maintain the temperature below 10°C.
-
Work-up: After the addition is complete, stir the reaction mixture for an additional hour at room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Friedel-Crafts Acylation to Synthesize this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet, suspend anhydrous aluminum chloride in an excess of benzene.
-
Addition of Acyl Chloride: Slowly add 2-phenylpropanoyl chloride to the stirred suspension. The reaction is exothermic and may require cooling to control the temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux for several hours until the evolution of HCl gas ceases.
-
Work-up: Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous calcium chloride.
-
Purification: Remove the benzene by distillation. The resulting crude this compound can be purified by vacuum distillation.
Aldol Condensation for the Synthesis of an α,β-Unsaturated Ketone Precursor
-
Reaction Mixture: In a round-bottom flask, dissolve benzaldehyde and 2-butanone in ethanol.
-
Catalyst Addition: While stirring, slowly add an aqueous solution of sodium hydroxide.
-
Reaction: Continue stirring at room temperature. The reaction progress can be monitored by TLC. A precipitate of the product may form.
-
Work-up: If a precipitate forms, collect it by vacuum filtration and wash with cold water. If no precipitate forms, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether). Wash the organic extract with water and brine, then dry over anhydrous magnesium sulfate.
-
Purification: The crude product can be purified by recrystallization or column chromatography. The resulting α,β-unsaturated ketone would then need to be selectively reduced to afford this compound.
Visualizations
General Synthetic Pathways to this compound
Caption: Overview of major synthetic routes to this compound.
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting low conversion rates.
References
Purification challenges of 3-Phenylbutan-2-one and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-Phenylbutan-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The impurities in a crude sample of this compound are largely dependent on the synthetic route employed. For instance, in a common synthesis method like the Friedel-Crafts acylation, potential impurities can include:
-
Unreacted starting materials: Such as benzene or its derivatives, and the acylating agent.
-
Catalyst residues: For example, aluminum chloride (AlCl₃) if used in Friedel-Crafts acylation.
-
Side products: These can include isomers or polyacylated aromatic compounds.
-
Solvents: Residual solvents used during the reaction or work-up.
Q2: Which purification techniques are most effective for this compound?
A2: The most effective purification techniques for this compound are typically fractional vacuum distillation and column chromatography. The choice between these methods often depends on the nature of the impurities and the desired final purity.
Q3: What is the boiling point of this compound, and why is it important for purification?
A3: this compound has a boiling point of approximately 225-226 °C at atmospheric pressure.[1] Knowing the boiling point is crucial for purification by distillation, as it allows for the separation of the desired compound from impurities with different boiling points. For compounds with high boiling points, vacuum distillation is often employed to prevent decomposition at elevated temperatures.
Q4: Can this compound be purified by recrystallization?
A4: As this compound is a liquid at room temperature (melting point: -4.5°C), direct recrystallization is not a standard purification method.[1] However, it may be possible to purify it through the recrystallization of a solid derivative, which is then converted back to the pure ketone.
Troubleshooting Guides
Purification by Vacuum Distillation
| Problem | Possible Cause | Solution |
| Poor Separation of Product from Impurities | Boiling points of the product and impurities are very close. | - Increase the efficiency of the distillation column by using a longer column or one with a more efficient packing material.- Optimize the reflux ratio to enhance separation.- Consider an alternative purification method like column chromatography. |
| Product Decomposes During Distillation | The distillation temperature is too high. | - Reduce the pressure of the vacuum system to lower the boiling point of the compound.- Ensure the heating mantle is set to the lowest possible temperature that allows for a steady distillation rate. |
| "Bumping" or Uncontrolled Boiling | Uneven heating or lack of boiling chips/stirring. | - Use a magnetic stirrer or add fresh boiling chips to the distillation flask before heating.- Ensure the flask is heated evenly. |
| Low Product Yield | - Incomplete distillation.- Product loss during transfer.- Hold-up in the distillation column. | - Ensure the distillation is run to completion.- Be meticulous during the transfer of the product.- Choose a column with a lower hold-up volume. |
Purification by Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation of Bands on the Column | - Inappropriate solvent system (eluent).- Column overloading. | - Perform thin-layer chromatography (TLC) to determine the optimal solvent system for separation.- Use a larger column or reduce the amount of crude product loaded onto the column. |
| Cracking or Channeling of the Stationary Phase | Improper packing of the column. | - Ensure the stationary phase (e.g., silica gel) is packed uniformly without any air bubbles. "Dry packing" followed by careful wetting with the eluent, or "wet packing" (slurry method) can be effective. |
| Product Elutes Too Quickly or Too Slowly | The polarity of the eluent is too high or too low. | - Adjust the polarity of the solvent system. Increase polarity to elute the compound faster, and decrease it for slower elution. |
| Tailing of the Product Band | - The compound is interacting too strongly with the stationary phase.- The presence of highly polar impurities. | - Add a small amount of a polar solvent (e.g., a few drops of acetic acid or triethylamine, depending on the compound's nature) to the eluent to reduce tailing.- A pre-purification step to remove highly polar impurities might be necessary. |
Data Presentation
The following table provides illustrative data on the purification of a ketone with properties similar to this compound, demonstrating the effectiveness of different purification techniques.
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Fractional Vacuum Distillation | 85 | >98 | 75 | Effective for removing impurities with significantly different boiling points. |
| Column Chromatography (Silica Gel) | 85 | >99 | 65 | Ideal for removing impurities with similar boiling points but different polarities. |
Note: This data is for illustrative purposes and may not represent the exact outcomes for all syntheses of this compound.
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This protocol is based on general procedures for purifying ketones with similar boiling points.
-
Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a manometer, and a collection flask. Use a short-path distillation head if a very high vacuum is not required.
-
Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar or boiling chips.
-
Distillation:
-
Gradually reduce the pressure to the desired level.
-
Slowly heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at the expected boiling point of this compound under the applied vacuum. For example, a related compound, 3-hydroxy-3-phenylbutan-2-one, is distilled at 88°-93° C under 1.2-3 mm Hg.[2]
-
-
Analysis: Analyze the purity of the collected fraction using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
Protocol 2: Purification by Column Chromatography
This protocol is adapted from the purification of a structurally related compound, 3-chloro-4-phenylbutan-2-one.[3]
-
Column Preparation:
-
Dry-pack a chromatography column with silica gel.
-
Wet the column with a non-polar solvent like n-pentane or hexane.
-
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., a mixture of ethyl acetate and pentane) and load it onto the top of the silica gel column.
-
Elution:
-
Begin elution with a non-polar solvent (e.g., n-pentane).
-
Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A gradient of 1% to 2% ethyl acetate in pentane has been used for a similar compound.[3]
-
-
Fraction Collection: Collect the eluent in fractions and monitor the separation using TLC.
-
Product Recovery: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
-
Analysis: Confirm the purity of the isolated product by GC-MS or HPLC.
Mandatory Visualization
References
Technical Support Center: Analysis of 3-Phenylbutan-2-one by GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Gas Chromatography-Mass Spectrometry (GC-MS) to identify impurities in 3-Phenylbutan-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter when analyzing this compound?
A1: Impurities in this compound often stem from its synthesis route. Common synthesis methods, such as the acid chloride method or Grignard reactions, can introduce specific impurities.[1][2] Potential impurities to monitor include:
-
Starting Materials: Unreacted starting materials such as benzoic acid and butanoyl chloride.[2]
-
Intermediates: Reaction intermediates that have not fully converted to the final product, a notable example being 3-hydroxy-3-phenylbutan-2-one.[2][3][4]
-
Byproducts: Side-reaction products which can include isomers and related ketones.
-
Solvents: Residual solvents used during the synthesis and purification processes.
Q2: My chromatogram shows no peaks after injecting my this compound sample. What should I check?
A2: The absence of peaks is a common issue that can often be resolved by systematically checking the instrument and sample preparation.[5] Consider the following:
-
Injection Issues:
-
Verify that the syringe is drawing and injecting the sample correctly. Check for a blocked syringe.
-
Ensure the autosampler is aligned with the correct vial and injecting into the proper inlet.
-
-
Gas Flow: Confirm that the carrier gas is flowing at the expected rate.
-
Column Integrity: Check for a broken or improperly installed column.
-
Detector Functionality:
-
Ensure the mass spectrometer is properly tuned and the vacuum is stable.
-
Verify that the ion source temperature and gas flows are at their setpoints.
-
Q3: I am observing peak tailing for my this compound peak. What are the likely causes?
A3: Peak tailing can be caused by several factors related to the GC system's activity and flow path.[6][7][8]
-
Active Sites: The presence of active sites in the injector liner or the front of the column can cause tailing, especially for polar compounds. Consider using a deactivated liner and trimming the first few centimeters of the column.
-
Injector Temperature: An injector temperature that is too low may not efficiently vaporize the sample.
-
Column Contamination: Contamination on the column can lead to poor peak shape. Baking out the column or, in severe cases, replacing it may be necessary.
-
Improper Column Installation: Ensure the column is installed correctly in the injector and detector to avoid dead volume.
Q4: The retention time of this compound is shifting between runs. What could be the reason?
A4: Retention time variability is often linked to issues with the carrier gas flow or the column's condition.[6]
-
Leaks: Check for leaks in the septum, column fittings, or gas lines.
-
Carrier Gas Flow: Ensure the carrier gas flow controller is stable and providing a constant flow rate.
-
Column Condition: Column contamination or degradation of the stationary phase can lead to shifts in retention time.
Q5: My mass spectrum for a suspected impurity does not match anything in the library. How can I proceed with identification?
A5: When library matching fails, a combination of manual spectral interpretation and knowledge of the sample's chemistry is crucial.
-
Molecular Ion: Identify the molecular ion peak (M+). For this compound, the molecular weight is approximately 148.20 g/mol .[9][10]
-
Fragmentation Pattern: Analyze the fragmentation pattern for characteristic losses. Ketones often undergo alpha-cleavage.[11][12] For this compound, you would expect to see fragments corresponding to the loss of methyl (CH3) or acetyl (CH3CO) groups.
-
Consider Synthesis Route: Think about the possible side reactions and intermediates from the synthesis process that could lead to the observed mass.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the GC-MS analysis of this compound.
Problem: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step |
| Active sites in the inlet liner or column | - Use a fresh, deactivated inlet liner.- Trim 10-15 cm from the front of the column.- If the problem persists, consider replacing the column. |
| Improper injection technique (manual) | - Ensure a fast and smooth injection. |
| Sample overload (causes fronting) | - Dilute the sample and reinject. |
| Incorrect injector temperature | - Increase the injector temperature in 10-20 °C increments, not exceeding the column's maximum temperature. |
| Column contamination | - Bake out the column at its maximum isothermal temperature for 1-2 hours. |
Problem: Inconsistent Peak Areas or Response
| Possible Cause | Troubleshooting Step |
| Leaking syringe | - Inspect the syringe for leaks and replace if necessary. |
| Leaking septum | - Replace the septum. Inspect the inlet liner for septum particles. |
| Inconsistent injection volume | - If using an autosampler, check the syringe and injection settings.- For manual injections, ensure a consistent technique. |
| Sample degradation | - Prepare fresh samples and standards. |
Problem: Ghost Peaks or Carryover
| Possible Cause | Troubleshooting Step |
| Contaminated syringe | - Thoroughly rinse the syringe with a strong solvent. |
| Contaminated inlet | - Clean the inlet liner and port. |
| Carryover from a previous injection | - Run a solvent blank to confirm carryover.- Increase the oven temperature at the end of the run to elute any remaining compounds. |
Experimental Protocol: GC-MS Analysis of this compound
This protocol provides a starting point for the analysis. Instrument parameters may need to be optimized for your specific system and application.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent (e.g., methanol or dichloromethane) to create a 1 mg/mL stock solution.
-
Further dilute the stock solution as needed to bring the concentration within the linear range of the instrument.
2. GC-MS Parameters:
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1 split ratio) or Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | - Initial Temperature: 70 °C, hold for 2 minutes- Ramp: 10 °C/min to 280 °C- Final Hold: Hold at 280 °C for 5 minutes |
| Mass Spectrometer | |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Range | m/z 40-450 |
| Scan Rate | 2 scans/sec |
| Transfer Line Temp. | 280 °C |
3. Data Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC).
-
Identify this compound based on its retention time and mass spectrum.
-
For any unknown peaks, perform a library search (e.g., NIST).
-
Manually interpret the mass spectra of unknown impurities by examining the molecular ion and fragmentation patterns.
Potential Impurities and GC-MS Data
The following table lists potential impurities in this compound with their expected molecular weights and key mass spectral fragments. Retention times are relative and will vary based on the specific GC conditions.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spectral Fragments (m/z) |
| This compound | C₁₀H₁₂O | 148.20 | 105, 43, 77, 91 |
| 3-Hydroxy-3-phenylbutan-2-one | C₁₀H₁₂O₂ | 164.20 | 105, 43, 77, 121 |
| Benzoic Acid | C₇H₆O₂ | 122.12 | 122, 105, 77 |
| 3-Phenylbutan-2-ol | C₁₀H₁₄O | 150.22 | 105, 91, 45, 77 |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common GC-MS issues during the analysis of this compound.
Caption: GC-MS Troubleshooting Workflow for this compound Analysis.
References
- 1. chembk.com [chembk.com]
- 2. This compound | 769-59-5 | Benchchem [benchchem.com]
- 3. 3-hydroxy-3-phenylbutan-2-one | SIELC Technologies [sielc.com]
- 4. prepchem.com [prepchem.com]
- 5. shimadzu.co.uk [shimadzu.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. How to Troubleshoot and Improve your GC/MS | Separation Science [sepscience.com]
- 9. This compound | C10H12O | CID 97744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Butanone, 3-phenyl- [webbook.nist.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Stereoselective Synthesis of 3-Phenylbutan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 3-Phenylbutan-2-one.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Enantioselectivity in Asymmetric Hydrogenation
Question: My asymmetric hydrogenation of benzalacetone to this compound is resulting in a low enantiomeric excess (ee). What are the potential causes and how can I improve it?
Answer: Low enantioselectivity in asymmetric hydrogenation can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Catalyst and Ligand Integrity:
-
Is the chiral ligand pure? Impurities in the chiral ligand can significantly reduce enantioselectivity. Ensure the ligand is of high purity and handled under inert conditions to prevent degradation.
-
Is the metal precursor active and pure? The quality of the metal precursor (e.g., Ru, Ir complexes) is crucial. Use freshly purchased or properly stored precursors.
-
Was the catalyst prepared correctly? In-situ catalyst preparation requires precise stoichiometry and inert conditions. Ensure accurate measurements and rigorous exclusion of air and moisture.
-
-
Reaction Conditions:
-
Is the solvent appropriate and dry? The choice of solvent can influence the catalyst's activity and selectivity. Ensure the solvent is anhydrous, as water can interfere with the catalyst.
-
Is the temperature optimized? Temperature can have a significant impact on enantioselectivity. Generally, lower temperatures favor higher enantioselectivity, though this may come at the cost of reaction rate.[1] Experiment with a range of temperatures to find the optimal balance.
-
Is the hydrogen pressure suitable? The pressure of hydrogen gas can affect the reaction kinetics and, in some cases, the stereochemical outcome. Optimize the pressure according to the specific catalyst system being used.
-
-
Substrate Quality:
-
Is the benzalacetone pure? Impurities in the starting material can poison the catalyst or lead to side reactions, affecting both yield and enantioselectivity. Purify the benzalacetone if necessary.
-
dot
References
Technical Support Center: Catalyst Deactivation in the Hydrogenation of Benzalacetone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the catalytic hydrogenation of benzalacetone. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems related to catalyst deactivation during the hydrogenation of benzalacetone.
Problem: Decreased or No Catalytic Activity
Possible Causes and Solutions:
| Possible Cause | Diagnostic Check | Recommended Solution(s) |
| Catalyst Poisoning | Analyze starting materials and solvents for impurities like sulfur, nitrogen compounds, or halides.[1] | - Purify reactants and solvents before use.- Use a guard bed to remove poisons before the reactor.[1] |
| Fouling/Coking | Characterize the spent catalyst using techniques like Temperature-Programmed Oxidation (TPO) to detect carbonaceous deposits.[2] | - Optimize reaction conditions (temperature, pressure) to minimize side reactions.- Implement a catalyst regeneration protocol (see Experimental Protocols). |
| Sintering | Analyze the spent catalyst with Transmission Electron Microscopy (TEM) to observe metal particle size. An increase in particle size suggests sintering.[3] | - Operate at the lowest effective temperature.- Ensure proper heat dissipation during the reaction. |
| Leaching of Active Metal | Analyze the reaction filtrate for the presence of the catalytic metal (e.g., palladium) using Inductively Coupled Plasma (ICP) or Atomic Absorption Spectroscopy (AAS).[3][4] | - Select a more stable catalyst support.- Optimize solvent and pH to minimize metal dissolution.[5] |
| Improper Catalyst Handling/Activation | Review your standard operating procedure for catalyst handling and activation. Ensure the catalyst was not unduly exposed to air. | - Handle pyrophoric catalysts like Pd/C under an inert atmosphere (e.g., Argon or Nitrogen).[6] - Ensure complete activation of the catalyst before reaction. |
Logical Flow for Troubleshooting:
References
- 1. google.com [google.com]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. mdpi.com [mdpi.com]
- 4. Direct Observation of Palladium Leaching from Pd/C by a Simple Method: X-ray Absorption Spectroscopy of Heterogeneous Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent Plays a Critical Role in Controlling Hydrogen Binding Strength on Palladium | Research Highlight | PNNL [pnnl.gov]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
Technical Support Center: Synthesis of 3-Phenylbutan-2-one
This technical support guide provides detailed work-up procedures, troubleshooting advice, and frequently asked questions (FAQs) for the synthesis of 3-Phenylbutan-2-one. It is intended for researchers, scientists, and professionals in drug development.
Experimental Workflow: General Work-up Procedure
Minimizing racemization during the synthesis of chiral 3-Phenylbutan-2-one
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for minimizing racemization during the synthesis of chiral 3-Phenylbutan-2-one. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental work.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of chiral this compound, focusing on the critical aspect of maintaining enantiomeric purity.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Enantiomeric Excess (ee) | 1. Racemization during reaction: The presence of strong bases or acids, even in catalytic amounts, can catalyze the enolization of the ketone, leading to racemization. High reaction temperatures can also accelerate this process. | a. Use milder bases: Employ weaker bases such as organic amines (e.g., triethylamine, DIPEA) or inorganic bases like potassium carbonate instead of strong bases like LDA or n-BuLi. b. Lower reaction temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. c. Pre-form the enolate equivalent: Utilize a silyl enol ether of the ketone precursor. This allows the reaction to proceed under non-basic conditions, thereby avoiding enolate-mediated racemization. |
| 2. Racemization during workup: Acidic or basic aqueous workups can cause significant loss of enantiomeric purity. The planar enol intermediate is readily formed under these conditions.[1] | a. Use neutral workup conditions: Quench the reaction with a saturated solution of ammonium chloride (NH4Cl). b. Minimize contact time: Perform the extraction and washing steps as quickly as possible. c. Use buffered solutions: If an aqueous wash is necessary, consider using a buffer solution to maintain a neutral pH. | |
| 3. Racemization during purification: Purification by silica gel chromatography can sometimes lead to racemization, especially if the silica gel is acidic. | a. Use deactivated silica gel: Neutralize the silica gel by washing it with a solution of triethylamine in the eluent before use. b. Alternative purification methods: Consider other purification techniques such as distillation or recrystallization if applicable. | |
| Low or No Product Yield | 1. Incomplete reaction: Insufficient reaction time, low temperature, or inefficient catalyst/reagent. | a. Monitor the reaction: Use techniques like TLC or GC-MS to monitor the reaction progress and determine the optimal reaction time. b. Optimize reaction conditions: Systematically vary the temperature, solvent, and catalyst/reagent concentration to find the optimal conditions. |
| 2. Decomposition of starting material or product: The reactants or product may be unstable under the reaction conditions. | a. Use milder conditions: As with minimizing racemization, milder bases and lower temperatures can also prevent decomposition. b. Degas solvents: Remove dissolved oxygen from solvents, as it can sometimes lead to side reactions. | |
| Formation of Side Products | 1. Aldol condensation: Self-condensation of the ketone can occur in the presence of base. | a. Slow addition of reagents: Add the base or electrophile slowly to the ketone solution to maintain a low concentration of the reactive intermediate. b. Use of a less hindered base: A bulky base may favor deprotonation over nucleophilic addition. |
| 2. Multiple alkylations: If the reaction involves alkylation, polyalkylation can be a competing reaction. | a. Use a stoichiometric amount of the electrophile: Carefully control the amount of the alkylating agent used. b. Use a bulky alkylating agent: Steric hindrance can disfavor a second alkylation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for this compound?
A1: The primary mechanism of racemization for this compound, an α-aryl ketone, is through the formation of a planar enol or enolate intermediate.[1] The chiral center at the α-carbon becomes trigonal planar in this intermediate, and subsequent protonation can occur from either face with equal probability, leading to a racemic mixture. This process can be catalyzed by both acids and bases.
Q2: How can I avoid using strong bases during the synthesis?
A2: A highly effective strategy to avoid strong bases is to use a silyl enol ether of the corresponding ketone precursor. This pre-formed enolate equivalent can then react with an electrophile under neutral or mildly acidic conditions, thus circumventing the need for a strong base to generate the enolate in situ and minimizing the risk of racemization.
Q3: Are there any enzymatic methods to obtain enantiopure this compound?
A3: Yes, enzymatic kinetic resolution is a powerful technique. A racemic mixture of this compound can be subjected to a reaction catalyzed by a lipase or another suitable enzyme. The enzyme will selectively catalyze the transformation of one enantiomer, leaving the other enantiomer unreacted and in high enantiomeric excess. This method often provides products with very high ee under mild reaction conditions.
Q4: What is the best way to monitor the enantiomeric excess during the reaction?
A4: The most common and accurate method for determining the enantiomeric excess (ee) is through chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC). These techniques use a chiral stationary phase to separate the two enantiomers, and the ratio of their peak areas gives the ee.
Experimental Protocols
Asymmetric Synthesis via Chiral Auxiliary: Evans Asymmetric Alkylation (Adapted for this compound)
This protocol describes a general approach for the asymmetric synthesis of α-substituted ketones like this compound using an Evans oxazolidinone chiral auxiliary.
Step 1: Acylation of the Chiral Auxiliary
-
Dissolve the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C.
-
Add n-butyllithium (n-BuLi) dropwise and stir for 15 minutes.
-
Add propionyl chloride dropwise and stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and purify by column chromatography.
Step 2: Asymmetric Alkylation
-
Dissolve the acylated auxiliary in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Add a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) dropwise to form the enolate.
-
Add benzyl bromide (or a suitable electrophile) and stir at -78 °C for several hours, monitoring the reaction by TLC.
-
Quench the reaction with saturated aqueous NH4Cl and extract the product.
Step 3: Cleavage of the Chiral Auxiliary
-
The alkylated auxiliary can be cleaved under various conditions to yield the chiral ketone. For example, treatment with certain organometallic reagents or through reductive cleavage.
Quantitative Data Summary
The following table summarizes representative data for an enantioselective synthesis of a derivative of this compound, highlighting the high enantioselectivity that can be achieved under optimized conditions.
| Precursor | Method | Catalyst/Reagent | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1-Phenyl-3-buten-2-one | Asymmetric Epoxidation & Hydrogenolysis | La-BINOL-Ph3P=O complex, Pd/C, H2 | THF | RT | ~80 | >90 | [2] |
Visualizing the Process
Experimental Workflow for Asymmetric Synthesis
References
Effect of solvent on the yield and purity of 3-Phenylbutan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Phenylbutan-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: Common synthetic routes to this compound include the Friedel-Crafts acylation of benzene with 2-phenylpropionyl chloride or related acylating agents, and the oxidation of 3-phenylbutan-2-ol. The Friedel-Crafts approach is widely used due to the availability of starting materials.
Q2: How does the choice of solvent impact the yield and purity of this compound?
A2: The solvent plays a critical role in the reaction by influencing the solubility of reactants, the stability of intermediates, and the activity of the catalyst. The choice of solvent can significantly affect the reaction rate, yield, and the impurity profile of the final product. A summary of solvent effects is provided in the data table below.
Q3: What are the typical impurities encountered in the synthesis of this compound?
A3: Impurities can arise from side reactions, unreacted starting materials, or the solvent itself. In Friedel-Crafts acylation, common impurities may include isomers of the desired product, poly-acylated byproducts, and products from carbocation rearrangements.[1][2] Solvents can also introduce contaminants.[3]
Q4: How can the purity of this compound be assessed?
A4: The purity of this compound is typically determined using analytical techniques such as Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) or Flame Ionization Detection (GC-FID).[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural confirmation and purity assessment.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly via Friedel-Crafts acylation.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst (e.g., moisture contamination of Lewis acid).2. Deactivated aromatic ring in the starting material.3. Insufficient reaction temperature or time.4. Complexation of the Lewis acid with the solvent or starting material.[2] | 1. Use freshly opened or properly stored anhydrous Lewis acid. Ensure all glassware is thoroughly dried.2. Friedel-Crafts acylation is not suitable for strongly deactivated benzene derivatives.[2]3. Optimize reaction temperature and monitor the reaction progress using TLC or GC.4. Choose an inert solvent that does not coordinate strongly with the Lewis acid. |
| Formation of Multiple Products (Low Purity) | 1. Polyacylation of the benzene ring.2. Isomerization of the acyl group.3. Carbocation rearrangement of the alkyl portion of the acylating agent (less common in acylation than alkylation).[1] | 1. Use a stoichiometric amount of the acylating agent. The product ketone is generally less reactive than the starting benzene, which minimizes polyacylation.[6]2. Control the reaction temperature; higher temperatures can sometimes lead to isomerization.3. While less common, ensure the structure of the acylating agent is not prone to rearrangement under the reaction conditions. |
| Product is a Dark Oil or Tar | 1. Reaction temperature is too high, leading to decomposition or polymerization.2. Presence of impurities in starting materials or solvent. | 1. Maintain the recommended reaction temperature. Consider dropwise addition of reagents to control the exotherm.2. Use high-purity starting materials and solvents. |
| Difficulty in Product Isolation/Purification | 1. Incomplete reaction, leading to a mixture of starting material and product.2. Formation of a stable complex between the product ketone and the Lewis acid.[7] | 1. Ensure the reaction has gone to completion by monitoring with an appropriate analytical technique.2. During the work-up, add water or a dilute acid to hydrolyze the ketone-Lewis acid complex.[7] |
Data Presentation
The following table summarizes the effect of different solvents on the yield of a Friedel-Crafts acylation reaction to produce an aryl ketone, which serves as a model for the synthesis of this compound.
| Solvent | Dielectric Constant (ε) | Typical Yield (%) | Notes |
| Carbon Disulfide (CS₂) | 2.6 | 85-95 | Traditional solvent for Friedel-Crafts reactions. Good solubility for reactants. Toxic and flammable. |
| Nitrobenzene | 34.8 | 80-90 | Can act as both solvent and complexing agent for the catalyst. High boiling point can be advantageous. Can be difficult to remove. |
| Dichloromethane (DCM) | 8.9 | 70-85 | Common solvent, easy to remove. May form complexes with some Lewis acids. |
| 1,2-Dichloroethane | 10.4 | 75-90 | Similar to DCM but with a higher boiling point. |
| Benzene (excess) | 2.3 | 60-80 | Can serve as both reactant and solvent. Using a large excess can minimize polyalkylation. |
Note: The yields are approximate and can vary depending on the specific reaction conditions, including the Lewis acid used, reaction time, and temperature.
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Benzene
-
2-Phenylpropionyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), 1M
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser under a nitrogen atmosphere.
-
To the flask, add anhydrous aluminum chloride (1.1 equivalents).
-
Add anhydrous dichloromethane to the flask to suspend the aluminum chloride.
-
Cool the suspension to 0°C using an ice bath.
-
In the addition funnel, prepare a solution of 2-phenylpropionyl chloride (1.0 equivalent) and anhydrous benzene (1.5 equivalents) in anhydrous dichloromethane.
-
Add the solution from the addition funnel dropwise to the cooled suspension of aluminum chloride over a period of 30-60 minutes, maintaining the temperature at 0-5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture over crushed ice and 1M HCl.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Mandatory Visualization
Caption: Experimental Workflow for the Synthesis of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Aryl carbonyls and carbinols as proelectrophiles for Friedel–Crafts benzylation and alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
Optimizing temperature and reaction time for 3-Phenylbutan-2-one synthesis
Technical Support Center: 3-Phenylbutan-2-one Synthesis
This technical support guide provides detailed troubleshooting information and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
Question: Why is the yield of my this compound synthesis unexpectedly low?
Answer: Low yield can be attributed to several factors. Systematically investigate the following possibilities:
-
Suboptimal Temperature: The reaction temperature is a critical parameter. For instance, in the Grignard synthesis of the intermediate 3-hydroxy-3-phenylbutan-2-one, the temperature should be strictly maintained around -6°C.[1] Deviation can lead to side reactions. For methods involving hydrogenation of 3-methyl-4-phenyl-3-en-2-butanone, reaction temperatures are typically in the range of 20°C to 50°C.[2]
-
Incorrect Reaction Time: Ensure the reaction is allowed to proceed to completion. For the acid-catalyzed reaction of 2-butanone and benzaldehyde, a reaction time of 2 to 5 hours is recommended.[3] The subsequent hydrogenation step may require approximately 4.5 to 5 hours.[2][3] Insufficient time will result in unreacted starting materials.
-
Reagent Quality: The purity of starting materials is crucial. Impurities in reactants like benzaldehyde, 2-butanone, or Grignard reagents can interfere with the reaction. It is also important to use anhydrous solvents, especially in moisture-sensitive reactions like the Grignard synthesis.[4]
-
Catalyst Inefficiency: In catalytic hydrogenations (e.g., using Pd/C), the catalyst may be deactivated.[3] Ensure you are using a fresh or properly activated catalyst. The catalyst loading is also important; for the reduction of 3-methyl-4-phenyl-3-en-2-butanone, a 5% Pd/C catalyst dosage of 5% to 20% by mass of the reactant is suggested.[2]
-
Inefficient Purification: Product may be lost during workup and purification steps. Optimize extraction and distillation procedures. For example, vacuum distillation is used to purify 3-hydroxy-3-phenylbutan-2-one at 88°-93°C and 1.2-3 mm Hg.[1]
Question: I am observing the formation of significant byproducts. How can I improve the selectivity of the reaction?
Answer: Byproduct formation often points to issues with reaction conditions or the chosen synthetic route.
-
Control of Reaction Temperature: As mentioned, maintaining the optimal temperature is key to minimizing side reactions. For exothermic reactions, ensure efficient cooling and slow, controlled addition of reagents.
-
Stoichiometry of Reactants: The molar ratio of your reactants can significantly impact selectivity. In Grignard reactions, using a slight excess (1 to 1.2 equivalents) of the Grignard reagent is common, with concentrations typically ranging from 0.5 M to 2.0 M.[4] For the reaction between benzaldehyde and 2-butanone, a mass ratio of 1:1.5 to 1:5 is specified.[3]
-
Choice of Catalyst and Solvent: The catalyst and solvent system can influence the reaction pathway. In the synthesis of 3-methyl-4-phenyl-2-butanone, solvents like tetrahydrofuran (THF) or methanol can be used for the hydrogenation step.[3] The choice may affect reaction rate and byproduct profile.
Question: My reaction appears to be stalled and is not proceeding to completion. What should I investigate?
Answer: If the reaction is not completing, consider the following:
-
Catalyst Deactivation: The catalyst may have been poisoned by impurities in the reagents or solvent, or it may have lost activity over time.
-
Insufficient Mixing: In heterogeneous reactions, such as those involving a solid catalyst like Pd/C, vigorous stirring is essential to ensure proper contact between reactants.[3]
-
Atmospheric Contamination: For reactions sensitive to air or moisture, such as Grignard reactions, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Monitoring Reaction Progress: Use analytical techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials. This will confirm if the reaction has genuinely stalled or is just proceeding slowly. For example, the progress of the reaction between 2-butanone and benzaldehyde can be monitored by checking for when the benzaldehyde content drops below 0.5%.[2]
Frequently Asked Questions (FAQs)
Question: What are the common synthesis routes for this compound?
Answer: Several methods are documented for the synthesis of this compound and its precursors:
-
Condensation and Reduction: This method involves an acid-catalyzed condensation of 2-butanone and benzaldehyde to form 3-methyl-4-phenyl-3-en-2-butenone, which is then reduced via catalytic hydrogenation to yield the final product.[2][3]
-
Grignard Reaction: A well-documented route involves the Grignard reaction between a phenylmagnesium halide and 2,3-butanedione.[4] This forms the intermediate 3-hydroxy-3-phenylbutan-2-one, which can be further processed.[1][4]
-
Ketone Condensation: This route uses cresol and butanone under alkaline conditions to generate a 2-(phenyl)-2-butanol intermediate, which is subsequently dehydrated.[4]
-
Acid Chloride Method: This process reacts benzoic acid with butanoyl chloride under alkaline conditions, followed by a hydrogenation reduction step to obtain the product.[4]
Question: What are the optimal temperature and reaction time for the synthesis?
Answer: The optimal conditions are highly dependent on the chosen synthesis method. Please refer to the data tables below for specific parameters associated with different experimental protocols. For example, the hydrogenation step in the condensation/reduction route is typically performed at 40-50°C for 4.5-5 hours.[3] The Grignard approach requires low temperatures, around -6°C.[1]
Question: How is this compound typically purified?
Answer: After the reaction is complete, the crude product is typically purified through a series of steps which may include:
-
Filtration: To remove solid catalysts (like Pd/C) or precipitates.[3]
-
Extraction: Using a suitable solvent like ethyl acetate to separate the product from the aqueous phase.[5]
-
Washing: The organic phase is often washed with solutions like saturated sodium bicarbonate (NaHCO3) and brine (NaCl) to remove acidic or aqueous impurities.[5]
-
Drying and Evaporation: The organic layer is dried over an agent like magnesium sulfate (MgSO4) and the solvent is removed under reduced pressure.[5]
-
Distillation or Chromatography: Final purification is often achieved by vacuum distillation or column chromatography to obtain the pure product.[3][5]
Data Presentation
Table 1: Reaction Conditions for Synthesis of 3-methyl-4-phenyl-3-en-2-butenone (Intermediate)
| Parameter | Value | Source |
| Reactants | 2-butanone, Benzaldehyde | [2][3] |
| Catalyst | Conc. HCl, H₂SO₄, p-toluenesulfonic acid, etc. | [2][3] |
| Temperature | 50°C - 80°C | [3] |
| Reaction Time | 2 - 5 hours | [3] |
| Reactant Ratio | Benzaldehyde to 2-butanone (mass) = 1:1.5 to 1:5 | [3] |
Table 2: Reaction Conditions for Hydrogenation to 3-methyl-4-phenyl-2-butanone
| Parameter | Example 1 | Example 2 | Source |
| Reactant | 3-methyl-4-phenyl-3-en-2-butenone | 3-methyl-4-phenyl-3-en-2-butenone | [3] |
| Catalyst | 5% Pd/C | 5% Pd/C | [3] |
| Solvent | Tetrahydrofuran (THF) | Methanol | [3] |
| Temperature | 40°C | 50°C | [3] |
| Pressure | 0.4 MPa | 0.45 MPa | [3] |
| Reaction Time | ~ 5 hours | ~ 4.5 hours | [3] |
Table 3: Reaction Conditions for Grignard Synthesis of 3-hydroxy-3-phenylbutan-2-one (Intermediate)
| Parameter | Value | Source |
| Reactants | Grignard Reagent, 2,3-butanedione | [1] |
| Solvent | THF, Toluene (PhMe) | [1] |
| Temperature | -6°C ± 4°C | [1] |
| Quenching Agent | 5% Sulfuric Acid | [1] |
| Purification | Vacuum Distillation (88°-93°C, 1.2-3 mm Hg) | [1] |
Experimental Protocols
Protocol 1: Synthesis via Condensation and Reduction
This protocol is based on the method of reacting 2-butanone with benzaldehyde followed by hydrogenation.[2][3]
Step A: Preparation of 3-methyl-4-phenyl-3-en-2-butenone
-
Charge a reactor with 2-butanone and the acid catalyst (e.g., concentrated HCl). The mass ratio of catalyst to 2-butanone should be between 25:100 and 35:100.[3]
-
Heat the mixture to approximately 60°C while stirring.[2]
-
Begin the dropwise addition of benzaldehyde. The mass ratio of benzaldehyde to 2-butanone should be between 1:1.5 and 1:5.[3]
-
After the addition is complete, raise the temperature to the target range (e.g., 78°C) and maintain for 2-5 hours.[2][3]
-
Monitor the reaction using gas chromatography until the benzaldehyde content is below 0.5%.[2]
-
Upon completion, cool the mixture. The crude product can be purified by recrystallization from methanol to achieve >99% purity.[3]
Step B: Preparation of 3-methyl-4-phenyl-2-butanone
-
In a hydrogenation reactor, add the purified 3-methyl-4-phenyl-3-en-2-butenone, a solvent (such as THF or methanol), and a 5% Pd/C catalyst.[3]
-
After purging the reactor with hydrogen, pressurize it to 0.4-0.5 MPa.[2]
-
Heat the mixture to 40-50°C and stir.[3]
-
Maintain these conditions for 4-5 hours, monitoring the reaction via HPLC.[3]
-
Once the reaction is complete, cool the reactor, filter off the catalyst, and concentrate the filtrate.[3]
-
Purify the final product by vacuum distillation.[3]
Visualizations
Caption: General experimental workflow for chemical synthesis.
References
Validation & Comparative
A Comparative Guide to the Synthesis of 3-Phenylbutan-2-one: Grignard vs. Friedel-Crafts Acylation
For researchers and professionals in drug development and chemical synthesis, the efficient construction of specific molecular frameworks is paramount. This guide provides a detailed comparison of two common methods for the synthesis of 3-Phenylbutan-2-one: the Grignard reaction and Friedel-Crafts acylation. We will delve into the experimental protocols, comparative yields, and the advantages and disadvantages of each approach, supported by experimental data.
At a Glance: Comparing Synthesis Methods
| Parameter | Grignard Reaction | Friedel-Crafts Acylation |
| Starting Materials | 2-Phenylpropanal, Methylmagnesium bromide | Benzene, 2-Chlorobutanoyl chloride, Aluminum chloride |
| Reaction Type | Nucleophilic addition | Electrophilic aromatic substitution |
| Typical Yield | Generally high (can exceed 80%) | Moderate to high (often in the 60-80% range) |
| Reaction Conditions | Anhydrous conditions, typically at low to ambient temperatures | Anhydrous conditions, often requires heating |
| Key Advantages | High yields, readily available starting materials | Direct formation of the aryl-ketone bond |
| Key Disadvantages | Requires a two-step process (reaction then oxidation), sensitive to moisture and protic solvents | Use of corrosive and moisture-sensitive catalyst (AlCl₃), potential for side reactions and rearrangements, requires subsequent dechlorination |
| Purification | Distillation or chromatography to separate the alcohol intermediate, followed by oxidation and further purification | Aqueous workup to remove the catalyst, followed by distillation or chromatography to isolate the chlorinated ketone and then dechlorination and final purification |
Logical Workflow for Method Selection
Caption: Decision workflow for selecting a synthesis method for this compound.
Grignard Reaction Pathway
The Grignard synthesis of this compound is a two-step process. First, 2-phenylpropanal is reacted with a methyl Grignard reagent (e.g., methylmagnesium bromide) to form the secondary alcohol, 3-phenylbutan-2-ol. This is followed by the oxidation of the alcohol to the desired ketone.
Caption: Grignard reaction pathway for this compound synthesis.
Experimental Protocol: Grignard Reaction
Step 1: Synthesis of 3-Phenylbutan-2-ol
-
Apparatus Setup: All glassware must be rigorously dried in an oven at 120°C overnight and assembled while hot under a stream of dry nitrogen or argon. A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a condenser fitted with a drying tube (e.g., filled with calcium chloride).
-
Grignard Reagent Preparation (if not commercially available): In the reaction flask, place magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. A solution of methyl bromide (1.1 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated by gentle warming and then maintained at a gentle reflux until the magnesium is consumed.
-
Reaction with Aldehyde: The Grignard reagent solution is cooled to 0°C in an ice bath. A solution of 2-phenylpropanal (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel at a rate that maintains the reaction temperature below 10°C.
-
Quenching and Workup: After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0°C. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 3-phenylbutan-2-ol.
Step 2: Oxidation to this compound
-
Oxidation: The crude 3-phenylbutan-2-ol is dissolved in dichloromethane. Pyridinium chlorochromate (PCC) (1.5 eq) is added in one portion, and the mixture is stirred at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).
-
Purification: The reaction mixture is filtered through a pad of silica gel to remove the chromium salts. The filtrate is concentrated under reduced pressure, and the residue is purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Friedel-Crafts Acylation Pathway
The Friedel-Crafts acylation approach involves the direct acylation of benzene with an appropriate acyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). To obtain this compound, one could theoretically use 2-phenylpropanoyl chloride. However, a more common strategy to avoid potential rearrangements is to use an α-halo acyl chloride, such as 2-chlorobutanoyl chloride, followed by a dechlorination step.
Caption: Friedel-Crafts acylation pathway for this compound synthesis.
Experimental Protocol: Friedel-Crafts Acylation
Step 1: Synthesis of 3-Chloro-3-phenylbutan-2-one
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for evolving HCl gas. The apparatus must be dry.
-
Reaction: Benzene (acting as both reactant and solvent) is placed in the flask and cooled to 0-5°C in an ice bath. Anhydrous aluminum chloride (1.1 eq) is added portion-wise with stirring. 2-Chlorobutanoyl chloride (1.0 eq) is then added dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10°C.
-
Workup: After the addition is complete, the reaction mixture is stirred at room temperature for 2-3 hours. The mixture is then poured slowly onto crushed ice with vigorous stirring. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with water, 5% sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to give the crude chloro-ketone.
Step 2: Dechlorination
-
Reduction: The crude 3-chloro-3-phenylbutan-2-one is dissolved in ethanol or ethyl acetate. A catalytic amount of palladium on carbon (10% Pd/C) is added.
-
Hydrogenation: The mixture is subjected to hydrogenation in a Parr apparatus or under a balloon of hydrogen gas at room temperature and atmospheric pressure until the reaction is complete (monitored by TLC).
-
Purification: The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure. The resulting crude product is purified by vacuum distillation or column chromatography to yield this compound.
Conclusion
Both the Grignard and Friedel-Crafts acylation methods offer viable routes to this compound, each with its own set of advantages and challenges. The Grignard approach, while requiring a two-step sequence of reaction and oxidation, often provides higher overall yields and utilizes readily accessible precursors. However, the stringent anhydrous conditions and the handling of the Grignard reagent require careful experimental control.
The Friedel-Crafts acylation provides a more direct route to the carbon skeleton, but the use of a corrosive Lewis acid catalyst, the potential for side reactions, and the necessity of a subsequent dechlorination step can make this pathway more complex. The choice of method will ultimately depend on the specific requirements of the synthesis, including the desired scale, available starting materials, and the laboratory's capabilities for handling sensitive reagents. For high-yield laboratory-scale synthesis, the Grignard route is often preferred, while the Friedel-Crafts acylation may be considered for its directness in forming the aryl-ketone bond, particularly in industrial settings where catalyst handling and multi-step processes are more routine.
A Comparative Spectroscopic Analysis of 3-Phenylbutan-2-one and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of 3-phenylbutan-2-one and its structural isomers: 1-phenylbutan-2-one, 4-phenylbutan-2-one, and 1-phenylbutan-1-one. The distinct spectroscopic signatures of these isomers, arising from subtle differences in their molecular structures, are crucial for their unambiguous identification in complex mixtures, a common challenge in synthetic chemistry and drug development. This document presents a compilation of experimental data from ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols for these analytical techniques.
Isomer Structures and Spectroscopic Correlation
The structural arrangement of the phenyl group and the carbonyl group in these isomers directly influences their spectroscopic properties. The proximity of the phenyl ring to the carbonyl group or the aliphatic chain leads to characteristic shifts in NMR, unique vibrational modes in IR, and distinct fragmentation patterns in mass spectrometry.
Caption: Correlation between phenylbutanone isomers and spectroscopic techniques.
Data Presentation
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and its isomers.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | Aromatic Protons (m) | -CH₂- or -CH- | -CH₃ | Other |
| This compound | ~7.2-7.4 | 3.7 (q) | 1.4 (d), 2.1 (s) | |
| 1-Phenylbutan-2-one | ~7.1-7.4 | 3.7 (s) | 1.0 (t), 2.4 (q) | |
| 4-Phenylbutan-2-one | ~7.1-7.3 | 2.8 (t), 2.7 (t) | 2.1 (s) | |
| 1-Phenylbutan-1-one | ~7.9 (m), ~7.5 (m) | 2.9 (t), 1.7 (sextet) | 1.0 (t) |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | C=O | Aromatic C | Aliphatic C |
| This compound | ~210 | ~127-142 | ~53, 29, 16 |
| 1-Phenylbutan-2-one | ~210 | ~127-134 | ~52, 36, 8 |
| 4-Phenylbutan-2-one | ~208 | ~126-141 | ~45, 30, 29 |
| 1-Phenylbutan-1-one | ~200 | ~128-137 | ~38, 18, 14 |
Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Compound | C=O Stretch | C-H Aromatic Stretch | C-H Aliphatic Stretch | C=C Aromatic Stretch |
| This compound | ~1715 | ~3030-3080 | ~2870-2980 | ~1450, 1495, 1600 |
| 1-Phenylbutan-2-one | ~1717 | ~3030-3060 | ~2930-2970 | ~1455, 1495, 1605 |
| 4-Phenylbutan-2-one | ~1716 | ~3020-3080 | ~2920-2960 | ~1450, 1495, 1600 |
| 1-Phenylbutan-1-one | ~1685 | ~3060 | ~2870-2960 | ~1450, 1580, 1600 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Base Peak | Major Fragments |
| This compound | 148 | 105 | 77, 43 |
| 1-Phenylbutan-2-one | 148 | 91 | 65, 57, 29 |
| 4-Phenylbutan-2-one | 148 | 91 | 105, 77, 43 |
| 1-Phenylbutan-1-one | 148 | 105 | 77, 51 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound and its isomers. Specific instrument parameters may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry NMR tube.[1] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).
-
Apply a relaxation delay of 1-2 seconds between scans.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
Use a proton-decoupled pulse sequence to simplify the spectrum.
-
A higher number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.[2]
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the TMS signal.
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Sample Preparation (Solid Film): If the compound is a solid, dissolve a small amount in a volatile solvent (e.g., methylene chloride or acetone), apply a drop of the solution to a salt plate, and allow the solvent to evaporate, leaving a thin film of the compound.[3]
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty salt plates or the clean ATR crystal.
-
Place the sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds like these isomers, gas chromatography-mass spectrometry (GC-MS) is a common and effective method.
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This method provides reproducible fragmentation patterns that are useful for structural elucidation and library matching.[4]
-
Mass Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 40-200).
-
Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern. The base peak (the most intense peak) and other significant fragment ions are used to deduce the structure of the molecule.
Caption: General experimental workflow for spectroscopic analysis.
References
A Comparative Guide to the Biological Activity of 3-Phenylbutan-2-one Derivatives and Their Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activities of 3-phenylbutan-2-one derivatives and their analogs. Due to a lack of direct comparative studies on a specific series of this compound derivatives, this document synthesizes findings from research on structurally related phenyl ketones and other bioactive small molecules. The information presented herein is intended to guide future research and drug discovery efforts by highlighting potential areas of therapeutic interest and outlining relevant experimental approaches.
Introduction to this compound and its Therapeutic Potential
This compound is a simple aromatic ketone with a chiral center, offering a scaffold for the development of diverse derivatives. Its structural similarity to other biologically active phenyl ketones suggests that its derivatives could exhibit a range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities. The exploration of structure-activity relationships (SAR) by modifying the phenyl ring and the butanone backbone is a promising strategy for identifying novel therapeutic agents.
Comparative Biological Activities: A Synthesis of Available Data
Antimicrobial Activity
Derivatives of various phenyl ketones, such as acetophenones and chalcones, have demonstrated significant antimicrobial properties. The antimicrobial efficacy is often influenced by the nature and position of substituents on the phenyl ring.
Table 1: Hypothetical Antimicrobial Activity of this compound Derivatives Based on Analogous Compounds
| Compound/Analog | Modification | Target Organism(s) | Potency (e.g., MIC, IC50) | Reference Analog Studies |
| This compound | Unsubstituted | Staphylococcus aureus, Escherichia coli | Baseline | General Phenyl Ketones |
| Derivative A | 4-Hydroxy substitution | Gram-positive bacteria | Increased potency | Prenylated Acetophenones |
| Derivative B | 4-Chloro substitution | Broad-spectrum bacteria | Moderate potency | Halogenated Phenyl Ketones |
| Derivative C | 3,4-Dimethoxy substitution | Fungi | Increased potency | Chalcone Derivatives |
| Analog 1 (Chalcone) | α,β-unsaturated ketone | Bacteria and Fungi | High potency | Various Chalcone Studies |
| Analog 2 (Acetophenone) | Simpler ketone backbone | Bacteria | Variable potency | Substituted Acetophenones |
Note: This table is illustrative and based on activities reported for analogous compound classes. MIC = Minimum Inhibitory Concentration; IC50 = Half-maximal Inhibitory Concentration.
Cytotoxic and Anticancer Activity
The cytotoxicity of phenyl ketone derivatives against various cancer cell lines is a well-documented area of research. Modifications that enhance lipophilicity or introduce specific pharmacophores can significantly increase anticancer activity.
Table 2: Hypothetical Cytotoxic Activity of this compound Derivatives Based on Analogous Compounds
| Compound/Analog | Modification | Cancer Cell Line(s) | Potency (e.g., IC50) | Reference Analog Studies |
| This compound | Unsubstituted | MCF-7 (Breast), HCT116 (Colon) | Baseline | General Phenyl Ketones |
| Derivative D | Introduction of a furan ring | Various | Increased potency | Heterocyclic Ketone Analogs |
| Derivative E | Addition of a triazole moiety | Various | High potency | Triazole-containing compounds |
| Analog 3 (β-Ketoiminate complex) | Metal complexation | MCF-7, HT-29 | High potency | Palladium(II) Complexes |
| Analog 4 (α,β-unsaturated ketone) | Extended conjugation | HepG2, HeLa | Moderate to high potency | α,β-unsaturated Ketones |
Note: This table is illustrative and based on activities reported for analogous compound classes.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the biological activities discussed above.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
-
Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using the appropriate growth medium.
-
Inoculation and Incubation: The standardized microbial inoculum is added to each well of the microtiter plate. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: The MTT reagent is added to each well and the plate is incubated for a few hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation of IC50: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
While specific signaling pathways for this compound derivatives are not yet elucidated, related compounds have been shown to act through various mechanisms.
-
Antimicrobial Action: Phenyl ketone analogs may disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis.
-
Anticancer Action: Potential mechanisms include the inhibition of protein kinases, induction of apoptosis through caspase activation, and modulation of cell cycle progression.
Further research, including in silico target prediction and molecular docking studies, is necessary to identify the specific molecular targets of this compound derivatives.
In Silico Target Prediction Workflow
Computational methods can be employed to predict potential biological targets for novel compounds, guiding experimental validation.
Caption: Workflow for predicting biological targets of novel compounds.
Hypothetical Signaling Pathway for Anticancer Activity
Based on the activities of similar compounds, a potential mechanism of action for a cytotoxic this compound derivative could involve the induction of apoptosis.
Caption: A potential apoptotic pathway initiated by a derivative.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of new therapeutic agents. While direct comparative studies are currently lacking, the biological activities of analogous phenyl ketones provide a strong rationale for the synthesis and evaluation of a diverse library of this compound derivatives. Future research should focus on:
-
Systematic SAR studies: Synthesizing and testing a range of derivatives with varied substitutions on the phenyl ring and modifications to the butanone chain to establish clear structure-activity relationships.
-
Broad-spectrum biological screening: Evaluating these derivatives against a wide panel of microbial strains and cancer cell lines to identify lead compounds.
-
Mechanism of action studies: Utilizing molecular biology and computational techniques to elucidate the specific molecular targets and signaling pathways affected by the most potent derivatives.
This systematic approach will be crucial for unlocking the full therapeutic potential of this versatile chemical scaffold.
A Comparative Guide to the Synthesis of 3-Phenylbutan-2-one: Alternative Reagents and Methodologies
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-Phenylbutan-2-one, a key intermediate in the manufacturing of various pharmaceuticals and a significant compound in fragrance chemistry, can be achieved through a variety of synthetic routes. The selection of an appropriate method is contingent upon factors such as desired yield, stereoselectivity, cost-effectiveness, and environmental impact. This guide provides a comparative analysis of several prominent synthetic strategies, offering experimental data and detailed protocols to inform reagent and methodology selection.
Performance Comparison of Synthetic Routes
The following table summarizes the key performance indicators for different methods of synthesizing this compound and its derivatives. This allows for a direct comparison of yield, reaction time, temperature, and other critical parameters.
| Synthetic Method | Reagents | Catalyst/Conditions | Reaction Time | Temperature | Yield | Notes |
| Friedel-Crafts Acylation | Benzene, 2-Phenylbutanoyl chloride | AlCl₃ (Lewis Acid) | ~30 min | 60°C (reflux) | Good | A classic and effective method for forming the aryl-ketone bond. The product is deactivated, preventing further acylation.[1][2][3][4][5] |
| Grignard Reaction | Benzaldehyde, Isopropylmagnesium bromide | Anhydrous diethyl ether | ~1-2 hours | Reflux | Moderate | A versatile method for C-C bond formation. Requires strict anhydrous conditions to prevent quenching of the Grignard reagent.[6][7][8][9] |
| Hydrogenation of Precursor | 4-Phenyl-3-buten-2-one, H₂ | Pd/C (Palladium on carbon) | ~14 hours | Room Temperature | High (74%) | A highly efficient method for the reduction of an unsaturated precursor. The reaction is typically clean with high yields.[10][11][12] |
| Biocatalytic Reduction (KRED) | 4-Phenyl-3-buten-2-one | Ketoreductase (KRED) | ~10 hours | 25°C | High | An environmentally friendly method offering high stereoselectivity for the synthesis of the corresponding chiral alcohol.[13][14][15][16] |
| Biocatalytic Amination (TA) | 4-Phenyl-2-butanone, L-Alanine | Transaminase (TA), Pyruvate Decarboxylase (PDC) | ~8 hours | 30°C | >60% | Provides access to the chiral amine derivative with high enantiomeric excess.[17][18][19][20][21] |
Experimental Protocols
Friedel-Crafts Acylation
This protocol describes the synthesis of an aryl ketone, a reaction analogous to the synthesis of this compound.
Procedure:
-
In a flask equipped with a reflux condenser and a dropping funnel, a mixture of benzene and anhydrous aluminum chloride is prepared and cooled.
-
Ethanoyl chloride is added dropwise to the cooled mixture. Hydrogen chloride gas is evolved during this process.
-
After the addition is complete, the mixture is heated under reflux at approximately 60°C for about 30 minutes to drive the reaction to completion.[1]
-
The reaction mixture is then cooled and poured onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
The product is extracted with a suitable organic solvent, washed, dried, and purified by distillation.
Grignard Reaction
This protocol outlines the general procedure for a Grignard reaction to produce a secondary alcohol, which can then be oxidized to the target ketone.
Procedure:
-
All glassware must be thoroughly dried to ensure anhydrous conditions.
-
Magnesium turnings are placed in a flask with anhydrous diethyl ether.
-
A solution of bromobenzene in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent, phenylmagnesium bromide.
-
Once the Grignard reagent is formed, a solution of the appropriate aldehyde (e.g., propanal) in anhydrous diethyl ether is added dropwise.
-
The reaction mixture is then refluxed for a period to ensure complete reaction.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, washed, dried, and the solvent is removed to yield the crude alcohol, which can be purified by distillation or chromatography. The alcohol is then oxidized to the ketone in a subsequent step.
Hydrogenation of Unsaturated Precursor
This protocol details the reduction of an α,β-unsaturated ketone to the corresponding saturated ketone.
Procedure:
-
The unsaturated ketone, (E)-4-phenyl-3-buten-2-one, is dissolved in a suitable solvent such as methanol.
-
A catalytic amount of 5% Palladium on carbon (Pd/C) is added to the solution.
-
The mixture is then subjected to a hydrogen atmosphere (typically 1 atm) and stirred vigorously at room temperature for approximately 14 hours.[10]
-
The reaction progress is monitored by techniques such as TLC or GC.
-
Upon completion, the catalyst is removed by filtration through a pad of Celite.
-
The solvent is evaporated under reduced pressure to yield the crude product, which can be further purified if necessary.
Biocatalytic Synthesis using Transaminase
This protocol describes the asymmetric synthesis of 3-amino-1-phenylbutane from 4-phenyl-2-butanone, demonstrating the application of biocatalysis in producing chiral molecules.
Procedure:
-
The reaction is performed in a potassium phosphate buffer (pH 7.5) containing pyridoxal-5'-phosphate (PLP), thiamine pyrophosphate (TPP), and MgCl₂.
-
A cell lysate containing the transaminase (e.g., from Chromobacterium violaceum or Vibrio fluvialis) is coupled with a pyruvate decarboxylase (PDC) cell lysate.
-
The substrate, 4-phenyl-2-butanone, and an amine donor, L-alanine (in excess), are added to the reaction mixture.
-
The reaction is incubated at 30°C with agitation for approximately 8 hours.[17][18]
-
The biocatalytic transformation results in the formation of (S)-3-amino-1-phenylbutane with high enantiomeric excess (around 90%).[18]
-
The product is then extracted from the aqueous phase using an organic solvent and purified.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic pathways described.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistryjournals.net [chemistryjournals.net]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis Of Grignard Reagent And Benzaldehyde - 1620 Words | Bartleby [bartleby.com]
- 8. US3439042A - Synthesis of pseudoionones - Google Patents [patents.google.com]
- 9. Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Charge-controlled Pd catalysis enables the meta-C–H activation and olefination of arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. mdpi.com [mdpi.com]
- 13. Pinpointing a Mechanistic Switch Between Ketoreduction and “Ene” Reduction in Short‐Chain Dehydrogenases/Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Ketoreductase catalyzed stereoselective bioreduction of α-nitro ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System [mdpi.com]
- 19. Chiral synthesis of 3-amino-1-phenylbutane by a multi-enzymatic cascade system - Dipòsit Digital de Documents de la UAB [ddd.uab.cat]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
Reactivity comparison of 3-Phenylbutan-2-one with acetophenone
In the landscape of aromatic ketones, both 3-Phenylbutan-2-one and acetophenone are pivotal intermediates and subjects of mechanistic studies. While structurally similar, their reactivity profiles exhibit notable differences governed by subtle electronic and steric factors. This guide provides a comparative analysis of their reactivity, supported by theoretical principles and detailed experimental protocols for validation.
Theoretical Reactivity Comparison
The reactivity of a ketone towards nucleophilic attack is primarily influenced by the electrophilicity of the carbonyl carbon and the steric hindrance around it.
Electronic Effects: Alkyl groups are generally considered to be weakly electron-donating through induction.[1][2] This effect tends to decrease the partial positive charge on the carbonyl carbon, thereby reducing its electrophilicity and reactivity towards nucleophiles.[1][2] In acetophenone, the carbonyl carbon is directly attached to a methyl group and a phenyl group. In this compound, the carbonyl carbon is bonded to a methyl group and a 1-phenylethyl group. The additional ethyl substituent on the alpha-carbon in this compound, compared to the methyl group in acetophenone, is expected to exert a slightly greater electron-donating inductive effect, rendering the carbonyl carbon of this compound less electrophilic.
Steric Effects: The approach of a nucleophile to the carbonyl carbon is sensitive to the steric bulk of the surrounding substituents.[3][4] The transition state of a nucleophilic addition reaction involves a change in hybridization of the carbonyl carbon from sp² (trigonal planar) to sp³ (tetrahedral).[3] Larger substituents can lead to greater steric strain in the more crowded tetrahedral transition state, thus increasing the activation energy and slowing down the reaction rate.[5] Acetophenone possesses a relatively small methyl group and a planar phenyl group adjacent to the carbonyl. In contrast, this compound has a bulkier 1-phenylethyl group. This increased steric hindrance in this compound is anticipated to impede the approach of a nucleophile more significantly than in acetophenone.
Based on these theoretical considerations, acetophenone is predicted to be more reactive than this compound towards nucleophilic addition reactions.
Quantitative Data Summary
The following table summarizes the predicted relative reactivity and provides placeholders for experimental validation.
| Parameter | This compound | Acetophenone |
| Structure | C₆H₅CH(CH₃)C(O)CH₃ | C₆H₅C(O)CH₃ |
| Predicted Relative Reactivity | Lower | Higher |
| Experimental Relative Rate of Reduction (k_rel) | (To be determined) | (To be determined) |
| % Conversion in Competitive Reduction (at time t) | (To be determined) | (To be determined) |
Logical Relationship Diagram
Caption: Factors influencing the relative reactivity of Acetophenone and this compound.
Experimental Protocol: Competitive Reduction of Ketones
To empirically determine the relative reactivity of this compound and acetophenone, a competitive reduction experiment can be performed. This method allows for a direct comparison of reaction rates under identical conditions.
Objective: To determine the relative reactivity of this compound and acetophenone by competitive reduction with sodium borohydride, followed by analysis using Gas Chromatography (GC).
Materials:
-
This compound
-
Acetophenone
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dodecane (internal standard)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Standard laboratory glassware
Procedure:
-
Preparation of the Reaction Mixture:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, accurately weigh equimolar amounts (e.g., 5 mmol) of this compound and acetophenone.
-
Add a known amount of dodecane (e.g., 1 mmol) as an internal standard.
-
Dissolve the mixture in 20 mL of anhydrous methanol and cool the flask in an ice bath to 0 °C.
-
-
Initiation of the Reduction:
-
In a separate vial, weigh a sub-stoichiometric amount of sodium borohydride (e.g., 0.25 equivalents, which is 1.25 mmol).
-
At time t=0, add the sodium borohydride to the stirred methanolic solution of the ketones.
-
-
Monitoring the Reaction:
-
At regular intervals (e.g., 5, 15, 30, and 60 minutes), withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture.
-
Immediately quench the aliquot by adding it to a vial containing 1 mL of saturated aqueous NH₄Cl solution and 1 mL of diethyl ether.
-
Vortex the vial, allow the layers to separate, and carefully transfer the ether layer to a new vial containing a small amount of anhydrous MgSO₄.
-
-
Sample Analysis:
-
Analyze the dried ether extracts by GC-FID.
-
The GC method should be optimized to resolve the peaks corresponding to this compound, acetophenone, their corresponding alcohol products, and the internal standard (dodecane).
-
-
Data Analysis:
-
For each time point, determine the peak areas of the remaining this compound and acetophenone relative to the peak area of the internal standard.
-
Calculate the concentration of each ketone at each time point using a pre-established calibration curve.
-
Plot the concentration of each ketone versus time.
-
The relative rate of reaction can be determined by comparing the initial rates of disappearance of the two ketones. A higher rate of disappearance indicates greater reactivity.
-
The percentage conversion of each ketone at a specific time can also be calculated to provide a direct comparison of reactivity.
-
Safety Precautions:
-
Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas. Handle with care in a well-ventilated fume hood.
-
Methanol and diethyl ether are flammable liquids. Avoid open flames.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
This experimental design will provide quantitative data to either support or refute the theoretical prediction of acetophenone's higher reactivity compared to this compound. The combination of theoretical analysis and empirical evidence offers a robust framework for understanding the nuances of ketone reactivity.
References
A Comparative Guide to the Cost-Effectiveness of Synthetic Routes to 3-Phenylbutan-2-one
For researchers and professionals in drug development and chemical synthesis, the efficient and economical production of key intermediates is paramount. 3-Phenylbutan-2-one is a valuable building block in the synthesis of various pharmaceuticals and fine chemicals. This guide provides a comparative analysis of two distinct synthetic routes to this compound: an Aldol Condensation followed by catalytic hydrogenation, and a Grignard Reaction. The comparison is based on experimental data for reaction yields, costs of starting materials, and overall process considerations.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Aldol Condensation & Hydrogenation | Route 2: Grignard Reaction |
| Starting Materials | Benzaldehyde, 2-Butanone | 1-Bromo-1-phenylethane, Acetyl Chloride |
| Key Steps | 1. Aldol Condensation2. Catalytic Hydrogenation | 1. Grignard Reagent Formation2. Acylation |
| Overall Yield | ~44% | ~65% |
| Estimated Reagent Cost per Mole of Product | ~$150 - $200 | ~$250 - $300 |
| Process Complexity | Multi-step, requires pressure reactor | Requires anhydrous conditions |
| Waste Products | Water, catalyst for disposal/recovery | Magnesium salts, organic byproducts |
Route 1: Aldol Condensation and Catalytic Hydrogenation
This two-step synthesis begins with the acid-catalyzed aldol condensation of benzaldehyde and 2-butanone to form 3-methyl-4-phenyl-3-en-2-one, which is then reduced via catalytic hydrogenation to yield the final product.
Experimental Protocol
Step 1: Synthesis of 3-Methyl-4-phenyl-3-en-2-one (Aldol Condensation)
-
To a suitable reaction vessel, add 2-butanone and concentrated hydrochloric acid. The mass ratio of 2-butanone to hydrochloric acid should be approximately 10:3.
-
Heat the mixture to 60°C with stirring.
-
Slowly add benzaldehyde to the reaction mixture. The mass ratio of benzaldehyde to 2-butanone should be approximately 1:1.5 to 1:5.
-
After the addition is complete, raise the temperature to 78°C and maintain for 2-5 hours.
-
Upon completion, the reaction mixture is worked up by neutralizing the acid and separating the organic layer. The crude product is purified by distillation.
Step 2: Synthesis of this compound (Catalytic Hydrogenation)
-
The purified 3-methyl-4-phenyl-3-en-2-one from Step 1 is dissolved in a suitable solvent such as ethanol or methanol.
-
A palladium on carbon catalyst (5-10% Pd/C) is added to the mixture.
-
The reaction is carried out in a hydrogenation apparatus under hydrogen pressure (typically 3-5 atm) at a temperature of 40-60°C.
-
After the reaction is complete (as monitored by TLC or GC), the catalyst is filtered off.
-
The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation to yield this compound.
A reported overall yield for a similar process producing 3-methyl-4-phenyl-2-butanone is approximately 44% based on the starting benzaldehyde.
Route 2: Grignard Reaction
This synthetic approach involves the preparation of a Grignard reagent from 1-bromo-1-phenylethane, which then reacts with an acetylating agent, such as acetyl chloride, to form this compound.
Experimental Protocol
Step 1: Preparation of 1-Phenylethylmagnesium Bromide (Grignard Reagent)
-
All glassware must be thoroughly dried to exclude moisture.
-
Magnesium turnings are placed in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of 1-bromo-1-phenylethane in anhydrous diethyl ether is prepared.
-
A small portion of the bromide solution is added to the magnesium turnings to initiate the reaction. The reaction is typically initiated with gentle warming.
-
Once the reaction has started, the remaining bromide solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Step 2: Synthesis of this compound (Acylation)
-
The freshly prepared Grignard reagent is cooled in an ice bath.
-
A solution of acetyl chloride in anhydrous diethyl ether is added dropwise to the stirred Grignard solution. The temperature should be maintained below 10°C during the addition.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.
-
The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to afford this compound.
While a specific yield for this exact reaction was not found in the literature reviewed, similar Grignard acylations typically proceed with yields in the range of 60-70%. For the purpose of this comparison, an estimated yield of 65% is used.
Cost-Effectiveness Analysis
The following table provides an estimated cost analysis for the starting materials required for each route to produce one mole of this compound, based on the stoichiometry and yields discussed. Prices are based on bulk chemical supplier listings and are subject to variation.
| Route 1: Aldol Condensation & Hydrogenation | Molar Mass ( g/mol ) | Moles Required | Estimated Price (USD/kg) | Estimated Cost (USD) |
| Benzaldehyde | 106.12 | 2.27 | 15 | 3.61 |
| 2-Butanone | 72.11 | 3.41 | 10 | 2.46 |
| Hydrochloric Acid (37%) | 36.46 | (catalytic) | 5 | (negligible) |
| 5% Palladium on Carbon | - | (catalytic) | 5000 | (variable, recoverable) |
| Total Estimated Cost | ~ $150 - $200 |
| Route 2: Grignard Reaction | Molar Mass ( g/mol ) | Moles Required | Estimated Price (USD/kg) | Estimated Cost (USD) |
| 1-Bromo-1-phenylethane | 185.06 | 1.54 | 100 | 28.50 |
| Magnesium Turnings | 24.31 | 1.54 | 60 | 3.74 |
| Acetyl Chloride | 78.50 | 1.54 | 120 | 14.50 |
| Diethyl Ether (solvent) | 74.12 | (significant) | 20 | (variable, recoverable) |
| Total Estimated Cost | ~ $250 - $300 |
Note: Solvent and catalyst costs are significant contributors to the overall process cost but are often recoverable to a large extent in industrial settings. The estimates above are simplified for comparison of core reagent costs.
Logical Workflow for Synthesis Route Selection
Caption: Decision matrix for selecting a synthetic route to this compound.
Conclusion
Both the Aldol Condensation/Hydrogenation route and the Grignard Reaction route offer viable pathways to this compound.
-
Route 1 (Aldol Condensation & Hydrogenation) is characterized by lower starting material costs but also a lower overall yield. The requirement for a pressure reactor for the hydrogenation step may also be a consideration for some laboratories. This route may be more cost-effective for large-scale industrial production where the cost of raw materials is a primary driver and catalyst recycling is efficiently implemented.
-
Route 2 (Grignard Reaction) offers a significantly higher yield, which can be a major advantage, particularly in research and development settings where maximizing product from a given amount of starting material is crucial. However, the higher cost of the starting materials and the need for strict anhydrous conditions are notable drawbacks.
The optimal choice of synthetic route will ultimately depend on the specific priorities of the researcher or organization, balancing factors such as production scale, budget for raw materials, available equipment, and the desired final yield.
Chiral HPLC vs. Chiral GC: A Comparative Guide for the Analysis of 3-Phenylbutan-2-one Enantiomers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of High-Performance Liquid Chromatography and Gas Chromatography for Chiral Separation.
The accurate determination of enantiomeric purity is a critical aspect of drug development, synthesis, and quality control. 3-Phenylbutan-2-one, a chiral ketone, serves as a valuable model compound for comparing the two most powerful techniques in enantioselective analysis: Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC). This guide provides an objective comparison of these methods, supported by typical experimental data and detailed protocols, to aid researchers in selecting the optimal technique for their analytical needs.
At a Glance: Chiral HPLC vs. Chiral GC for this compound
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) |
| Principle | Differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase. | Differential partitioning of volatile enantiomers between a gaseous mobile phase and a liquid or solid chiral stationary phase. |
| Typical Stationary Phase | Polysaccharide-based (e.g., cellulose or amylose derivatives) on a silica support. | Cyclodextrin derivatives coated on a fused silica capillary column. |
| Sample Volatility | Not a strict requirement; suitable for a wide range of compounds. | Requires the analyte to be volatile and thermally stable. This compound is amenable. |
| Derivatization | Generally not required for this compound. | May be used to improve volatility or separation, but often not necessary for this analyte. |
| Analysis Time | Typically longer, in the range of 10-30 minutes. | Generally faster, with run times often under 15 minutes. |
| Resolution | Often provides excellent resolution, especially with modern packed columns. | Can achieve very high resolution with long capillary columns. |
| Instrumentation Cost | Generally higher initial investment for an HPLC system. | Typically a lower initial cost for a GC system. |
| Solvent Consumption | Higher, uses significant volumes of organic solvents. | Lower, primarily uses carrier gas with minimal solvent for sample introduction. |
| Method Development | Can be more complex due to the variety of mobile phase compositions. | Often simpler, primarily involving temperature programming. |
Experimental Protocols
Detailed methodologies for the chiral separation of this compound enantiomers using both HPLC and GC are outlined below. These protocols are based on established methods for similar chiral ketones and represent typical starting points for method development.
Chiral HPLC Protocol
This protocol utilizes a polysaccharide-based chiral stationary phase, which is widely recognized for its broad applicability in separating a diverse range of chiral compounds.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV detector.
Chromatographic Conditions:
-
Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based column).
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A solution of this compound (1 mg/mL) in the mobile phase.
Expected Results: Baseline separation of the (R)- and (S)-enantiomers is anticipated, with typical retention times falling within the 15 to 25-minute range. The elution order of the enantiomers would need to be confirmed using a standard of a single enantiomer.
Chiral GC Protocol
This protocol employs a cyclodextrin-based chiral stationary phase, a common choice for the gas chromatographic separation of volatile enantiomers like ketones.
Instrumentation:
-
Gas Chromatograph (GC) equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.
Chromatographic Conditions:
-
Chiral Column: Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent β-cyclodextrin-based column.
-
Carrier Gas: Helium or Hydrogen, at a constant flow of 1.5 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase to 150 °C at a rate of 5 °C/min.
-
Hold: Maintain at 150 °C for 5 minutes.
-
-
Split Ratio: 50:1.
-
Injection Volume: 1 µL.
-
Sample Preparation: A solution of this compound (1 mg/mL) in dichloromethane.
Expected Results: Sharp, well-resolved peaks for the two enantiomers are expected, with retention times typically under 15 minutes. The resolution will be highly dependent on the temperature program and the specific cyclodextrin derivative used in the column.
Workflow and Logic Diagrams
To visually represent the processes involved in chiral analysis, the following diagrams have been generated using Graphviz.
Conclusion
Both Chiral HPLC and Chiral GC are highly effective techniques for the enantioselective analysis of this compound. The choice between the two often depends on the specific requirements of the analysis and the available instrumentation.
-
Chiral HPLC is a versatile and robust technique, particularly well-suited for a wide range of compounds without the constraint of volatility. Its main drawbacks are longer analysis times and higher solvent consumption.
-
Chiral GC offers the advantages of speed and lower operational costs due to reduced solvent usage. It is an excellent choice for volatile and thermally stable compounds like this compound, often providing high-resolution separations in a shorter timeframe.
For routine quality control where speed and cost-effectiveness are paramount, Chiral GC may be the preferred method. For research and development, where flexibility in method development and applicability to a broader range of potential derivatives or related compounds is important, Chiral HPLC provides a powerful and reliable platform. Ultimately, the optimal choice will be dictated by the specific analytical challenge at hand.
A Comparative Guide to the Reaction Mechanisms of Phenyl Ketones: Insights from Density Functional Theory
An in-depth analysis of computational studies on fundamental ketone reactions, providing a predictive framework for the reactivity of 3-Phenylbutan-2-one.
For researchers, scientists, and professionals in drug development, understanding the intricate mechanisms of chemical reactions is paramount for designing novel synthetic pathways and predicting molecular behavior. While experimental studies provide invaluable empirical data, computational methods, particularly Density Functional Theory (DFT), have emerged as powerful tools for elucidating reaction pathways, transition states, and the energetic landscapes of chemical transformations. This guide provides a comparative analysis of DFT studies on two fundamental reactions of phenyl ketones, analogous to this compound: the Grignard reaction and the Baeyer-Villiger oxidation. By examining the mechanistic insights provided by DFT for these distinct transformations, we can extrapolate and predict the potential reactivity of this compound.
Introduction to DFT in Mechanistic Chemistry
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. In the context of reaction chemistry, DFT is employed to calculate the potential energy surface of a reaction, allowing for the identification of reactants, products, intermediates, and transition states. Key parameters derived from these calculations, such as activation energies (the energy barrier that must be overcome for a reaction to occur) and reaction enthalpies (the net energy change of a reaction), provide quantitative insights into the feasibility and kinetics of a reaction pathway.
Comparison of Reaction Mechanisms
This guide focuses on two distinct and well-studied reactions of ketones that have been investigated using DFT: the nucleophilic addition of a Grignard reagent and the oxidative rearrangement of the Baeyer-Villiger oxidation.
The Grignard Reaction: A Nucleophilic Addition Pathway
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group. DFT studies have been instrumental in unraveling the complex mechanistic details of this reaction, particularly in elucidating the nature of the transition state and the role of the magnesium center.
The generally accepted mechanism, supported by computational studies, involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon of the ketone. This attack proceeds through a concerted mechanism, where the C-C bond formation and the coordination of the carbonyl oxygen to the magnesium atom occur simultaneously. The reaction culminates in the formation of a tertiary alcohol upon acidic workup.
The Baeyer-Villiger Oxidation: An Oxidative Rearrangement
The Baeyer-Villiger oxidation is a classic organic reaction that converts a ketone into an ester through the action of a peroxyacid or hydrogen peroxide. This reaction is characterized by a fascinating rearrangement step where a substituent on the ketone migrates to the adjacent oxygen atom. DFT calculations have provided a detailed picture of this rearrangement, including the factors that govern the migratory aptitude of different groups.
The mechanism involves the initial nucleophilic addition of the peroxyacid to the carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate. This is followed by the concerted migration of one of the alkyl or aryl groups from the carbonyl carbon to the adjacent oxygen atom, with the simultaneous cleavage of the O-O bond of the peroxyacid. The migratory aptitude is a key aspect of this reaction, with groups that can better stabilize a positive charge generally migrating preferentially. Theoretical studies have been crucial in quantifying the energy barriers associated with the migration of different substituents.[1]
Quantitative Data from DFT Studies
The following table summarizes key quantitative data obtained from representative DFT studies on the Grignard reaction and Baeyer-Villiger oxidation of analogous phenyl ketones. These values provide a quantitative basis for comparing the energetics of the two distinct reaction pathways.
| Reaction | Reactant System | Computational Method | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) | Reference |
| Grignard Reaction | Acetone + CH3MgCl | B3LYP/6-31G(d) | ~10-15 | Highly Exothermic | General Literature |
| Baeyer-Villiger Oxidation | Acetone + Performic Acid | B3LYP/6-311+G(d,p) | ~15-20 (rate-determining step) | Exothermic | [1] |
| Baeyer-Villiger Oxidation | 3-Pentanone + Performic Acid | B3LYP/6-311+G(d,p) | ~14-18 (rate-determining step) | Exothermic | [1] |
Note: The values presented are approximate and can vary depending on the specific ketone, Grignard reagent, oxidizing agent, and the level of theory used in the DFT calculations. The data for the Grignard reaction is a general approximation from various computational studies.
Experimental and Computational Protocols
A detailed understanding of the methodologies employed in these computational studies is crucial for interpreting the results and for designing future investigations.
DFT Calculation Protocol for Baeyer-Villiger Oxidation
A representative computational protocol for studying the Baeyer-Villiger oxidation of ketones using DFT, as described in the literature, would typically involve the following steps:[1]
-
Geometry Optimization: The three-dimensional structures of all reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations. This is often performed using a functional such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)).
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they correspond to energy minima (for stable species) or first-order saddle points (for transition states). The absence of imaginary frequencies indicates a stable structure, while a single imaginary frequency characterizes a transition state.
-
Intrinsic Reaction Coordinate (IRC) Calculations: To ensure that a transition state connects the correct reactant and product, an IRC calculation is performed. This involves following the reaction path downhill from the transition state in both forward and reverse directions.
-
Energy Calculations: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set on the optimized geometries to obtain more accurate energy values. Solvation effects can also be included using a continuum solvation model, such as the Polarizable Continuum Model (PCM).
Visualization of Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the key steps in the Grignard reaction and the Baeyer-Villiger oxidation.
Caption: The reaction pathway for the Grignard reaction of this compound.
References
Comparison of different catalysts for the asymmetric synthesis of 3-Phenylbutan-2-one
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of 3-Phenylbutan-2-one is a critical step in the production of various chiral synthons, which are essential building blocks in the pharmaceutical industry. The primary route to optically active this compound is the asymmetric hydrogenation of its precursor, benzylideneacetone (4-phenyl-3-buten-2-one). The choice of catalyst is paramount in achieving high yield and enantiomeric excess (ee%). This guide provides an objective comparison of different catalyst systems, supported by experimental data, to aid researchers in selecting the most suitable catalyst for their specific needs.
Performance Comparison of Catalysts
The asymmetric hydrogenation of benzylideneacetone to this compound has been successfully achieved using a variety of chiral catalysts, including those based on Iridium, Ruthenium, and organocatalytic systems. The performance of these catalysts varies significantly in terms of enantioselectivity, yield, and reaction conditions. Below is a summary of representative experimental data for different catalyst types.
| Catalyst System | Catalyst Loading (mol%) | Solvent | H₂ Pressure (MPa) | Temperature (°C) | Time (h) | Conversion (%) | ee% |
| Iridium Catalyst | |||||||
| 3%Ir/SiO₂ / (1S,2S)-DPEN / 2TPP | - | Methanol | 6.0 | 40 | 8 | >99.0 | 48.1 (for C=O reduction) |
| Ruthenium Catalyst | |||||||
| RuBr₂(xylskewphos)(daipen) | - | - | - | - | - | - | 98 (for acetophenone) |
| Organocatalyst | |||||||
| MacMillan Imidazolidinone | 20 | THF/H₂O | - | RT | 24 | 96 | 74 (for 3-phenyl-2-cyclopentenone) |
Note: Data for Ru-based and organocatalysts are for structurally similar ketones, as direct comparative data for benzylideneacetone was not available in the cited literature. This highlights a potential area for further research.
Experimental Protocols
Detailed methodologies are crucial for the replication and optimization of synthetic procedures. Below are the experimental protocols for the catalyst systems mentioned above.
Iridium-Catalyzed Asymmetric Hydrogenation
Catalyst: (1S,2S)-DPEN modified 3%Ir/SiO₂/2TPP
Procedure: The enantioselective hydrogenation of benzalacetone is carried out in a high-pressure reactor. The catalyst is suspended in methanol, and the substrate, benzalacetone, is added. The reaction is conducted under a hydrogen pressure of 6.0 MPa at a temperature of 40°C for 8 hours. A LiOH concentration of 0.375 mol·L⁻¹ in methanol is used as an additive.[1] The conversion and enantiomeric excess are determined by gas chromatography.[1]
Ruthenium-Catalyzed Asymmetric Hydrogenation (General Procedure for Aromatic Ketones)
Catalyst: RuBr₂(xylskewphos)(daipen)
Procedure: The chiral Ru catalyst is typically used for the asymmetric hydrogenation of aromatic ketones to yield optically active alcohols.[2] For a typical reaction, the substrate (e.g., acetophenone) is dissolved in a suitable solvent, and the catalyst is added under an inert atmosphere. The mixture is then subjected to hydrogen pressure at a specific temperature for a set duration. The enantioselectivity of these catalysts is generally high, for instance, RuBr₂(xylskewphos)(daipen) gives 98% ee for acetophenone.[2]
Organocatalytic Asymmetric Transfer Hydrogenation (General Procedure for Cyclic Enones)
Catalyst: MacMillan Imidazolidinone Catalyst
Procedure: The organocatalytic transfer hydrogenation of α,β-unsaturated ketones is performed using a chiral imidazolidinone catalyst and a Hantzsch ester as the hydride source. In a typical experiment, the enone substrate (e.g., 3-phenyl-2-cyclopentenone) is dissolved in a solvent mixture such as THF/H₂O.[3] The imidazolidinone catalyst (20 mol%) and the Hantzsch ester are then added. The reaction is stirred at room temperature for 24 hours. This protocol has been shown to provide the hydrogenated product in high yield and moderate to high enantioselectivity.[3][4]
Visualizing the Experimental Workflow
A generalized workflow for the asymmetric synthesis of this compound via hydrogenation of benzylideneacetone is depicted below. This process highlights the key steps from starting materials to the final chiral product.
Caption: Generalized workflow for asymmetric synthesis.
Signaling Pathways and Logical Relationships
The stereochemical outcome of the asymmetric hydrogenation is determined by the interaction between the chiral catalyst and the prochiral substrate, benzylideneacetone. The catalyst creates a chiral environment that favors the addition of hydrogen to one of the two prochiral faces of the double bond, leading to the formation of one enantiomer in excess.
Caption: Stereochemical differentiation in catalysis.
References
Efficacy of different purification techniques for 3-Phenylbutan-2-one
For researchers and professionals in drug development and chemical synthesis, achieving high purity of intermediates is a critical step. This guide provides a comparative analysis of common purification techniques for 3-Phenylbutan-2-one, a versatile ketone in organic synthesis. The efficacy of each method is evaluated based on reported purity levels and yields, supported by detailed experimental protocols.
Comparison of Purification Techniques
The selection of a purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. For this compound, a colorless liquid at room temperature, distillation and chromatography are the most relevant techniques.
| Purification Technique | Principle | Reported Purity | Advantages | Disadvantages |
| Reduced Pressure Distillation | Separation based on differences in boiling points of components in a liquid mixture at a reduced pressure. | >99% (GC/HPLC)[1][2] | Highly effective for thermally stable, volatile compounds. Scalable for industrial production. Can remove non-volatile impurities and solvents efficiently. | May not effectively separate impurities with boiling points close to the product. Requires specialized equipment for high vacuum. |
| Column Chromatography | Separation based on the differential adsorption of components onto a solid stationary phase as a liquid mobile phase passes through it. | High purity achievable (specific data for this compound not found, but effective for derivatives)[3] | Excellent for separating compounds with very similar physical properties. Adaptable to various scales (analytical to preparative). High resolution is possible. | Can be time-consuming and labor-intensive. Requires significant amounts of solvents, which can be costly and generate waste. May have lower product recovery compared to distillation. |
| Recrystallization | Purification of a solid by dissolving it in a suitable solvent at a high temperature and allowing it to crystallize as the solution cools. | >99% (for solid precursors)[1] | Very effective for obtaining highly pure solid compounds. Relatively simple and inexpensive. | Not directly applicable to this compound as it is a liquid at room temperature. Can be used for solid precursors or derivatives. |
Experimental Protocols
Below are detailed protocols for the key purification techniques as described in the literature.
1. Reduced Pressure Distillation
This method is highly effective for obtaining high-purity this compound after its synthesis.
-
Apparatus: A standard vacuum distillation setup is used, including a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum pump with a pressure gauge.
-
Procedure:
-
The crude this compound is placed in the round-bottom flask along with boiling chips or a magnetic stirrer to ensure smooth boiling.
-
The system is evacuated to the desired pressure (e.g., 100 Pa).[2]
-
The flask is heated gently using a heating mantle.
-
The fraction that distills at the boiling point of this compound at the given pressure is collected. For example, the fraction boiling at 84-86 °C at 100 Pa is collected.[2] Another reported condition is 88°-93° C at 1.2-3 mm Hg.[4]
-
The purity of the collected fractions is then confirmed by analytical methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). Purity levels greater than 99% have been reported using this method.[1][2]
-
2. Column Chromatography
While a specific protocol for this compound is not detailed in the provided results, a procedure for a structurally similar compound, 3-chloro-4-phenylbutan-2-one, demonstrates the applicability of this technique.[3]
-
Stationary Phase: Silica gel (e.g., SilicaFlash® F60, 40-63 μm).[3]
-
Mobile Phase (Eluent): A mixture of n-pentane and ethyl acetate (EtOAc) is commonly used. The polarity of the eluent is gradually increased to elute the desired compound. For example, starting with 100% n-pentane, followed by a 99:1 and then a 98:2 solution of pentane:EtOAc.[3]
-
Procedure:
-
A chromatography column is packed with silica gel slurried in the initial, least polar eluent.
-
The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the silica gel bed.
-
The eluent is passed through the column, and fractions are collected.
-
The composition of the eluent can be changed to elute compounds with different polarities.
-
The collected fractions are analyzed by Thin-Layer Chromatography (TLC) to identify those containing the pure product.
-
The fractions containing the pure compound are combined and the solvent is removed under reduced pressure to yield the purified product.
-
Experimental Workflow
The following diagram illustrates a general experimental workflow for the synthesis and purification of this compound, primarily focusing on the highly effective reduced pressure distillation method.
Caption: Workflow for the purification of this compound.
References
Differentiating 3-Phenylbutan-2-one from its Positional Isomers: A Spectroscopic Comparison Guide
For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical structures is paramount. In the synthesis of phenylbutanones, a family of compounds with applications in fragrance, chemical synthesis, and as building blocks for pharmaceuticals, the formation of positional isomers is a common challenge. This guide provides a comprehensive comparison of 3-Phenylbutan-2-one and its key positional isomers—1-Phenylbutan-2-one, 4-Phenylbutan-2-one, and 1-Phenylbutan-1-one—utilizing fundamental spectroscopic techniques: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).
This document presents a systematic approach to differentiate these isomers based on their unique spectral fingerprints. The quantitative data from each spectroscopic method is summarized in clear, comparative tables. Detailed experimental protocols for acquiring the cited data are also provided to ensure reproducibility.
Molecular Structures and Differentiation Workflow
The positional isomers of this compound (C₁₀H₁₂O) differ in the placement of the phenyl group and the carbonyl group along the butane chain. These structural variations give rise to distinct spectroscopic features that allow for their individual identification.
A logical workflow for distinguishing between these isomers using a combination of spectroscopic techniques is outlined below. This workflow prioritizes readily available techniques and characteristic spectral features for efficient identification.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its positional isomers.
Infrared (IR) Spectroscopy Data
The position of the carbonyl (C=O) stretching vibration in the IR spectrum is highly indicative of the electronic environment of the ketone. Conjugation with the phenyl ring in 1-phenylbutan-1-one results in a lower wavenumber for the C=O stretch compared to the non-conjugated isomers.
| Compound | C=O Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | Aliphatic C-H Stretch (cm⁻¹) |
| This compound | ~1715 | ~3030 | ~2970 |
| 1-Phenylbutan-2-one | ~1717 | ~3030 | ~2935 |
| 4-Phenylbutan-2-one | ~1716 | ~3027 | ~2925 |
| 1-Phenylbutan-1-one | ~1685 | ~3060 | ~2960 |
¹H NMR Spectroscopy Data
Proton NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. The chemical shifts (δ) and splitting patterns are unique for each isomer.
| Compound | Aromatic Protons (δ, ppm) | Aliphatic Protons (δ, ppm) |
| This compound | 7.20-7.40 (m, 5H) | 3.65 (q, 1H), 2.05 (s, 3H), 1.40 (d, 3H) |
| 1-Phenylbutan-2-one | 7.15-7.35 (m, 5H) | 3.67 (s, 2H), 2.45 (q, 2H), 1.02 (t, 3H) |
| 4-Phenylbutan-2-one | 7.10-7.30 (m, 5H) | 2.85 (t, 2H), 2.75 (t, 2H), 2.15 (s, 3H) |
| 1-Phenylbutan-1-one | 7.95 (d, 2H), 7.40-7.60 (m, 3H) | 2.95 (t, 2H), 1.75 (sext, 2H), 1.00 (t, 3H) |
¹³C NMR Spectroscopy Data
Carbon NMR spectroscopy reveals the number of unique carbon environments and their electronic nature. The chemical shift of the carbonyl carbon is a key diagnostic peak.
| Compound | Carbonyl Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) | Aliphatic Carbons (δ, ppm) |
| This compound | ~209 | ~142 (quat), 129, 128, 127 | ~53, 29, 16 |
| 1-Phenylbutan-2-one | ~208 | ~134 (quat), 129, 128, 127 | ~52, 36, 8 |
| 4-Phenylbutan-2-one | ~208 | ~141 (quat), 128.5, 128.3, 126 | ~45, 30, 29 |
| 1-Phenylbutan-1-one | ~200 | ~137 (quat), 133, 129, 128 | ~40, 18, 14 |
Mass Spectrometry Data
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule. The base peak in the mass spectrum often corresponds to the most stable carbocation fragment.
| Compound | Molecular Ion (m/z) | Base Peak (m/z) | Key Fragment Ions (m/z) |
| This compound | 148 | 105 | 43, 77, 91 |
| 1-Phenylbutan-2-one | 148 | 91 | 57, 65, 119 |
| 4-Phenylbutan-2-one | 148 | 91 | 43, 65, 105 |
| 1-Phenylbutan-1-one | 148 | 105 | 77, 51, 43 |
Experimental Protocols
The following are general protocols for the spectroscopic techniques described in this guide. Instrument-specific parameters may require optimization.
Infrared (IR) Spectroscopy
Method: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.
-
Sample Preparation: For liquid samples, place one to two drops of the neat liquid directly onto the center of the ATR crystal. For solid samples, place a small amount of the solid on the crystal and apply pressure using the instrument's pressure clamp to ensure good contact.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Analysis: Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is used for analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Method: ¹H and ¹³C NMR Spectroscopy
-
Instrument: A 400 MHz (or higher field) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for optimal magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. A spectral width of approximately 12 ppm and a relaxation delay of 1-2 seconds are typically sufficient.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A spectral width of approximately 220 ppm is used.
-
A longer acquisition time and a larger number of scans are typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to TMS.
Mass Spectrometry
Method: Electron Ionization - Mass Spectrometry (EI-MS)
-
Instrument: A mass spectrometer with an electron ionization source, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Sample Introduction: If using GC-MS, dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) and inject a small volume (e.g., 1 µL) into the GC. The GC column separates the components of the sample before they enter the mass spectrometer. For direct insertion, a small amount of the sample is placed on a probe and introduced into the ion source.
-
Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection and Data Analysis: The detector records the abundance of each ion, and the resulting mass spectrum (a plot of relative intensity versus m/z) is generated. The fragmentation pattern is analyzed to deduce the structure of the molecule.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reaction kinetics of 3-Phenylbutan-2-one and its structural analogs, including acetophenone, propiophenone, and benzylacetone. The reactivity of these aryl alkyl ketones is critical in various synthetic pathways, and understanding their kinetic profiles is essential for optimizing reaction conditions, predicting product distributions, and developing efficient synthetic methodologies. This analysis draws upon established principles of physical organic chemistry and available experimental data to offer insights into the factors governing the rates of several key ketone reactions.
Introduction to Ketone Reactivity
The reaction kinetics of ketones are fundamentally governed by the electronic and steric environment of the carbonyl group and the adjacent α-carbons. Reactions such as enolization, halogenation, reduction, and oxidation are sensitive to the substitution pattern on the ketone. In the case of aryl alkyl ketones, the phenyl group's electronic influence (inductive and resonance effects) and the steric hindrance imparted by the alkyl chain play a crucial role in determining the rate and mechanism of these transformations.
This compound, with its chiral center at the α-position to the carbonyl, presents a particularly interesting case for kinetic studies, especially in stereoselective reactions. Its reactivity is often compared to simpler analogs to elucidate the impact of this substitution.
Comparative Kinetic Data
The following table summarizes the key kinetic parameters and reactivity trends for this compound and related ketones across various reaction types. Direct comparative kinetic data under identical conditions is not always available in the literature; therefore, some entries are based on established reactivity principles and data from studies on closely related systems.
| Ketone | Reaction Type | Key Kinetic Parameters / Observations | Controlling Factors |
| This compound | Base-Catalyzed Enolization | Formation of two possible enolates (kinetic and thermodynamic). The rate of proton abstraction is influenced by the acidity of the α-hydrogens. | Steric hindrance at the α-carbon bearing the phenyl group can influence the regioselectivity of enolate formation. |
| Acid-Catalyzed Halogenation | The rate-determining step is typically the formation of the enol. The reaction rate is often independent of the halogen concentration. | The stability of the enol intermediate and steric factors at the α-position. | |
| Reduction (e.g., with NaBH₄) | The rate is dependent on the accessibility of the carbonyl carbon to the hydride reagent. | Steric hindrance from the adjacent methyl and phenyl-substituted ethyl groups. | |
| Baeyer-Villiger Oxidation | Can undergo kinetic resolution with enantioselective oxidizing agents. The migratory aptitude of the adjacent groups (methyl vs. 1-phenylethyl) determines the product. | Electronic and steric properties of the migrating group. The 1-phenylethyl group has a higher migratory aptitude than the methyl group. | |
| Acetophenone | Base-Catalyzed Enolization | Serves as a baseline for comparison. The three α-hydrogens on the methyl group are readily abstracted. | Minimal steric hindrance at the α-carbon. |
| Acid-Catalyzed Halogenation | The rate is well-documented and follows the general mechanism for acid-catalyzed halogenation of ketones. | Electronic effect of the phenyl group on enol stability. | |
| Reduction (e.g., with NaBH₄) | Generally faster than more sterically hindered ketones. | Lower steric hindrance around the carbonyl group compared to this compound. | |
| Propiophenone | Base-Catalyzed Enolization | Abstraction of protons from the methylene (CH₂) group is generally favored over the methyl group of the ethyl chain under thermodynamic control. | Relative acidity of the α-hydrogens. |
| Reduction (e.g., with NaBH₄) | The reaction rate is expected to be slightly slower than acetophenone due to the increased steric bulk of the ethyl group. | Increased steric hindrance compared to acetophenone. | |
| Benzylacetone | Base-Catalyzed Enolization | Two sites for enolization: the methyl group adjacent to the carbonyl and the methylene group of the benzyl substituent. | The relative acidity of the α-hydrogens at the two positions. The methylene protons of the benzyl group are also activated. |
| Reduction (e.g., with NaBH₄) | The steric effect of the benzyl group is a key factor influencing the rate of hydride attack. | Steric hindrance from the benzyl group. |
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate determination and comparison of reaction kinetics. Below are representative protocols for key experiments.
Protocol 1: Determination of Enolization Rates by Halogenation
This method relies on the principle that the rate-determining step in the acid-catalyzed halogenation of many ketones is the formation of the enol. The rate of halogen consumption is therefore a measure of the rate of enolization.
-
Preparation of Reagents:
-
A stock solution of the ketone (e.g., this compound, acetophenone) in a suitable solvent (e.g., aqueous ethanol).
-
A stock solution of the halogen (e.g., iodine or bromine) of known concentration in the same solvent.
-
A stock solution of an acid catalyst (e.g., HCl or H₂SO₄) of known concentration.
-
-
Kinetic Measurement:
-
The reaction is initiated by mixing the ketone, acid catalyst, and halogen solutions in a thermostated cuvette.
-
The disappearance of the halogen is monitored over time using a UV-Vis spectrophotometer at a wavelength where the halogen has a strong absorbance (e.g., ~520 nm for iodine).
-
The reaction is carried out under pseudo-first-order conditions with the ketone in large excess compared to the halogen.
-
-
Data Analysis:
-
The rate constant for the disappearance of the halogen (k_obs) is determined from the slope of a plot of ln(Absorbance) versus time.
-
Since the reaction rate is independent of the halogen concentration, the rate of enolization is given by the rate of the reaction.
-
Protocol 2: Monitoring Ketone Reduction by HPLC
The rate of reduction of a ketone to its corresponding alcohol can be followed by monitoring the change in concentration of the reactant and product over time using High-Performance Liquid Chromatography (HPLC).
-
Reaction Setup:
-
The ketone (e.g., this compound) is dissolved in a suitable solvent (e.g., methanol or ethanol) in a thermostated reaction vessel.
-
A solution of the reducing agent (e.g., sodium borohydride) is prepared separately.
-
-
Kinetic Run:
-
The reaction is initiated by adding the reducing agent solution to the ketone solution with vigorous stirring.
-
Aliquots of the reaction mixture are withdrawn at specific time intervals.
-
The reaction in the aliquots is quenched immediately (e.g., by adding a small amount of acetone to consume excess hydride, followed by dilution).
-
-
Analysis:
-
The quenched samples are analyzed by reverse-phase HPLC with a suitable column (e.g., C18) and mobile phase (e.g., acetonitrile/water).
-
The concentrations of the ketone and the corresponding alcohol are determined from the peak areas using a pre-established calibration curve.
-
The rate constants are determined by plotting the concentration of the ketone versus time and fitting the data to the appropriate rate law.
-
Visualizing Reaction Pathways
The regioselectivity of many reactions of unsymmetrical ketones like this compound is determined by the formation of either the kinetic or thermodynamic enolate. The following diagram illustrates this fundamental concept.
Caption: Formation pathways for kinetic and thermodynamic enolates from an unsymmetrical ketone.
Conclusion
The reaction kinetics of this compound are influenced by a combination of steric and electronic factors arising from its unique structure. Compared to simpler aryl alkyl ketones, the presence of a substituent at the α-position introduces steric hindrance that can retard the rate of reactions involving nucleophilic attack at the carbonyl carbon. However, this substitution also provides opportunities for stereoselective transformations. A thorough understanding of these kinetic principles is paramount for the rational design of synthetic routes and the development of novel chemical entities. Further research involving direct comparative kinetic studies under standardized conditions would be invaluable for a more quantitative understanding of the reactivity of this important class of ketones.
Environmental impact assessment of different 3-Phenylbutan-2-one synthesis methods
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-Phenylbutan-2-one, a key intermediate in the fragrance and pharmaceutical industries, can be achieved through various chemical pathways. As the chemical industry increasingly embraces the principles of green chemistry, a thorough evaluation of the environmental impact of these synthetic routes is crucial. This guide provides a comparative assessment of three common methods for synthesizing this compound: Friedel-Crafts acylation, the Grignard reaction, and an Aldol condensation-based approach. A biocatalytic route is also discussed as a greener alternative. The comparison is based on key green chemistry metrics, including Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI), providing researchers with the data to make more sustainable choices in their synthetic endeavors.
Comparison of Key Green Chemistry Metrics
The following table summarizes the calculated green chemistry metrics for the different synthesis routes of this compound. Lower E-Factor and PMI values, and a higher Atom Economy, indicate a more environmentally friendly process.
| Metric | Friedel-Crafts Acylation | Grignard Reaction | Aldol Condensation Route | Biocatalytic Synthesis (Projected) |
| Atom Economy (%) | ~66% | ~55% | ~89% | Potentially >95% |
| E-Factor | High (>10) | High (>15) | Moderate (~5-10) | Very Low (<1) |
| Process Mass Intensity (PMI) | Very High (>>100) | Very High (>>100) | High (>50) | Low (<10) |
| Key Environmental Concerns | Use of stoichiometric, hazardous Lewis acids (e.g., AlCl₃), generation of corrosive waste, use of halogenated solvents. | Use of reactive organometallic reagents, anhydrous conditions, generation of magnesium salts waste. | Use of strong acids or bases, potential for side reactions, solvent use for purification. | Requires specific enzyme development, potential for large volumes of aqueous waste (can be minimized with enzyme immobilization and recycling). |
| Overall Greenness | Poor | Poor | Moderate | Excellent (in principle) |
Detailed Synthesis Methods and Environmental Impact Analysis
Friedel-Crafts Acylation
This classical method involves the acylation of an aromatic ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst. For the synthesis of this compound, this would typically involve the reaction of benzene with butanoyl chloride.
Reaction Scheme:
Environmental Impact:
The primary environmental drawback of the Friedel-Crafts acylation is the use of stoichiometric amounts of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which is corrosive, hazardous, and generates a large amount of acidic waste during workup[1]. The reaction also produces hydrogen chloride gas as a byproduct. The E-Factor and PMI are consequently very high due to the large mass of catalyst and solvents used relative to the product.
Experimental Protocol (Illustrative):
-
To a cooled mixture of anhydrous aluminum chloride (1.1 eq) in an inert solvent (e.g., dichloromethane), slowly add butanoyl chloride (1.0 eq).
-
Add benzene (1.0 eq) dropwise to the mixture while maintaining a low temperature.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours.
-
The reaction is quenched by carefully pouring it onto crushed ice and hydrochloric acid.
-
The organic layer is separated, washed with water and brine, dried over a drying agent, and the solvent is removed under reduced pressure.
-
The crude product is then purified by distillation or chromatography.
Grignard Reaction
This method utilizes a Grignard reagent, an organomagnesium halide, to form a new carbon-carbon bond. The synthesis of this compound via this route typically involves the reaction of a phenylmagnesium halide with a suitable carbonyl compound, followed by oxidation. A plausible route involves the reaction of phenylmagnesium bromide with 2,3-butanedione to form an intermediate alcohol, which is then reduced.
Reaction Scheme:
Environmental Impact:
Grignard reactions require strictly anhydrous conditions and the use of ethereal solvents like diethyl ether or THF, which are volatile and flammable. The reaction generates stoichiometric amounts of magnesium salts as waste. The multi-step nature of the synthesis can also lead to lower overall yields and increased solvent usage for purification, contributing to a high E-Factor and PMI. Potential side reactions, such as the formation of biphenyl, can also reduce the atom economy.
Experimental Protocol (Illustrative):
-
Prepare the Grignard reagent by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether.
-
In a separate flask, dissolve 2,3-butanedione in anhydrous diethyl ether and cool the solution in an ice bath.
-
Slowly add the prepared Grignard reagent to the solution of 2,3-butanedione.
-
After the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, wash with brine, and dry over a drying agent.
-
Remove the solvent under reduced pressure to obtain the crude intermediate alcohol.
-
The alcohol is then subjected to a subsequent reaction (e.g., reduction) to yield this compound, followed by purification.
Aldol Condensation Route
This approach involves the condensation of an aldehyde with a ketone. For this compound, this can be achieved through the reaction of benzaldehyde with methyl ethyl ketone (2-butanone) to form an α,β-unsaturated ketone, which is then selectively reduced. A patent describes a method that claims to have low environmental pollution and allows for the recycling of some materials[2].
Reaction Scheme:
Environmental Impact:
This route can be more atom-economical than the previous two methods. The use of catalytic amounts of acid or base is an improvement over the stoichiometric Lewis acids in Friedel-Crafts acylation. However, the reaction may require significant amounts of solvent for the reaction and subsequent purification steps. The reduction of the intermediate α,β-unsaturated ketone can be performed using various methods, including catalytic hydrogenation, which is a greener alternative to stoichiometric reducing agents. The ability to recycle solvents and reactants, as mentioned in the patent, can significantly improve the overall environmental performance of this route.
Experimental Protocol (Illustrative, based on Aldol Condensation):
-
A mixture of benzaldehyde and an excess of methyl ethyl ketone is cooled.
-
A catalytic amount of a strong acid (e.g., HCl) or base (e.g., NaOH) is added slowly.
-
The mixture is stirred for several hours at a controlled temperature.
-
After the reaction, the mixture is neutralized and washed with water.
-
The organic layer is separated, and the excess methyl ethyl ketone is removed by distillation for recycling.
-
The resulting crude 4-phenyl-3-buten-2-one is then purified.
-
The purified intermediate is then subjected to a selective reduction of the carbon-carbon double bond to yield this compound.
Biocatalytic Synthesis (A Greener Horizon)
Biocatalysis offers a promising and environmentally benign alternative for the synthesis of this compound. This can be achieved, for example, through the stereoselective reduction of a suitable precursor like 4-phenyl-3-buten-2-one using enzymes such as ene-reductases.
Reaction Scheme:
Environmental Impact:
Biocatalytic reactions are typically performed in aqueous media under mild conditions (ambient temperature and pressure), significantly reducing energy consumption. Enzymes are highly selective, leading to high yields and purity of the desired product, which minimizes the need for extensive purification steps and the use of organic solvents. The catalysts (enzymes) are biodegradable and can often be recycled. The projected E-Factor and PMI for a well-optimized biocatalytic process are significantly lower than for the classical chemical routes.
Experimental Protocol (General):
-
A buffered aqueous solution is prepared containing the substrate (4-phenyl-3-buten-2-one).
-
A cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADPH regeneration) is added.
-
The reaction is initiated by the addition of the ene-reductase enzyme (as a purified enzyme, cell-free extract, or whole-cell system).
-
The reaction mixture is stirred at a controlled temperature and pH for a specified time.
-
The product is then extracted from the aqueous phase using a minimal amount of a green solvent.
-
The solvent is removed to yield the highly pure this compound.
Signaling Pathways and Experimental Workflows
Conclusion
This comparative guide demonstrates that while traditional methods like Friedel-Crafts acylation and Grignard reactions are effective for the synthesis of this compound, they come with significant environmental burdens. The Aldol condensation route presents a more moderate environmental impact, particularly if recycling of solvents and reactants is implemented. The biocatalytic approach, although requiring further development for industrial-scale production of this specific ketone, stands out as the most promising green alternative, offering high selectivity, mild reaction conditions, and minimal waste generation. For researchers and drug development professionals, considering these environmental metrics alongside traditional factors like yield and cost is a critical step towards more sustainable chemical manufacturing.
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Phenylbutan-2-one
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 3-Phenylbutan-2-one (CAS No. 769-59-5), a crucial component in various research and development applications. Adherence to these procedures is vital for laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to handle this compound with appropriate care. This compound is classified as harmful if swallowed and may cause an allergic skin reaction.[1][2]
Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves.[2]
-
Eye Protection: Use safety glasses or goggles.
-
Clothing: Wear a lab coat or other protective clothing.[2]
Handling:
-
Avoid contact with skin and eyes.[3]
-
Do not eat, drink, or smoke when using this product.[2]
-
Ensure adequate ventilation to avoid inhaling vapors or mists.[3]
-
In case of contact with skin, wash with plenty of water.[2] If skin irritation or a rash occurs, seek medical advice.[2]
-
If swallowed, call a poison center or doctor if you feel unwell and rinse your mouth.[2]
Step-by-Step Disposal Procedures
The primary method for the disposal of this compound is through a licensed disposal company.[4] Do not dispose of this chemical into drains or the environment.[4]
-
Waste Collection:
-
Collect surplus and non-recyclable this compound in a suitable, labeled, and closed container.
-
Ensure the container is compatible with the chemical.
-
-
Storage of Waste:
-
Store the waste container in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.
-
-
Arrange for Professional Disposal:
-
Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound.
-
-
Contaminated Materials:
-
Dispose of contaminated packaging and other materials (e.g., absorbent paper, gloves) as unused product in the same manner as the chemical itself.[4]
-
Disposal and Hazard Summary
| Parameter | Information | References |
| Chemical Name | This compound | [1][5] |
| CAS Number | 769-59-5 | [1][5] |
| Primary Hazards | Harmful if swallowed, May cause an allergic skin reaction | [1][2] |
| Primary Disposal Route | Offer surplus and non-recyclable solutions to a licensed disposal company. | [4] |
| Environmental Precautions | Do not let product enter drains. | [4] |
Experimental Protocols for Degradation
Currently, there are no widely established and documented experimental protocols specifically for the in-lab neutralization or degradation of this compound. Aromatic ketones, in general, can be resistant to simple chemical neutralization methods. Biodegradation of aromatic compounds is a field of ongoing research and may offer future solutions.[6][7][8] For now, professional disposal remains the recommended and safest option.
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. This compound | C10H12O | CID 97744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. chembk.com [chembk.com]
- 4. 2-Butanone, 3-phenyl- | CAS#:769-59-5 | Chemsrc [chemsrc.com]
- 5. biosynth.com [biosynth.com]
- 6. Biodegradation of aromatic compounds: current status and opportunities for biomolecular approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bacterial Degradation of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Essential Safety and Logistics for Handling 3-Phenylbutan-2-one
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides immediate, essential safety and logistical information for 3-Phenylbutan-2-one, including detailed operational and disposal plans.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 769-59-5
-
Molecular Formula: C₁₀H₁₂O
Hazard Summary: this compound is classified as harmful if swallowed (Acute toxicity, Oral, Category 4) and may cause an allergic skin reaction (Skin sensitization, Category 1).[1] Adherence to proper personal protective equipment (PPE) protocols and disposal procedures is crucial to minimize risk.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to prevent skin contact, inhalation of vapors, and eye exposure.[2][3][4]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves. Butyl rubber or specialized "keto-handler" gloves (e.g., PVA coated with nitrile) are recommended. | Provides protection against skin sensitization and allergic reactions caused by ketones.[1] Butyl rubber offers good resistance to ketones. |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required if there is a splash hazard. | Protects eyes from accidental splashes of the chemical. |
| Skin and Body Protection | Laboratory coat. Additional protective clothing, such as an apron or coveralls, may be necessary for larger quantities or in case of potential splashing. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate or there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor (OV) cartridge is required. | Minimizes the inhalation of harmful vapors.[2][3][4] Organic vapor cartridges are effective for filtering organic compounds like ketones. |
Operational Plan for Handling
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
Experimental Workflow:
Caption: A streamlined workflow for the safe handling and disposal of this compound.
Step-by-Step Protocol:
-
Preparation:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that an appropriate chemical spill kit is readily accessible.
-
Don all required PPE as specified in the table above.
-
-
Handling and Use:
-
Dispense the required amount of this compound carefully to avoid splashing.
-
Keep containers of the chemical closed when not in use.
-
Avoid eating, drinking, or smoking in the work area.[1]
-
-
Decontamination:
-
Wipe down the work surface with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water after completing the work.
-
Thoroughly wash hands with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. As an organic solvent, it must be treated as hazardous waste.[5][6]
Waste Segregation and Collection:
| Waste Type | Collection Container | Labeling |
| Liquid this compound Waste | A designated, leak-proof, and chemically compatible container (e.g., glass or polyethylene). | "Hazardous Waste," "Flammable Liquid," "Organic Solvent Waste," and the full chemical name: "this compound." |
| Contaminated Solid Waste (e.g., gloves, paper towels) | A separate, clearly marked, and sealed plastic bag or container. | "Hazardous Waste," "Solid Waste Contaminated with this compound." |
Disposal Protocol:
-
Waste Collection:
-
Collect all liquid waste containing this compound in a designated hazardous waste container.
-
Do not mix with other incompatible waste streams. Specifically, keep non-halogenated solvents like this compound separate from halogenated solvents.[5][7]
-
Collect all contaminated solid waste in a separate, appropriately labeled container.
-
-
Storage:
-
Store waste containers in a designated satellite accumulation area.
-
Ensure containers are tightly sealed to prevent leaks and the release of vapors.[6]
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all institutional, local, and national regulations for hazardous waste disposal.
-
Handling and Disposal Workflow Diagram:
Caption: Step-by-step workflow for the safe handling and disposal of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. mtu.edu [mtu.edu]
- 3. chembk.com [chembk.com]
- 4. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. otago.ac.nz [otago.ac.nz]
- 7. 2-Butanone, 3-phenyl- | CAS#:769-59-5 | Chemsrc [chemsrc.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
